Funobactam
Description
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Properties
Molecular Formula |
C13H17N7O6S |
|---|---|
Molecular Weight |
399.39 g/mol |
IUPAC Name |
[(2S,5R)-2-[5-[(5S)-2-amino-4,5-dihydro-1H-imidazol-5-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate |
InChI |
InChI=1S/C13H17N7O6S/c14-11-15-4-6(16-11)9-17-18-10(25-9)7-3-13(1-2-13)8-5-19(7)12(21)20(8)26-27(22,23)24/h6-8H,1-5H2,(H3,14,15,16)(H,22,23,24)/t6-,7-,8-/m0/s1 |
InChI Key |
GRRBXZJDEZJMHA-FXQIFTODSA-N |
Isomeric SMILES |
C1CC12C[C@H](N3C[C@@H]2N(C3=O)OS(=O)(=O)O)C4=NN=C(O4)[C@@H]5CN=C(N5)N |
Canonical SMILES |
C1CC12CC(N3CC2N(C3=O)OS(=O)(=O)O)C4=NN=C(O4)C5CN=C(N5)N |
Origin of Product |
United States |
Foundational & Exploratory
Funobactam (XNW4107): A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Funobactam (formerly XNW4107) is a novel, investigational diazabicyclooctane (DBO) β-lactamase inhibitor developed by Evopoint Biosciences.[1] It is currently in Phase III clinical trials in combination with imipenem/cilastatin for the treatment of complicated urinary tract infections (cUTIs), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP). This compound exhibits potent, broad-spectrum activity against Ambler Class A, C, and D serine β-lactamases, restoring the efficacy of imipenem against many carbapenem-resistant Gram-negative bacteria.[2] This technical guide provides an in-depth overview of the discovery, a detailed synthesis pathway, mechanism of action, and key preclinical and clinical data for this compound.
Discovery and Development
This compound was developed by Evopoint Biosciences, a company with proprietary discovery platforms for targeted and anti-infective therapies.[3] The discovery of this compound is part of a broader effort to develop novel β-lactamase inhibitors that can overcome the growing threat of antimicrobial resistance. The development of this compound addresses the clinical challenge of infections caused by carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacteriaceae (CRE).
The combination of this compound with imipenem/cilastatin has received Qualified Infectious Disease Product (QIDP) and Fast Track designations from the U.S. Food and Drug Administration (FDA), highlighting its potential to address a significant unmet medical need.
Synthesis Pathway
The chemical synthesis of this compound involves a multi-step process, as detailed in patent WO2019007235 A1. The synthesis is complex and requires careful control of stereochemistry. A simplified, conceptual overview of the synthesis is presented below. For a detailed, step-by-step protocol, please refer to the aforementioned patent.
The following is a representative synthesis pathway and may not reflect the exact process used in large-scale manufacturing.
Caption: Conceptual Synthesis Pathway of this compound.
Mechanism of Action
This compound is a non-β-lactam β-lactamase inhibitor that works by covalently and reversibly binding to the active site of serine β-lactamases. This inhibition protects β-lactam antibiotics, such as imipenem, from enzymatic degradation by these enzymes. This compound itself does not possess intrinsic antibacterial activity.[4]
The mechanism of inhibition involves the formation of a stable acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This prevents the enzyme from hydrolyzing the β-lactam ring of co-administered antibiotics.
Caption: Mechanism of Action of this compound with Imipenem.
Preclinical Data
In Vitro Activity
This compound, in combination with imipenem, has demonstrated potent in vitro activity against a broad range of Gram-negative bacteria, including carbapenem-resistant strains.
| Bacterial Species | Imipenem MIC (μg/mL) | Imipenem/Funobactam (4 μg/mL) MIC (μg/mL) |
| Acinetobacter baumannii (Carbapenem-Resistant) | >64 | 0.5 - 8 |
| Pseudomonas aeruginosa (Carbapenem-Resistant) | >32 | 2 - 16 |
| Klebsiella pneumoniae (KPC-producing) | >32 | 0.25 - 4 |
Data sourced from preclinical studies.
In Vivo Efficacy
The in vivo efficacy of imipenem/funobactam has been evaluated in a neutropenic murine thigh infection model.[2]
| Bacterial Strain | This compound Dose (mg/kg) with Imipenem HSR | Change in log10 CFU/thigh at 24h |
| A. baumannii | 7.2 | >1-log kill |
| P. aeruginosa | 7.2 | >1-log kill |
| K. pneumoniae | 7.2 | Stasis |
HSR: Human-Simulated Regimen. Data adapted from Fratoni et al., 2023.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
MICs for imipenem and imipenem/funobactam were determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A fixed concentration of this compound (typically 4 or 8 μg/mL) was used in combination with serial twofold dilutions of imipenem.
Caption: Workflow for MIC Determination.
Neutropenic Murine Thigh Infection Model
This model was used to evaluate the in vivo pharmacodynamics of imipenem/funobactam.[2]
-
Induction of Neutropenia: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice were inoculated in the thigh muscle with a bacterial suspension.
-
Treatment: Human-simulated regimens of imipenem and varying doses of this compound were administered subcutaneously.
-
Assessment: At 24 hours post-treatment initiation, mice were euthanized, and thigh homogenates were quantitatively cultured to determine the bacterial burden.
Clinical Development
This compound, in combination with imipenem/cilastatin, is currently in Phase III clinical trials for the treatment of complicated urinary tract infections, including acute pyelonephritis (NCT05204368), and hospital-acquired or ventilator-associated bacterial pneumonia (NCT05204563). These trials are evaluating the efficacy and safety of the combination therapy against standard-of-care antibiotics.
Conclusion
This compound is a promising new β-lactamase inhibitor with the potential to address the urgent threat of infections caused by carbapenem-resistant Gram-negative pathogens. Its broad-spectrum activity and potentiation of imipenem activity make it a valuable candidate for further development. The ongoing Phase III clinical trials will provide crucial data on its clinical utility.
References
Funobactam: A Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funobactam (formerly known as XNW4107) is a novel, investigational β-lactamase inhibitor belonging to the diazabicyclooctane class.[1][2] It is currently in Phase 3 clinical trials and is being developed by Evopoint Biosciences Co., Ltd. in combination with the carbapenem antibiotic imipenem and cilastatin.[1][3][4] This combination aims to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly those producing serine β-lactamases.[5] this compound itself does not possess intrinsic antibacterial activity but functions to protect β-lactam antibiotics from degradation by a wide range of β-lactamase enzymes.[2][6] This technical guide provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to this compound.
Chemical Structure and Properties
This compound is a synthetic compound with a complex heterocyclic structure.[2]
Chemical Name: [(2S,5R)-2-[5-[(5S)-2-amino-4,5-dihydro-1H-imidazol-3-ium-5-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] sulfate[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇N₇O₆S | [7] |
| Molecular Weight | 399.38 g/mol | [7] |
| CAS Number | 2365454-12-0 | [7] |
| Appearance | White to off-white solid | [6] |
| Solubility | 10 mM in DMSO; 25 mg/mL in DMSO (with sonication) | [6][7] |
| Purity | 99.47% | [6] |
Mechanism of Action
This compound is a potent inhibitor of a broad spectrum of serine β-lactamases, including Ambler Class A, C, and D enzymes.[8] These enzymes are a primary mechanism of resistance in many Gram-negative bacteria, hydrolyzing the β-lactam ring of antibiotics like penicillins, cephalosporins, and carbapenems, rendering them inactive.[9] By binding to the active site of these β-lactamases, this compound prevents the degradation of co-administered β-lactam antibiotics, thereby restoring their efficacy against resistant strains.[5][10]
The general mechanism of β-lactam antibiotics involves the inhibition of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[9] β-lactamases counteract this by hydrolyzing the antibiotic. This compound's role is to inhibit this hydrolysis.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not available in the scientific literature, which is common for a compound in active clinical development. The synthesis of diazabicyclooctane core structures, which is central to this compound, generally involves multi-step organic chemistry procedures. Researchers interested in the synthesis of similar molecules can refer to the broader literature on the synthesis of β-lactamase inhibitors.
In Vitro Susceptibility Testing: Broth Microdilution
The minimum inhibitory concentration (MIC) of imipenem in combination with this compound is determined using the broth microdilution method. This is a standardized procedure to assess the susceptibility of bacteria to antimicrobial agents.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Prepare a stock solution of the β-lactam antibiotic (e.g., imipenem).
-
Use appropriate bacterial growth medium, such as Mueller-Hinton Broth (MHB).
-
-
Preparation of Microtiter Plates:
-
Dispense the growth medium into the wells of a 96-well microtiter plate.
-
Create a two-fold serial dilution of the β-lactam antibiotic across the wells.
-
Add a fixed concentration of this compound to each well containing the β-lactam antibiotic.
-
-
Inoculum Preparation:
-
Prepare a standardized bacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 16-20 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.
-
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model
This animal model is crucial for evaluating the in vivo efficacy of new antimicrobial agents and for determining their pharmacokinetic/pharmacodynamic (PK/PD) parameters.
Protocol:
-
Induction of Neutropenia:
-
Female ICR mice (or a similar strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg administered four days prior to infection and 100 mg/kg one day before infection.
-
-
Infection:
-
Mice are anesthetized and then infected via intramuscular injection into the thigh with a standardized inoculum of the test bacterium (e.g., Acinetobacter baumannii, Pseudomonas aeruginosa, Klebsiella pneumoniae).
-
-
Treatment:
-
Treatment with the antimicrobial agent(s) (e.g., imipenem/cilastatin with or without this compound) is initiated at a specified time point post-infection (e.g., 2 hours).
-
The drugs are administered via a clinically relevant route, such as subcutaneous or intravenous injection, at various dosing regimens.
-
-
Sample Collection and Analysis:
-
At the end of the treatment period (e.g., 24 hours), mice are euthanized.
-
The infected thigh muscle is aseptically removed, homogenized, and serially diluted.
-
The dilutions are plated on appropriate agar to determine the bacterial load (CFU/thigh).
-
The efficacy of the treatment is determined by the reduction in bacterial count compared to untreated controls.
-
Pharmacokinetic Properties
Pharmacokinetic data for this compound has been primarily generated from animal models. These studies are essential for determining appropriate dosing regimens for clinical trials.
Table 2: Pharmacokinetic Parameters of this compound in a Murine Model
| Parameter | Dose (mg/kg, s.c.) | Value | Reference |
| Protein Binding (%) | 1 | 3.11 | [6] |
| 10 | 5.44 | [6] | |
| 20 | 2.03 | [6] | |
| fAUC₀₋₂₄ (mg·h/L) | Human-simulated 250 mg q6h | 142.7 | [11] |
| fCmax (mg/L) | Human-simulated 250 mg q6h | 13.9 | [11] |
fAUC₀₋₂₄: Area under the free drug concentration-time curve from 0 to 24 hours. fCmax: Maximum free drug concentration.
Studies have shown that this compound exhibits time-dependent killing, meaning its efficacy is best correlated with the duration of time that the free drug concentration remains above a certain threshold.[5][12]
Conclusion
This compound is a promising new β-lactamase inhibitor with the potential to address the significant challenge of antimicrobial resistance, particularly from Gram-negative pathogens. Its potent inhibition of a wide range of β-lactamases restores the activity of established β-lactam antibiotics like imipenem. The data gathered from in vitro and in vivo studies provide a strong foundation for its ongoing clinical development. This technical guide summarizes the key chemical and pharmacological information currently available for this compound, offering a valuable resource for the scientific and drug development communities. As this compound progresses through clinical trials, more detailed information on its properties and clinical efficacy will undoubtedly become available.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 2. Compound | AntibioticDB [antibioticdb.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Evopoint has submitted the Pre-NDA application for its novel drug this compound (XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Funobactam: A Technical Guide to its Spectrum of Activity Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
Funobactam is a novel, potent diazabicyclooctane β-lactamase inhibitor (BLI) under clinical development in combination with imipenem/cilastatin. This combination, imipenem/funobactam, demonstrates significant in vitro and in vivo activity against a broad spectrum of clinically important Gram-negative bacteria, including multidrug-resistant (MDR) strains. This compound effectively restores the activity of imipenem against pathogens that produce Ambler Class A, C, and D β-lactamases. This technical guide provides a comprehensive overview of this compound's spectrum of activity, a detailed methodology for its evaluation, and a visualization of its mechanism of action.
Introduction
The rise of antimicrobial resistance, particularly among Gram-negative bacteria, poses a significant threat to global public health. The production of β-lactamase enzymes is a primary mechanism of resistance to β-lactam antibiotics, a cornerstone of antibacterial therapy. This compound (formerly XNW4107) is a next-generation β-lactamase inhibitor designed to overcome this resistance. When combined with the carbapenem antibiotic imipenem, this compound protects it from degradation by a wide array of β-lactamases, thereby expanding its spectrum of activity to include many resistant pathogens.[1][2] Currently, the combination of imipenem/cilastatin/funobactam is advancing into Phase III clinical trials for the treatment of complicated urinary tract infections (cUTIs) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1][3]
Spectrum of Activity
Imipenem/funobactam has demonstrated potent activity against a wide range of Gram-negative bacteria, including those producing serine carbapenemases. Its spectrum covers key pathogens such as Acinetobacter baumannii, Pseudomonas aeruginosa, and various species of the order Enterobacterales.[1][2]
Quantitative Antimicrobial Activity
The in vitro activity of imipenem/funobactam has been evaluated against a panel of clinical isolates. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for imipenem and imipenem in combination with a fixed concentration of this compound. The addition of this compound leads to a significant reduction in the MICs for imipenem against resistant isolates.
| Bacterial Species | Isolate ID | Imipenem MIC (mg/L) | Imipenem/Funobactam (8 mg/L) MIC (mg/L) | Fold Reduction in MIC |
| Acinetobacter baumannii | AR-0382 | >64 | 4 | >16 |
| Acinetobacter baumannii | AR-0383 | >64 | 8 | >8 |
| Acinetobacter baumannii | AR-0384 | >64 | 4 | >16 |
| Acinetobacter baumannii | AR-0385 | >64 | 8 | >8 |
| Acinetobacter baumannii | AR-0386 | >64 | 16 | >4 |
| Acinetobacter baumannii | AR-0387 | >64 | 8 | >8 |
| Acinetobacter baumannii | AR-0388 | >64 | 4 | >16 |
| Pseudomonas aeruginosa | AR-0275 | 32 | 4 | 8 |
| Pseudomonas aeruginosa | AR-0276 | 64 | 8 | 8 |
| Pseudomonas aeruginosa | AR-0277 | 128 | 8 | 16 |
| Pseudomonas aeruginosa | AR-0278 | >128 | 16 | >8 |
| Klebsiella pneumoniae | AR-0195 | >128 | 0.25 | >512 |
| Klebsiella pneumoniae | AR-0196 | >128 | 0.5 | >256 |
| Klebsiella pneumoniae | AR-0197 | >128 | 1 | >128 |
| Klebsiella pneumoniae | AR-0198 | >128 | 2 | >64 |
Data sourced from a study on serine carbapenemase-producing Gram-negative bacteria. All isolates were resistant to imipenem alone based on CLSI breakpoints.[2]
Mechanism of Action
This compound is a diazabicyclooctane β-lactamase inhibitor that confers protection to β-lactam antibiotics against hydrolysis by Ambler Class A, C, and D β-lactamases.[1] These enzymes are responsible for resistance to a broad range of β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems.
Signaling Pathway of β-Lactamase Inhibition
The primary mechanism of action of this compound involves the covalent acylation of the active site serine of the β-lactamase enzyme. This forms a stable, inactive complex, effectively sequestering the enzyme and preventing it from hydrolyzing the partner β-lactam antibiotic, such as imipenem. This allows the β-lactam to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity by inhibiting cell wall synthesis.
Caption: Mechanism of Imipenem/Funobactam Action.
Experimental Protocols
The determination of the in vitro activity of this compound in combination with a partner antibiotic is performed using standardized methods, primarily the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Broth Microdilution MIC Testing Protocol
This protocol outlines the steps for determining the Minimum Inhibitory Concentration (MIC) of imipenem/funobactam against Gram-negative bacteria.
4.1.1. Materials
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Imipenem and this compound analytical grade powders
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
4.1.2. Methodology
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of imipenem and this compound in a suitable solvent.
-
Perform serial two-fold dilutions of imipenem in CAMHB in the 96-well plates.
-
Add a fixed, constant concentration of this compound (e.g., 8 mg/L) to each well containing the imipenem dilutions.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of imipenem in the presence of the fixed concentration of this compound that completely inhibits visible growth of the organism.
-
Caption: Broth Microdilution MIC Testing Workflow.
Conclusion
This compound, in combination with imipenem, represents a promising therapeutic option for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria. Its potent inhibition of a broad range of β-lactamases restores the activity of imipenem against key pathogens, including A. baumannii, P. aeruginosa, and carbapenem-resistant Enterobacterales. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working on novel antimicrobial strategies. Further clinical investigations will continue to delineate the role of imipenem/funobactam in the clinical setting.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antibacterial Activity of Funobactam: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funobactam (formerly XNW4107) is a novel, non-β-lactam, diazabicyclooctane β-lactamase inhibitor. It exhibits no intrinsic antibacterial activity and is being developed in combination with the carbapenem antibiotic imipenem to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria. This compound effectively restores the in vitro activity of imipenem against strains producing a wide range of β-lactamases, particularly serine carbapenemases. This technical guide provides a comprehensive overview of the in vitro antibacterial activity of the imipenem/funobactam combination, including quantitative susceptibility data and detailed experimental protocols.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of β-lactamase enzymes produced by bacteria. These enzymes hydrolyze and inactivate β-lactam antibiotics like imipenem, conferring resistance. This compound covalently binds to the active site of these enzymes, rendering them inactive and thereby protecting imipenem from degradation. This allows imipenem to effectively bind to its target penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell lysis and death. This compound has demonstrated potent inhibition of Ambler class A, C, and D β-lactamases.
In Vitro Antibacterial Activity
The combination of imipenem and this compound has shown potent in vitro activity against a broad spectrum of clinically relevant Gram-negative pathogens, including carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.
Minimum Inhibitory Concentrations (MICs)
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of imipenem/funobactam against various bacterial isolates. MICs were determined using the broth microdilution method with a fixed concentration of this compound.
Table 1: In Vitro Activity of Imipenem/Funobactam against Imipenem-Nonsusceptible Acinetobacter baumannii
| Number of Isolates | Imipenem MIC90 (mg/L) | Imipenem/Funobactam MIC90 (mg/L) | Fold Reduction in MIC90 |
| 106 | >64 | 8 | 16 |
Data from a study on recent clinical Gram-negative bacilli from China. This compound concentration was fixed at 8 mg/L.[1]
Table 2: In Vitro Activity of Imipenem/Funobactam against Imipenem-Resistant Klebsiella pneumoniae
| Number of Isolates | Imipenem MIC90 (mg/L) | Imipenem/Funobactam MIC90 (mg/L) | Fold Reduction in MIC90 |
| 54 | >256 | 2 | 128 |
Data from a study on recent clinical Gram-negative bacilli from China. This compound concentration was fixed at 8 mg/L.[1]
Table 3: In Vitro Activity of Imipenem/Funobactam against Imipenem-Nonsusceptible Pseudomonas aeruginosa
| Number of Isolates | Imipenem MIC Range (mg/L) | Imipenem/Funobactam MIC Range (mg/L) |
| 101 | 16 - >64 | 2 - 8 |
80% of the tested isolates exhibited these MICs. This compound concentration was fixed at 8 mg/L.[1]
Table 4: MIC Ranges of Imipenem/Funobactam against Serine Carbapenemase-Producing Isolates
| Bacterial Species | Number of Isolates | Imipenem/Funobactam MIC Range (mg/L) |
| Acinetobacter baumannii | 7 | 1 - 16 |
| Pseudomonas aeruginosa | 4 | 1 - 8 |
| Klebsiella pneumoniae | 4 | 0.25 - 16 |
This compound concentration was fixed at 8 mg/L.[2][3]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Imipenem and this compound analytical standards
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile diluents (e.g., saline or broth)
-
Incubator (35°C ± 2°C)
-
Microplate reader (optional)
Procedure:
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of imipenem and this compound in an appropriate solvent. A fixed concentration of this compound (e.g., 8 mg/L) is typically used in combination testing.
-
Serial Dilutions: Perform two-fold serial dilutions of imipenem in CAMHB in the wells of a 96-well microtiter plate. Each well will also contain the fixed concentration of this compound.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile diluent to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of imipenem in the presence of this compound that completely inhibits visible bacterial growth.
References
- 1. In vitro and in vivo activities of a novel β-lactamase inhibitor combination imipenem/XNW4107 against recent clinical Gram-negative bacilli from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. 1722. In vivo Activity of Imipenem/XNW4107 Human-Simulated Regimen against Serine Carbapenemase-Producing Acinetobacter baumannii and Pseudomonas aeruginosa in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
Early-Phase Research on Funobactam Efficacy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-phase research on the efficacy of Funobactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor. This compound is under investigation for the treatment of infections caused by multidrug-resistant Gram-negative bacteria. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes critical pathways and workflows to support further research and development in this field.
Core Efficacy Data
This compound, in combination with a β-lactam antibiotic such as imipenem, has demonstrated significant efficacy against a range of serine β-lactamase-producing Gram-negative pathogens. The following tables summarize the key quantitative findings from early-phase in vivo studies.
Table 1: In Vivo Efficacy of Imipenem/Funobactam in a Neutropenic Murine Thigh Infection Model
| Bacterial Species | Number of Strains | Imipenem/Funobactam MIC Range (mg/L) | Efficacy Outcome (24h change in log10 cfu/thigh) | Citation |
| Acinetobacter baumannii | 7 | 0.25–16 | >1-log kill in 6 out of 7 strains | [1] |
| Pseudomonas aeruginosa | 4 | 0.25–16 | >1-log kill in all 4 strains | [1] |
| Klebsiella pneumoniae | 4 | 0.25–16 | Stasis in all 4 strains | [1] |
Table 2: Pharmacodynamic Parameters of Imipenem/Funobactam Associated with Efficacy
| Bacterial Species | Pharmacodynamic Target for Efficacy | Median (%fT > CT[1 mg/L])/MIC Value | Citation |
| Acinetobacter baumannii | 1-log reduction | 9.82 | [2] |
| Pseudomonas aeruginosa | 1-log reduction | 9.90 | [2] |
| Klebsiella pneumoniae | Stasis | 55.73 | [2] |
Note: %fT > CT represents the percentage of the dosing interval during which the free drug concentration remains above a certain threshold concentration.
Mechanism of Action: β-Lactamase Inhibition
This compound is a serine β-lactamase inhibitor that protects β-lactam antibiotics from degradation by these enzymes.[1] As a diazabicyclooctane, its mechanism of action involves the formation of a reversible covalent bond with the serine residue in the active site of the β-lactamase. This acylation reaction inactivates the enzyme, allowing the partner β-lactam antibiotic to exert its antibacterial activity.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
Funobactam: A Technical Guide to Overcoming Antibiotic Resistance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The rise of multidrug-resistant (MDR) Gram-negative bacteria constitutes a significant global health threat. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Funobactam (formerly XNW4107) is a novel, investigational diazabicyclooctane (DBO) β-lactamase inhibitor being developed by Evopoint Biosciences.[1] When combined with the carbapenem antibiotic imipenem, this compound restores its activity against a broad spectrum of serine β-lactamase-producing bacteria, including carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa (CRPA), and Enterobacterales (CRE).[2][3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its efficacy in overcoming antibiotic resistance, and detailed experimental protocols for its evaluation.
Introduction
This compound is a non-β-lactam β-lactamase inhibitor that protects β-lactam antibiotics from degradation by serine β-lactamases of Ambler classes A, C, and D.[4] It is currently in Phase 3 clinical trials in combination with imipenem/cilastatin for the treatment of complicated urinary tract infections (cUTIs), hospital-acquired bacterial pneumonia (HABP), and ventilator-associated bacterial pneumonia (VABP).[1]
Mechanism of Action
This compound's primary role is to inhibit the function of β-lactamase enzymes produced by resistant bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring of antibiotics like imipenem, rendering them ineffective. This compound, as a diazabicyclooctane, forms a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase. This inactivation allows the partner β-lactam antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect by inhibiting cell wall synthesis.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Evopoint has submitted the Pre-NDA application for its novel drug this compound (XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]
- 3. Evopoint Develops World's First for Resistant Bacterial Pneumonia [global.pharmcube.com]
- 4. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
Investigational Studies on Funobactam: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funobactam (formerly XNW4107) is an investigational diazabicyclooctane (DBO) β-lactamase inhibitor currently in late-stage clinical development.[1] It is being evaluated in combination with imipenem/cilastatin for the treatment of serious infections caused by multidrug-resistant (MDR) Gram-negative bacteria. This compound exhibits potent inhibitory activity against a broad spectrum of serine β-lactamases, including Ambler Class A, C, and D enzymes.[2][3][4] This technical guide provides an in-depth overview of the investigational studies on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.
Mechanism of Action
This compound is a non-β-lactam, diazabicyclooctane-based serine β-lactamase inhibitor.[1] Its mechanism of action involves the formation of a reversible covalent bond with the active site serine residue of β-lactamase enzymes.[5][6] This acylation reaction inactivates the enzyme, preventing the hydrolysis of the β-lactam ring of co-administered antibiotics like imipenem. The process involves an initial non-covalent binding, followed by the formation of a stable acyl-enzyme intermediate, which then slowly undergoes deacylation, regenerating the active inhibitor.[5][7]
Data Presentation
In Vitro Susceptibility of Imipenem/Funobactam
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of imipenem in combination with a fixed concentration of this compound against various Gram-negative isolates.
| Organism | Strain(s) | Imipenem MIC (mg/L) | Imipenem/Funobactam MIC (mg/L) | Fold Reduction in MIC |
| Acinetobacter baumannii | 7 clinical isolates | 16 - >256 | 0.25 - 16 | >4 to >256 |
| Pseudomonas aeruginosa | 4 clinical isolates | 8 - 64 | 1 - 8 | 8 |
| Klebsiella pneumoniae | 4 clinical isolates | 32 - >256 | 0.5 - 4 | >64 to >256 |
Data extracted from a study where this compound concentration was fixed at 8 mg/L.[4]
In Vivo Pharmacodynamics of Imipenem/Funobactam in a Neutropenic Murine Thigh Infection Model
The following table presents key pharmacokinetic/pharmacodynamic (PK/PD) parameters and efficacy data for the combination of imipenem and this compound.
| Organism | PK/PD Index | Value for 1-log Reduction | Value for Stasis | Efficacy of Human-Simulated Regimen (500/250 mg q6h) |
| Acinetobacter baumannii | (%fT > CT[1 mg/L])/MIC | 9.82 | Not Reported | >1-log kill against 6/7 isolates |
| Pseudomonas aeruginosa | (%fT > CT[1 mg/L])/MIC | 9.90 | Not Reported | >1-log kill against 4/4 isolates |
| Klebsiella pneumoniae | (%fT > CT[1 mg/L])/MIC | Not Reported | 55.73 | Stasis against 4/4 isolates |
%fT > CT[1 mg/L] = Percentage of the dosing interval that the free drug concentration remains above a threshold of 1 mg/L.[1]
Experimental Protocols
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of MIC values for imipenem/funobactam against bacterial isolates.
-
Preparation of Reagents:
-
Prepare a stock solution of imipenem and this compound in an appropriate solvent.
-
Prepare cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
-
Plate Preparation:
-
Dispense CAMHB into all wells of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of imipenem across the plate.
-
Add a fixed concentration of this compound (e.g., 8 mg/L) to each well containing the imipenem dilutions.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of imipenem in the presence of this compound that completely inhibits visible bacterial growth.
-
Neutropenic Murine Thigh Infection Model
This in vivo model is used to evaluate the efficacy of imipenem/funobactam.[2]
-
Induction of Neutropenia:
-
Administer cyclophosphamide to mice to induce a neutropenic state.
-
-
Infection:
-
Inoculate the thigh muscle of the neutropenic mice with a standardized bacterial suspension.
-
-
Treatment:
-
Administer imipenem and this compound at various doses and schedules, including human-simulated regimens.
-
-
Efficacy Assessment:
-
At a predetermined time point (e.g., 24 hours post-treatment), euthanize the mice.
-
Aseptically remove the thigh tissue and homogenize it.
-
Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU).
-
Efficacy is determined by the reduction in bacterial load compared to untreated controls.
-
Logical Relationship of this compound Action
The following diagram illustrates the logical relationship of how this compound potentiates the activity of β-lactam antibiotics against resistant bacteria.
Conclusion
This compound is a promising β-lactamase inhibitor with the potential to restore the activity of imipenem against a wide range of carbapenem-resistant Gram-negative pathogens. The available in vitro and in vivo data demonstrate its potent and broad-spectrum activity. Further clinical studies are ongoing to fully elucidate its efficacy and safety profile in various infectious diseases.[8][9][10] This technical guide provides a foundational understanding of the investigational work on this compound to aid researchers and drug development professionals in this critical area of antimicrobial resistance.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]
- 9. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Preclinical Safety and Toxicology of Funobactam: A Technical Guide
Disclaimer: This document summarizes publicly available preclinical information regarding Funobactam. It is important to note that comprehensive preclinical safety and toxicology data for this compound are not extensively available in the public domain. The information presented herein is intended for research, scientific, and drug development professionals and is based on available data for this compound and related compounds in its class.
Introduction
This compound (formerly XNW4107) is a novel, investigational diazabicyclooctane (DBO) β-lactamase inhibitor.[1][2] It is being developed in combination with imipenem/cilastatin for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria, including carbapenem-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[3] this compound protects β-lactam antibiotics from degradation by a broad range of serine β-lactamases, including Ambler Class A, C, and D enzymes.[1] This guide provides an in-depth overview of the available preclinical data on the safety and toxicology of this compound, supplemented with information from other DBO β-lactamase inhibitors to provide a broader context for researchers.
General Toxicology of Diazabicyclooctane β-Lactamase Inhibitors
Due to the limited public availability of specific toxicology data for this compound, this section provides a general overview of the preclinical safety profile of a related and well-characterized diazabicyclooctane β-lactamase inhibitor, avibactam. This information may offer insights into the potential toxicological profile of this compound.
Table 1: Summary of Preclinical Toxicology Findings for Avibactam [4]
| Study Type | Species | Key Findings |
| Single-Dose Toxicity | Rat, Dog | Minimally toxic via intravenous administration. No significant safety pharmacology signals were observed in cardiovascular, central nervous system, renal, or gastrointestinal studies. |
| Repeat-Dose Toxicity | Rat, Dog | Well-tolerated in studies up to 30 days in dogs at doses up to 540 mg/kg/day. |
| Genotoxicity | In vitro / In vivo | Negative in a battery of genotoxicity assays, including the Ames test, unscheduled DNA synthesis assay, chromosomal aberration assay, and a rat micronucleus study. |
| Carcinogenicity | Not specified | Long-term carcinogenicity studies for avibactam alone are not detailed in the provided reference. |
| Reproductive & Developmental Toxicity | Rat, Rabbit | Not teratogenic in rats or rabbits. No embryofetal toxicity was observed in rats at doses approximately 9 times the human exposure. A pre- and postnatal study in rats showed no effects on pup growth and viability at doses 11 times the human exposure. |
| Fertility | Rat | No adverse effects on the fertility of male and female rats at doses up to 1 g/kg/day. |
This compound Preclinical Pharmacokinetics and Efficacy Studies
While specific toxicology studies on this compound are not publicly detailed, in vivo pharmacodynamic studies have been conducted in murine models. These studies, designed to evaluate efficacy, provide valuable information on the animal models and methodologies used in the preclinical assessment of this compound.
Single-Dose Pharmacokinetic Studies in Mice
Single-dose pharmacokinetic (PK) studies of this compound were performed in mice to establish its PK parameters and to evaluate if its co-administration affects the pharmacokinetics of imipenem.[3]
Table 2: this compound Single-Dose Pharmacokinetic Study Parameters in Mice [3]
| Parameter | Description |
| Animal Model | Specific-pathogen-free female ICR mice (20-22 g) |
| Housing | Groups of six in high-efficiency particulate air-filtered cages with controlled temperature, 12h light/dark cycle, and ad libitum access to food and water. |
| Route of Administration | Subcutaneous (SC) |
| Dose Levels | Escalating doses of 1, 10, and 20 mg/kg |
| Co-administration | Administered with a human-simulated regimen (HSR) of imipenem. |
| Sample Collection | Blood was collected via cardiac puncture at predefined timepoints. |
| Bioanalysis | Plasma concentrations of this compound and imipenem were measured using a validated LC/MS-MS method. |
Experimental Protocol: Neutropenic Murine Thigh Infection Model
This model was utilized to assess the in vivo efficacy of the imipenem/funobactam combination against various Gram-negative pathogens.[3]
Caption: Workflow of the neutropenic murine thigh infection model.
-
Animal Model: Specific-pathogen-free female ICR mice, weighing 20 to 22 g, were used. Animals were acclimated for 48 hours before the study.[3]
-
Induction of Neutropenia: Mice were rendered neutropenic by intraperitoneal (IP) injections of cyclophosphamide at doses of 150 mg/kg and 100 mg/kg on days 4 and 1, respectively, before bacterial inoculation.[3]
-
Reduction of Renal Clearance: To simulate human-like drug exposures, uranyl nitrate was administered via IP injection at 5 mg/kg three days prior to inoculation.[3]
-
Inoculation: One thigh of each mouse was intramuscularly inoculated with 0.1 mL of a bacterial suspension containing approximately 10^7 colony-forming units (CFU)/mL.[3]
-
Treatment: Antimicrobial therapy with imipenem/funobactam or a placebo was initiated 2 hours after inoculation.[3]
-
Outcome Assessment: The change in bacterial burden in the thigh was determined over a 24-hour period by quantifying the CFU per thigh at the start and end of the treatment period.[3]
Mechanism of Action and Potential Toxicity Pathways
This compound, as a diazabicyclooctane β-lactamase inhibitor, restores the activity of β-lactam antibiotics against bacteria that produce serine β-lactamases.[1]
Signaling Pathway: Inhibition of β-Lactamase
Caption: Mechanism of action of this compound in protecting β-lactam antibiotics.
The primary mechanism of toxicity for β-lactam antibiotics and their inhibitors is often related to hypersensitivity reactions.[5] Other potential toxicities, such as neurotoxicity and nephrotoxicity, have been associated with some β-lactam antibiotics, particularly at high concentrations or in patients with renal impairment.[5] The toxicological profile of β-lactamase inhibitors is generally considered in the context of the partner β-lactam antibiotic with which they are co-administered.[5]
Conclusion
The available preclinical data on this compound primarily focus on its in vivo efficacy in murine infection models. While these studies provide valuable insights into the experimental protocols used for its evaluation, there is a notable absence of publicly available, detailed preclinical safety and toxicology data, including single- and repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicology studies. The information on related diazabicyclooctane β-lactamase inhibitors, such as avibactam, suggests a generally favorable preclinical safety profile for this class of compounds. As this compound progresses through clinical development, more comprehensive safety data will likely become available. For drug development professionals, the provided experimental protocols and the general toxicological context of the DBO class can serve as a preliminary guide for further research and evaluation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Novelty of Funobactam's Chemical Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate a broad range of β-lactam antibiotics. Funobactam (formerly XNW4107) is a novel, investigational β-lactamase inhibitor developed to counteract this resistance. This technical guide provides an in-depth analysis of the chemical novelty of this compound's scaffold, its mechanism of action, and its potential to restore the efficacy of β-lactam antibiotics against challenging pathogens. This compound is currently in Phase 3 clinical trials for complicated urinary tract infections and hospital-acquired/ventilator-associated bacterial pneumonia.[1]
The Chemical Scaffold: A Diazabicyclooctane Core
This compound is a non-β-lactam β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class.[2][3] Its chemical structure, (1R,4S,5R)-4-{5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl}-6-oxo-5,7-diazaspiro[bicyclo[3.2.1]octane-2,1'-cyclopropan]-7-yl hydrogen sulfate, is characterized by a rigid bicyclic core. This scaffold is distinct from traditional β-lactam-based inhibitors like clavulanic acid, sulbactam, and tazobactam.
The novelty of this compound's scaffold lies in the specific substitutions on the DBO core, which are designed to enhance its binding affinity and inhibitory spectrum against a wide range of β-lactamases.
Structural Comparison with other β-Lactamase Inhibitors
| Inhibitor Class | Core Structure | Mechanism of Action | Key Advantages | Key Limitations |
| Clavams (e.g., Clavulanic Acid) | Oxapenam | Irreversible, "suicide" inhibitor | Effective against many Class A β-lactamases | Ineffective against Class B, C, and many Class D enzymes |
| Sulfones (e.g., Sulbactam, Tazobactam) | Penam sulfone | Irreversible, "suicide" inhibitor | Broadly active against Class A enzymes | Limited activity against Class C and D enzymes; no activity against Class B |
| Diazabicyclooctanes (e.g., Avibactam, Relebactam, this compound) | Diazabicyclooctane | Reversible, covalent inhibition | Broad-spectrum inhibition of Class A, C, and some Class D enzymes | Ineffective against metallo-β-lactamases (Class B) |
| Boronates (e.g., Vaborbactam) | Cyclic boronic acid | Reversible, forms a stable adduct with the active site serine | Potent inhibitor of Class A carbapenemases (e.g., KPC) | Limited activity against Class D and no activity against Class B enzymes |
Mechanism of Action: Covalent and Reversible Inhibition
This compound's mechanism of action is characteristic of the DBO class. It acts as a potent inhibitor of Ambler Class A, C, and D serine-β-lactamases. The core of its inhibitory action is the formation of a reversible, covalent acyl-enzyme intermediate with the serine residue in the active site of the β-lactamase.
The process can be broken down into the following steps:
-
Binding: this compound enters the active site of the β-lactamase.
-
Acylation: The catalytic serine residue attacks the carbonyl group of the DBO core, leading to the opening of the bicyclic ring and the formation of a stable acyl-enzyme complex.
-
Inhibition: This covalent complex is highly stable, effectively sequestering the enzyme and preventing it from hydrolyzing β-lactam antibiotics.
-
Reversibility: Unlike "suicide" inhibitors, the hydrolysis of the acyl-enzyme intermediate is slow but possible, leading to the regeneration of the active enzyme. However, the off-rate is sufficiently slow to allow the partner β-lactam to exert its antibacterial effect.
dot digraph "Funobactam_Mechanism_of_Action" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Mechanism of β-Lactamase Inhibition by this compound", rankdir="LR", splines=ortho, nodesep=0.8, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
subgraph "cluster_Enzyme" { label="β-Lactamase Active Site"; bgcolor="#FFFFFF"; "Serine" [label="Active Site Serine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Inhibitor" { label="this compound"; bgcolor="#FFFFFF"; "this compound" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Antibiotic" { label="β-Lactam Antibiotic"; bgcolor="#FFFFFF"; "Antibiotic" [label="β-Lactam\nAntibiotic", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"this compound" -> "Serine" [label="1. Binding & Acylation"]; "Serine" -> "Acyl_Enzyme" [label="Forms Covalent Bond"]; "Acyl_Enzyme" [label="Stable Acyl-Enzyme\nIntermediate (Inhibited)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Acyl_Enzyme" -> "Serine" [label="3. Slow Reversible\nHydrolysis", style=dashed]; "Antibiotic" -> "Serine" [label="2. Blocked Hydrolysis", style=dotted, color="#EA4335"]; "Acyl_Enzyme" -> "Result" [style=invis]; "Result" [label="Protection of\nβ-Lactam Antibiotic", shape=plaintext, fontcolor="#202124"]; } caption: "this compound's inhibitory pathway."
In Vitro and In Vivo Efficacy
This compound itself possesses no intrinsic antibacterial activity. Its utility lies in its combination with a β-lactam antibiotic, most notably imipenem. The combination of imipenem/funobactam has demonstrated potent activity against a wide range of MDR Gram-negative bacteria.
In Vitro Susceptibility Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of imipenem alone and in combination with a fixed concentration of this compound against various resistant bacterial isolates.
| Organism | Isolate ID | β-Lactamase(s) Produced | Imipenem MIC (µg/mL) | Imipenem/Funobactam (8 µg/mL) MIC (µg/mL) |
| Acinetobacter baumannii | ACB 160 | ADC-25, OXA-23, OXA-223 | >64 | 1 |
| Acinetobacter baumannii | ACB 193 | ADC-25, OXA-23, OXA-82 | >64 | 4 |
| Acinetobacter baumannii | ACB 246 | ADC-33, OXA-23, OXA-82 | 64 | 8 |
| Pseudomonas aeruginosa | PSA 1862 | KPC-2, PDC-42 | 64 | 1 |
| Pseudomonas aeruginosa | PSA 1869 | GES-20 | 16 | 8 |
| Klebsiella pneumoniae | KP 651 | KPC-3 | 16 | 1 |
| Klebsiella pneumoniae | KP 741 | SHV-11, CTX-M-55, OXA-48 | >32 | 0.5 |
Data adapted from Fratoni et al., J Antimicrob Chemother, 2023.[3]
In Vivo Efficacy: Neutropenic Murine Thigh Infection Model
The combination of imipenem/funobactam has shown significant efficacy in a neutropenic murine thigh infection model against serine carbapenemase-producing Gram-negative bacteria.[2][3] In this model, the combination therapy resulted in a significant reduction in bacterial burden compared to imipenem alone.
| Organism | Change in log10 CFU/thigh (24h) - Imipenem HSR alone | Change in log10 CFU/thigh (24h) - Imipenem/Funobactam HSR |
| A. baumannii (n=7 isolates) | Growth | >1-log kill in 6/7 isolates |
| P. aeruginosa (n=4 isolates) | Growth | >1-log kill in 4/4 isolates |
| K. pneumoniae (n=4 isolates) | Growth | Stasis in 4/4 isolates |
HSR: Human-Simulated Regimen. Data adapted from Fratoni et al., J Antimicrob Chemother, 2023.[2][3]
Experimental Protocols
MIC Determination by Broth Microdilution
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of imipenem/funobactam.
dot digraph "MIC_Determination_Workflow" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Broth Microdilution MIC Assay Workflow", rankdir="TB", splines=ortho, nodesep=0.5, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Inoculum" [label="1. Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; "Prepare_Plates" [label="2. Prepare Microtiter Plates\nwith Serial Dilutions of\nImipenem +/- this compound"]; "Inoculate" [label="3. Inoculate Plates with\nBacterial Suspension"]; "Incubate" [label="4. Incubate at 35-37°C\nfor 16-20 hours"]; "Read_Results" [label="5. Read MIC as the Lowest\nConcentration with No\nVisible Growth"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Prepare_Inoculum"; "Prepare_Inoculum" -> "Prepare_Plates"; "Prepare_Plates" -> "Inoculate"; "Inoculate" -> "Incubate"; "Incubate" -> "Read_Results"; "Read_Results" -> "End"; } caption: "Workflow for MIC determination."
-
Preparation of Antimicrobial Solutions: Prepare stock solutions of imipenem and this compound in an appropriate solvent. For combination testing, prepare serial twofold dilutions of imipenem in cation-adjusted Mueller-Hinton broth (CAMHB) containing a fixed concentration of this compound (e.g., 8 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) culture on non-selective agar, suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Inoculation: Within 15 minutes of standardization, dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Cover the plates and incubate at 35 ± 2°C in ambient air for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
Neutropenic Murine Thigh Infection Model
This in vivo model is crucial for evaluating the efficacy of new antimicrobial agents.
dot digraph "Murine_Thigh_Infection_Model" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Workflow of the Neutropenic Murine Thigh Infection Model", rankdir="TB", splines=ortho, nodesep=0.5, maxwidth=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Neutropenia" [label="1. Induce Neutropenia in Mice\n(e.g., with Cyclophosphamide)"]; "Infection" [label="2. Intramuscular Inoculation\nof Bacterial Suspension\ninto the Thigh"]; "Treatment" [label="3. Administer Antimicrobial Agents\n(e.g., Imipenem/Funobactam)\nat Specified Dosing Regimens"]; "Euthanasia" [label="4. Euthanize Mice at Pre-determined\nTime Points (e.g., 24 hours)"]; "Harvest_Thighs" [label="5. Harvest and Homogenize\nThigh Tissue"]; "Quantify_Bacteria" [label="6. Perform Serial Dilutions and\nPlate for Bacterial Enumeration (CFU/thigh)"]; "End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Neutropenia"; "Neutropenia" -> "Infection"; "Infection" -> "Treatment"; "Treatment" -> "Euthanasia"; "Euthanasia" -> "Harvest_Thighs"; "Harvest_Thighs" -> "Quantify_Bacteria"; "Quantify_Bacteria" -> "End"; } caption: "Murine thigh infection model workflow."
-
Animal Model: Specific-pathogen-free female ICR mice are typically used.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).[2]
-
Infection: Mice are anesthetized and inoculated intramuscularly in the thigh with a bacterial suspension (e.g., 0.1 mL of ~10^6 - 10^7 CFU/mL).[2]
-
Treatment: Treatment with the antimicrobial agent(s) is initiated at a specified time post-infection (e.g., 2 hours). Human-simulated dosing regimens are often used to mimic the pharmacokinetic profiles observed in humans.
-
Efficacy Endpoint: At a predetermined time (e.g., 24 hours) after the initiation of therapy, mice are euthanized. The thighs are harvested, homogenized, and serially diluted for quantitative culture to determine the bacterial burden (CFU/thigh). The change in bacterial density from the start of therapy is the primary efficacy endpoint.
Chemical Synthesis Pathway
While the precise, proprietary synthesis of this compound is not publicly detailed, a representative synthesis of a diazabicyclooctane core, similar to that found in other DBO inhibitors, can be illustrated. The synthesis typically involves the construction of the bicyclic ring system followed by the addition of the side chains.
dot digraph "Representative_DBO_Synthesis" { graph [fontname="Arial", fontsize=12, labelloc="t", label="Representative Synthesis of a Diazabicyclooctane Core", rankdir="LR", splines=ortho, nodesep=0.8, maxwidth=760]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
"Starting_Material" [label="{Starting Material A | (e.g., protected piperidine derivative)}"]; "Intermediate_1" [label="{Intermediate B | (Cyclization)}"]; "Intermediate_2" [label="{Intermediate C | (Functional Group Interconversion)}"]; "DBO_Core" [label="{Diazabicyclooctane Core}"]; "Side_Chain_Addition" [label="{Side Chain Precursor}"]; "Final_Product" [label="{Final DBO Inhibitor}"];
"Starting_Material" -> "Intermediate_1" [label="[2]"]; "Intermediate_1" -> "Intermediate_2" [label="[3]"]; "Intermediate_2" -> "DBO_Core" [label="[4]"]; "DBO_Core" -> "Final_Product" [label="[5] Coupling"]; "Side_Chain_Addition" -> "Final_Product"; } caption: "A generalized DBO synthesis pathway."
This generalized scheme highlights the key transformations involved in constructing the DBO scaffold and attaching the requisite side chains that confer its specific inhibitory properties.
Conclusion
This compound represents a significant advancement in the development of β-lactamase inhibitors. Its novel diazabicyclooctane scaffold provides a stable and effective platform for the broad-spectrum inhibition of clinically relevant Ambler Class A, C, and D β-lactamases. The potent in vitro and in vivo activity of the imipenem/funobactam combination against MDR Gram-negative pathogens underscores its potential as a valuable therapeutic option in the fight against antimicrobial resistance. Further clinical evaluation will be critical in defining its role in the management of serious bacterial infections.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]
- 5. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols for Funobactam in In Vivo Experimental Models for Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental models used to evaluate the efficacy of Funobactam, a novel diazabicyclooctane β-lactamase inhibitor. The primary focus is on the neutropenic murine thigh infection model, which has been pivotal in characterizing the pharmacodynamics of this compound in combination with imipenem.
Introduction to this compound
This compound (formerly XNW4107) is a potent inhibitor of Ambler Class A, C, and D serine β-lactamases.[1] It is under development in combination with imipenem to combat multidrug-resistant (MDR) Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and carbapenem-resistant Enterobacterales (CRE).[1][2][3] this compound protects β-lactam antibiotics from degradation by these enzymes, restoring their antibacterial activity.[1]
Mechanism of Action: β-Lactamase Inhibition
This compound, as a diazabicyclooctane (DBO) β-lactamase inhibitor, employs a reversible covalent inhibition mechanism.[4][5] It binds to the active site serine of the β-lactamase, forming a stable carbamoyl-enzyme intermediate.[4][5] This prevents the enzyme from hydrolyzing the β-lactam antibiotic partner, allowing the antibiotic to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal effect.[4][5]
Caption: Mechanism of action of this compound in combination with Imipenem.
In Vivo Efficacy Data: Neutropenic Murine Thigh Infection Model
The neutropenic murine thigh infection model is a standard preclinical model for evaluating the efficacy of antimicrobial agents. This compound, in combination with a human-simulated regimen (HSR) of imipenem, has demonstrated potent in vivo efficacy against various serine carbapenemase-producing Gram-negative pathogens.[1][2][6]
Efficacy of Imipenem/Funobactam Human-Simulated Regimen
The following table summarizes the efficacy of a human-simulated regimen of imipenem (500 mg q6h) and this compound (250 mg q6h) as a 1-hour infusion against a panel of clinical isolates. Efficacy is measured as the change in bacterial load (log10 CFU/thigh) after 24 hours of treatment.[1][2]
| Organism | Number of Strains | Imipenem/Funobactam MIC Range (mg/L) | Mean Change in log10 CFU/thigh (24h) | Outcome |
| A. baumannii | 7 | 0.25 - 8 | >1-log kill in 6/7 strains | Bactericidal |
| P. aeruginosa | 4 | 1 - 4 | >1-log kill in 4/4 strains | Bactericidal |
| K. pneumoniae | 4 | 4 - 16 | Stasis in 4/4 strains | Bacteriostatic |
Data sourced from Fratoni et al., Journal of Antimicrobial Chemotherapy, 2023.[1][2]
Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters
Studies have identified the percentage of the dosing interval that the free drug concentration remains above a certain threshold concentration, normalized by the MIC (%fT > CT/MIC), as the PK/PD index that best correlates with this compound's efficacy.[1][2][3] A threshold concentration (CT) of 1 mg/L was found to have the highest correlation with efficacy.[1][2][3]
| Organism | Efficacy Endpoint | Median (%fT > 1 mg/L)/MIC |
| A. baumannii | 1-log reduction | 9.82 |
| P. aeruginosa | 1-log reduction | 9.90 |
| K. pneumoniae | Stasis | 55.73 |
Data sourced from Fratoni et al., Journal of Antimicrobial Chemotherapy, 2023.[1][2][3]
Experimental Protocols
Neutropenic Murine Thigh Infection Model Protocol
This protocol outlines the methodology for assessing the in vivo efficacy of this compound in combination with a β-lactam antibiotic against Gram-negative bacteria.
1. Animal Model and Immunosuppression:
-
Use specific-pathogen-free female ICR mice (or equivalent), typically weighing 20-22g.[2]
-
Induce neutropenia by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[2] This renders the mice profoundly neutropenic (<100 neutrophils/mm³).
2. Bacterial Strain Preparation:
-
Utilize clinically relevant strains of serine carbapenemase-producing A. baumannii, P. aeruginosa, or K. pneumoniae.[1][2]
-
Prepare a bacterial inoculum by growing the isolate to the mid-logarithmic phase in an appropriate broth (e.g., Mueller-Hinton Broth).
-
Wash and dilute the bacterial suspension in sterile saline to achieve a final concentration of approximately 10⁷ CFU/mL.[2]
3. Infection Procedure:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial inoculum intramuscularly into the posterior thigh muscle of each mouse.[2]
4. Drug Preparation and Administration:
-
Reconstitute this compound and the partner antibiotic (e.g., imipenem) in sterile diluents as per the manufacturer's instructions.
-
Administer the compounds subcutaneously or via another appropriate route to simulate human pharmacokinetic profiles.[2] Dosing regimens can be designed to mimic human exposures (Human-Simulated Regimens - HSR).
-
Treatment is typically initiated 2 hours post-infection.
5. Efficacy Assessment:
-
Euthanize cohorts of mice at the start of therapy (0h) and after a specified treatment duration (commonly 24h).[2]
-
Aseptically remove the entire thigh muscle.
-
Homogenize the thigh tissue in a known volume of sterile saline.
-
Perform serial dilutions of the homogenate and plate on appropriate agar plates (e.g., Tryptic Soy Agar with 5% sheep blood) to determine the bacterial load (CFU/thigh).[2]
-
Calculate the change in bacterial density (Δlog10 CFU/thigh) over the 24-hour treatment period relative to the 0-hour controls.
Caption: Workflow for the neutropenic murine thigh infection model.
Conclusion
The neutropenic murine thigh infection model has been instrumental in demonstrating the potent in vivo activity of this compound in combination with imipenem against challenging Gram-negative pathogens. The data generated from these models, particularly the PK/PD analyses, are crucial for supporting the clinical development of this promising new β-lactam/β-lactamase inhibitor combination. Researchers can utilize the provided protocols and data as a foundation for further preclinical evaluation of this compound against a broader range of pathogens or in other infection models.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]
- 3. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Assessing the Synergy: Protocols for Evaluating Funobactam's Combination Therapy Potential
Application Note
Introduction
Funobactam is a novel diazabicyclooctane β-lactamase inhibitor currently under investigation for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3][4][5] It functions by inactivating a broad spectrum of β-lactamase enzymes (Ambler Class A, C, and D), which are a primary mechanism of resistance to β-lactam antibiotics in many pathogens.[3] Consequently, this compound is not intended for monotherapy but as a partner agent to restore the activity of β-lactam antibiotics. This document provides detailed protocols for assessing the synergistic effects of this compound in combination with various antibiotics, tailored for researchers, scientists, and drug development professionals.
The primary methodologies covered are the checkerboard assay for determining the Fractional Inhibitory Concentration (FIC) index and the time-kill curve assay for evaluating the pharmacodynamics of the antibiotic combination. Additionally, an overview of an in vivo model for assessing synergy is provided.
Key Concepts in Synergy Testing
Antibiotic synergy occurs when the combined effect of two or more drugs is significantly greater than the sum of their individual effects.[6] In contrast, antagonism is observed when the combination is less effective, and an additive or indifferent effect is noted when the combined activity is equal to the sum of their individual effects.
The most common metric for quantifying synergy in vitro is the Fractional Inhibitory Concentration (FIC) Index . It is calculated based on the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[7]
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Experimental Protocols
Checkerboard Assay Protocol
The checkerboard assay is a microdilution method used to systematically test a range of concentrations of two antimicrobial agents to determine their combined inhibitory effect.[7][8][9]
Objective: To determine the FIC index for the combination of this compound and a partner antibiotic against a specific bacterial isolate.
Materials:
-
96-well microtiter plates
-
Bacterial isolate of interest (e.g., Klebsiella pneumoniae, Pseudomonas aeruginosa, Acinetobacter baumannii)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Partner antibiotic stock solution (e.g., imipenem, meropenem, cefepime)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[7]
-
-
Plate Setup:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Create serial twofold dilutions of the partner antibiotic along the x-axis (columns 1-10) and this compound along the y-axis (rows A-G).
-
Row H will contain only the partner antibiotic dilutions (this compound control), and column 11 will contain only the this compound dilutions (partner antibiotic control). Column 12 will serve as the growth control (no antibiotics).
-
-
Inoculation:
-
Inoculate each well with 100 µL of the prepared bacterial suspension.[7]
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours.
-
-
Data Analysis:
-
Determine the MIC of each drug alone and in combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FIC for each drug in the combination:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Calculate the FIC Index: FIC Index = FIC of Drug A + FIC of Drug B.[7]
-
The synergistic FIC Index is the lowest FIC Index value obtained from all wells showing no growth.
-
Data Presentation:
The results of a checkerboard assay can be summarized in a table to clearly present the MICs and calculated FIC indices.
| Bacterial Isolate | Antibiotic Partner | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| K. pneumoniae KPC-2 | Imipenem | 16 | 2 | 0.25 | Synergy |
| This compound | 4 | 0.5 | |||
| P. aeruginosa AmpC | Cefepime | 32 | 4 | 0.375 | Synergy |
| This compound | 8 | 1 | |||
| A. baumannii OXA-23 | Meropenem | 64 | 16 | 1.0 | Indifference |
| This compound | 4 | 2 |
Workflow for Checkerboard Assay:
Time-Kill Curve Assay Protocol
Time-kill curve assays provide dynamic information about the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10][11][12]
Objective: To assess the rate and extent of bacterial killing by this compound in combination with a partner antibiotic.
Materials:
-
Bacterial isolate of interest
-
CAMHB
-
This compound and partner antibiotic stock solutions
-
Sterile culture tubes or flasks
-
Shaking incubator
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, automated colony counter)
Procedure:
-
Inoculum Preparation:
-
Grow an overnight culture of the bacterial isolate.
-
Dilute the culture in fresh CAMHB to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
-
Experimental Setup:
-
Prepare culture tubes/flasks with the following conditions:
-
Growth control (no antibiotics)
-
This compound alone (at a relevant concentration, e.g., 0.25x or 0.5x MIC)
-
Partner antibiotic alone (at a relevant concentration, e.g., 0.5x or 1x MIC)
-
This compound + partner antibiotic in combination
-
-
-
Incubation and Sampling:
-
Incubate all tubes/flasks at 37°C with shaking.
-
Collect aliquots at specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours).
-
-
Viable Cell Counting:
-
Perform serial dilutions of each aliquot and plate onto appropriate agar plates.
-
Incubate the plates overnight and count the number of colonies (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL versus time for each condition.
-
Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[11]
-
Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Data Presentation:
Time-kill assay data is best visualized as a graph, but the key outcomes can be summarized in a table.
| Bacterial Isolate | Combination | Log10 CFU/mL Reduction at 24h (vs. most active single agent) | Interpretation |
| K. pneumoniae NDM-1 | Imipenem + this compound | 2.5 | Synergy |
| P. aeruginosa ESBL | Cefepime + this compound | 2.1 | Synergy |
| E. coli CTX-M | Meropenem + this compound | 1.2 | Indifference |
Logical Flow of Time-Kill Assay:
In Vivo Synergy Models
In vivo models are crucial for validating in vitro findings and understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationships of antibiotic combinations.[2][3][13][14][15][16] The neutropenic murine thigh infection model is a commonly used model for this purpose.
Objective: To evaluate the in vivo efficacy of this compound in combination with a partner antibiotic.
Model: Neutropenic Murine Thigh Infection Model
Procedure Outline:
-
Induce Neutropenia: Mice are rendered neutropenic using cyclophosphamide.
-
Infection: A defined inoculum of the test organism is injected into the thigh muscle.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated with:
-
Vehicle control
-
This compound alone
-
Partner antibiotic alone
-
This compound + partner antibiotic
-
-
Efficacy Assessment: At 24 hours post-treatment initiation, mice are euthanized, and the thigh muscles are homogenized to determine the bacterial load (CFU/g of tissue).
-
Data Analysis: The change in log10 CFU/thigh over 24 hours is calculated for each treatment group compared to the 0-hour control. Synergy is demonstrated by a significantly greater reduction in bacterial load in the combination group compared to the single-agent groups.
Data Presentation:
| Bacterial Isolate | Treatment Group | Mean Change in log10 CFU/thigh at 24h |
| A. baumannii (OXA-24) | Vehicle Control | +2.1 |
| Imipenem (human-simulated regimen) | +0.5 | |
| This compound (dose-ranging) | +1.8 | |
| Imipenem + this compound | -1.5 |
Signaling Pathway of this compound Action:
Conclusion
The systematic evaluation of this compound's synergistic potential with various β-lactam antibiotics is essential for its clinical development. The checkerboard and time-kill assays provide robust in vitro data on the nature and dynamics of these interactions. Subsequent validation in relevant in vivo models, such as the neutropenic murine thigh infection model, is critical to understanding the potential clinical efficacy of these combinations against multidrug-resistant pathogens. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to effectively assess and characterize the synergistic activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. When Does 2 Plus 2 Equal 5? A Review of Antimicrobial Synergy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Correlation of antibiotic synergy in vitro and in vivo: use of an animal model of neutropenic gram-negative sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Funobactam in Biological Matrices: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funobactam (formerly XNW4107) is a novel diazabicyclooctane (DBO) β-lactamase inhibitor.[1] It is under investigation for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1] this compound works by inactivating β-lactamase enzymes, which are produced by bacteria and are a primary mechanism of resistance to β-lactam antibiotics.[2][3] By inhibiting these enzymes, this compound restores the activity of co-administered β-lactam agents like imipenem.[1]
Accurate quantification of this compound in biological samples is crucial for preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies and clinical trials to ensure optimal dosing and efficacy.[1] These application notes provide detailed protocols for the quantification of this compound in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the current gold standard, and a representative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.
Mechanism of Action: β-Lactamase Inhibition
This compound does not operate through a traditional signaling pathway. Instead, its mechanism is based on direct enzyme inhibition. When a β-lactam antibiotic enters a resistant bacterium, β-lactamase enzymes cleave the antibiotic's β-lactam ring, rendering it inactive. This compound, administered concurrently, binds to the active site of these β-lactamases, preventing them from destroying the partner antibiotic.[3] This allows the β-lactam antibiotic to reach its target, the Penicillin-Binding Proteins (PBPs), and inhibit bacterial cell wall synthesis, ultimately leading to bacterial cell death.
Caption: Mechanism of Action of this compound.
Method 1: Quantification of this compound in Plasma by LC-MS/MS
This method is based on published preclinical studies and represents the validated approach for accurate and sensitive quantification of this compound.[1]
Experimental Protocol
1. Sample Collection and Stabilization:
-
Collect whole blood from subjects into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Process the blood by centrifugation to separate the plasma.
-
Immediately stabilize the resulting plasma by mixing it with an equal volume (1:1 ratio) of a stabilizing buffer.[1] The recommended buffer is a 1:1 mixture of 50% ethylene glycol and 1 M 2-(N-morpholino)ethanesulfonic acid (MES) buffer, adjusted to pH 6.0.[1]
-
Store the stabilized plasma samples at -80°C until analysis.[1]
2. Sample Preparation (Protein Precipitation):
-
Thaw the stabilized plasma samples on ice.
-
To 100 µL of stabilized plasma, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard (IS). A stable isotope-labeled this compound would be an ideal IS.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
3. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatography: A UPLC/HPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[4]
-
Mass Spectrometry: A triple quadrupole mass spectrometer (e.g., Agilent 6470A, Sciex QTRAP 6500+).[4]
-
Ion Source: Electrospray Ionization (ESI) in positive mode.
Caption: LC-MS/MS Sample Preparation Workflow.
Data Presentation
The performance of the LC-MS/MS method should be validated according to regulatory guidelines (e.g., FDA, EMA).[5][6] Key validation parameters are summarized below.
| Parameter | Typical Acceptance Criteria | Example Performance Data (Hypothetical) |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy ±15%, Precision <15% | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.8% to 6.3% |
| Matrix Effect | IS-normalized factor within acceptable limits | 0.95 - 1.08 |
| Recovery | Consistent and reproducible | > 85% |
Method 2: Quantification of this compound in Plasma by HPLC-UV (Representative Method)
While LC-MS/MS is preferred for its sensitivity and specificity, an HPLC-UV method can be developed for situations where mass spectrometry is unavailable. The following protocol is a representative method adapted from procedures for other β-lactamase inhibitors and would require full validation.[7][8]
Experimental Protocol
1. Sample Collection and Storage:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Separate plasma via centrifugation.
-
Store plasma samples at -80°C until analysis. For β-lactams, immediate analysis or freezing is critical to prevent degradation.
2. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile containing a suitable UV-active internal standard (e.g., another stable compound with a similar chromatographic profile).
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection if necessary.
3. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: To be determined by analyzing the UV spectrum of this compound (likely in the range of 210-300 nm).
Data Presentation
A validated HPLC-UV method should meet similar criteria to the LC-MS/MS method, although with potentially higher limits of quantification.
| Parameter | Typical Acceptance Criteria | Example Performance Data (Hypothetical) |
| Linearity (r²) | ≥ 0.99 | 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy ±20%, Precision <20% | 0.1 µg/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy ±15%, Precision <15% | 50 µg/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 4.2% - 10.1% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 5.5% - 11.8% |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.2% to 9.1% |
| Selectivity | No interference from endogenous components | Peak purity > 99% |
Conclusion
The recommended and most robust method for quantifying this compound in biological samples is a validated LC-MS/MS assay. This approach offers superior sensitivity and specificity, which is essential for detailed pharmacokinetic analysis. The provided protocol for LC-MS/MS is based on methods used in formal preclinical studies of this compound. An HPLC-UV method can serve as an alternative, but it must be fully developed and validated to ensure reliable and accurate results. Proper sample handling, including the use of a stabilizing buffer for LC-MS/MS analysis, is critical for data integrity.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Validated Antibiotics - Keystone Bioanalytical [keystonebioanalytical.com]
- 7. Simultaneous Determination of 12 β-Lactam Antibiotics in Human Plasma by High-Performance Liquid Chromatography with UV Detection: Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Funobactam for the Treatment of Carbapenem-Resistant Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funobactam (formerly XNW4107) is a novel, broad-spectrum β-lactamase inhibitor belonging to the diazabicyclooctane (DBO) class. In combination with a carbapenem antibiotic such as imipenem, this compound restores its activity against many carbapenem-resistant Gram-negative bacteria. This combination therapy is a promising strategy to address the critical threat of infections caused by carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii. This compound protects imipenem from degradation by a wide range of β-lactamases, including Ambler class A, C, and D enzymes.
These application notes provide a summary of the available data on the efficacy of this compound in combination with imipenem, as well as detailed protocols for key in vitro and in vivo experiments to evaluate its activity.
Mechanism of Action
This compound is a non-β-lactam, diazabicyclooctane-based β-lactamase inhibitor.[1] Its mechanism of action involves the formation of a stable, covalent adduct with the serine residue in the active site of serine-based β-lactamases (Ambler classes A, C, and D). This inactivation of the β-lactamase prevents the hydrolysis of the partner β-lactam antibiotic (e.g., imipenem), allowing it to reach its target, the penicillin-binding proteins (PBPs), and exert its bactericidal activity.
In Vitro Activity
The combination of imipenem and this compound has demonstrated potent in vitro activity against a range of carbapenem-resistant Gram-negative bacilli. The addition of this compound significantly reduces the minimum inhibitory concentrations (MICs) of imipenem for these resistant strains.
Table 1: In Vitro Activity of Imipenem/Funobactam Against Carbapenem-Resistant Gram-Negative Isolates
| Organism | Isolate ID | β-Lactamase(s) Encoded | Imipenem MIC (mg/L) | Imipenem/Funobactam (8 mg/L) MIC (mg/L) | Fold Reduction in MIC |
| Acinetobacter baumannii | ACB 160 | OXA-23 | >64 | 4 | >16 |
| Acinetobacter baumannii | ACB 161 | OXA-24/40 | >64 | 8 | >8 |
| Acinetobacter baumannii | ACB 162 | OXA-23 | >64 | 4 | >16 |
| Acinetobacter baumannii | ACB 163 | OXA-23 | >64 | 8 | >8 |
| Acinetobacter baumannii | ACB 164 | OXA-23 | >64 | 16 | >4 |
| Acinetobacter baumannii | ACB 165 | OXA-23 | >64 | 8 | >8 |
| Acinetobacter baumannii | ACB 166 | OXA-23 | >64 | 4 | >16 |
| Pseudomonas aeruginosa | PSA 299 | - | >32 | 8 | >4 |
| Pseudomonas aeruginosa | PSA 300 | - | >32 | 16 | >2 |
| Pseudomonas aeruginosa | PSA 301 | - | >32 | 16 | >2 |
| Pseudomonas aeruginosa | PSA 302 | KPC-2 | >32 | 4 | >8 |
| Klebsiella pneumoniae | KP 651 | KPC-3 | >32 | 0.25 | >128 |
| Klebsiella pneumoniae | KP 741 | KPC-2 | >32 | 1 | >32 |
| Klebsiella pneumoniae | KP 827 | KPC-3, SHV, TEM | >32 | 1 | >32 |
| Klebsiella pneumoniae | KP 828 | KPC-3 | >32 | 1 | >32 |
Data summarized from Fratoni et al.[2]
In Vivo Efficacy
The combination of imipenem and this compound has demonstrated significant efficacy in preclinical models of infection, particularly the neutropenic murine thigh infection model.
Table 2: In Vivo Efficacy of Human-Simulated Regimens of Imipenem/Funobactam in the Neutropenic Murine Thigh Infection Model
| Organism | Number of Isolates | Imipenem/Funobactam MIC Range (mg/L) | Efficacy Outcome (24h change in log10 CFU/thigh) |
| Acinetobacter baumannii | 7 | 4 - 16 | >1-log kill in 6 out of 7 isolates |
| Pseudomonas aeruginosa | 4 | 4 - 16 | >1-log kill in all 4 isolates |
| Klebsiella pneumoniae | 4 | 0.25 - 1 | Stasis in all 4 isolates |
Data summarized from a study using a human-simulated regimen of imipenem 500 mg q6h and this compound 250 mg q6h.[2]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentrations (MICs) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing.
Materials:
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
Imipenem analytical standard
-
This compound analytical standard
-
96-well microtiter plates
-
Bacterial isolates for testing
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of imipenem and this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration of 1280 mg/L.
-
Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Preparation of Microtiter Plates: a. Perform serial two-fold dilutions of imipenem in CAMHB in the microtiter plates to achieve the desired concentration range (e.g., 0.06 to 128 mg/L). b. For the combination testing, add a fixed concentration of this compound (e.g., 8 mg/L) to each well containing the serially diluted imipenem. c. Include a growth control well (no antimicrobial) and a sterility control well (no bacteria).
-
Inoculation and Incubation: a. Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL. b. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading the MIC: a. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Neutropenic Murine Thigh Infection Model
This protocol is a generalized procedure for evaluating the in vivo efficacy of antimicrobial agents. Specific parameters may need to be optimized for individual studies.
Materials:
-
Specific pathogen-free mice (e.g., ICR or CD-1 strain), 6-8 weeks old
-
Cyclophosphamide
-
Bacterial isolate for infection
-
Brain Heart Infusion (BHI) broth or other suitable growth medium
-
Sterile saline or PBS
-
Imipenem and this compound for injection
-
Homogenizer
-
Agar plates for colony counting
Procedure:
-
Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally (IP) at a dose of 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection. This will induce neutropenia.
-
Preparation of Bacterial Inoculum: a. Grow the bacterial isolate to mid-logarithmic phase in BHI broth. b. Wash the bacterial cells with sterile saline or PBS and resuspend to the desired concentration (e.g., 10^7 CFU/mL).
-
Infection: a. Inject 0.1 mL of the bacterial inoculum into the thigh muscle of each mouse.
-
Antimicrobial Administration: a. At a predetermined time post-infection (e.g., 2 hours), begin administration of the antimicrobial agents. b. Administer imipenem and this compound (or vehicle control) via the desired route (e.g., subcutaneous or intraperitoneal injection) at the specified dosing regimen.
-
Determination of Bacterial Burden: a. At the end of the treatment period (e.g., 24 hours), euthanize the mice. b. Aseptically remove the thighs and homogenize them in a known volume of sterile saline or PBS. c. Perform serial dilutions of the thigh homogenates and plate onto appropriate agar plates. d. Incubate the plates overnight and count the number of colonies to determine the CFU per thigh.
-
Data Analysis: a. Calculate the change in bacterial load (log10 CFU/thigh) for each treatment group compared to the control group.
Potential for Resistance Development
As with any antimicrobial agent, there is the potential for the development of resistance to the imipenem/funobactam combination. Potential mechanisms of resistance could include:
-
Mutations in the target β-lactamases that reduce the binding affinity of this compound.
-
Overexpression of efflux pumps that actively remove the antimicrobial agents from the bacterial cell.
-
Alterations in the bacterial outer membrane porins, reducing the influx of the drugs.
-
Modifications of the penicillin-binding proteins that reduce the efficacy of imipenem.
Further research is needed to fully understand the potential for and mechanisms of resistance to imipenem/funobactam.
Clinical Development
The combination of imipenem/cilastatin with this compound is currently in Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTIs) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[3] A Phase 3 study (XNW4107-302) in patients with HABP/VABP compared imipenem/cilastatin/funobactam to imipenem/cilastatin/relebactam. The study met its primary endpoint of non-inferiority for 14-day all-cause mortality.[4]
Conclusion
This compound, in combination with imipenem, represents a promising new therapeutic option for the treatment of infections caused by carbapenem-resistant Gram-negative bacteria. Its potent in vitro activity and in vivo efficacy in preclinical models, coupled with its advancement into late-stage clinical development, highlight its potential to address a significant unmet medical need. The protocols provided here offer a framework for the continued investigation and evaluation of this important new antimicrobial agent.
References
Application Notes and Protocols for Evaluating Funobactam Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funobactam (formerly XNW4107) is a novel, investigational diazabicyclooctane β-lactamase inhibitor.[1][2] It is currently in Phase 3 clinical trials in combination with β-lactam antibiotics such as imipenem/cilastatin for the treatment of complicated urinary tract infections and hospital-acquired bacterial pneumonia.[1][3][4] this compound's primary mechanism of action is the inhibition of a broad spectrum of β-lactamase enzymes, including Ambler Class A, C, and D, produced by multidrug-resistant Gram-negative bacteria.[1][5] By inactivating these enzymes, this compound restores the efficacy of co-administered β-lactam antibiotics.[6][7] While this compound itself possesses minimal intrinsic antibacterial activity, its role as a "suicide inhibitor" is crucial in overcoming bacterial resistance.[6][8]
The preclinical and clinical development of any new therapeutic agent necessitates a thorough evaluation of its safety profile, including potential cytotoxicity to mammalian cells. Understanding the cytotoxic effects of this compound is critical to ensuring its safety and therapeutic index. This document provides detailed protocols for a panel of standard cell-based assays to evaluate the potential cytotoxicity of this compound. The assays described herein are designed to assess various aspects of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.
Data Presentation
The quantitative data generated from the described cytotoxicity assays should be summarized in a clear and structured format to facilitate comparison and interpretation. The following tables provide templates for presenting such data.
Table 1: Effect of this compound on Cell Viability as Determined by MTT Assay
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 5.2 | |
| 1 | 98.6 ± 4.8 | |
| 10 | 95.3 ± 6.1 | |
| 50 | 89.7 ± 5.5 | >100 |
| 100 | 85.2 ± 7.3 |
Table 2: Membrane Integrity Assessment by LDH Release Assay
| This compound Concentration (µM) | % Cytotoxicity (LDH Release) (Mean ± SD) |
| 0 (Vehicle Control) | 2.1 ± 0.8 |
| 1 | 2.5 ± 1.1 |
| 10 | 3.2 ± 1.5 |
| 50 | 4.8 ± 2.0 |
| 100 | 5.9 ± 2.4 |
| Positive Control (Lysis Buffer) | 100 |
Table 3: Apoptosis Induction by this compound Measured by Annexin V/PI Staining
| This compound Concentration (µM) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) | % Necrotic Cells (Annexin V- / PI+) |
| 0 (Vehicle Control) | 96.5 ± 2.1 | 1.8 ± 0.5 | 1.2 ± 0.4 | 0.5 ± 0.2 |
| 10 | 95.8 ± 2.5 | 2.1 ± 0.7 | 1.5 ± 0.6 | 0.6 ± 0.3 |
| 50 | 92.3 ± 3.0 | 4.5 ± 1.1 | 2.5 ± 0.8 | 0.7 ± 0.4 |
| 100 | 88.7 ± 3.5 | 7.8 ± 1.5 | 2.8 ± 0.9 | 0.7 ± 0.5 |
Experimental Protocols
MTT Assay for Cell Viability
This assay assesses cell viability by measuring the metabolic activity of a cell population.[9][10] Viable cells with active metabolism can convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well flat-bottomed microplates
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Selected mammalian cell line (e.g., HepG2, HEK293)
-
Complete cell culture medium
-
This compound stock solution
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for this compound).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Gently mix the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of cell lysis.[12]
Materials:
-
96-well flat-bottomed microplates
-
LDH cytotoxicity assay kit (commercially available)
-
Selected mammalian cell line
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with serial dilutions of this compound for the desired duration.
-
Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle control.
-
Maximum LDH release: Cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
Medium background: Complete medium without cells.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution (provided in the kit) to each well.
-
Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.[13]
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, correcting for background absorbance.
Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can penetrate the compromised membranes of late apoptotic and necrotic cells.[17]
Materials:
-
Flow cytometer
-
Annexin V-FITC and Propidium Iodide Apoptosis Detection Kit (commercially available)
-
Selected mammalian cell line
-
6-well plates or T25 flasks
-
This compound stock solution
-
1X Annexin V binding buffer (provided in the kit)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells in 6-well plates or T25 flasks and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time period. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Use appropriate controls for setting compensation and gates (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI).
Visualizations
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the LDH cytotoxicity assay.
Caption: Workflow for the Annexin V/PI apoptosis assay.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evopoint has submitted the Pre-NDA application for its novel drug this compound (XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 12. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Animal Models for Studying Funobactam Pharmacokinetics and Pharmacodynamics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Funobactam (formerly XNW4107) is a novel diazabicyclooctane β-lactamase inhibitor being developed in combination with imipenem/cilastatin for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.[1][2] this compound has demonstrated potent in vitro activity against serine carbapenemase-producing Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[1][3] Preclinical animal models are crucial for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, optimizing dosing regimens, and predicting clinical efficacy. This document provides detailed application notes and experimental protocols for established murine models used to evaluate the PK/PD of this compound.
Key Animal Models for this compound Evaluation
The neutropenic murine thigh infection model is a well-established and highly utilized model for studying the in vivo efficacy of antimicrobial agents, including this compound.[1][3][4][5] This model is particularly useful for determining the PK/PD index that best correlates with antibacterial activity and for defining the magnitude of this index required for various levels of bacterial reduction. Given that this compound is also under investigation for hospital-acquired and ventilator-associated bacterial pneumonia, the murine lung infection model is another relevant preclinical model for evaluating its efficacy in the respiratory tract.[1][6]
Application Note 1: Neutropenic Murine Thigh Infection Model
The neutropenic murine thigh infection model is the cornerstone for in vivo PK/PD assessment of this compound. By rendering the mice neutropenic, the model minimizes the influence of the host immune system, thereby allowing for a direct assessment of the antimicrobial's activity.[4][7] This model has been extensively used to demonstrate the time-dependent killing activity of this compound in combination with imipenem.[1][3][5]
Data Summary: Imipenem/Funobactam in the Neutropenic Murine Thigh Model
The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for this compound when studied in the neutropenic murine thigh infection model.
Table 1: Murine Pharmacokinetic Parameters of this compound [1]
| Dose (mg/kg, subcutaneous) | Cmax (mg/L) | AUC0-inf (mg·h/L) | T1/2 (h) |
| 1 | 1.8 ± 0.3 | 1.5 ± 0.1 | 0.40 ± 0.04 |
| 10 | 14.2 ± 1.9 | 15.1 ± 1.3 | 0.51 ± 0.04 |
| 20 | 27.8 ± 3.5 | 31.9 ± 2.9 | 0.55 ± 0.03 |
Data are presented as mean ± standard deviation.
Table 2: this compound Pharmacodynamic Targets Against Serine Carbapenemase-Producing Gram-Negative Bacteria [1][3]
| Pathogen | Endpoint | Median (%fT > CT[1 mg/L])/MIC |
| Acinetobacter baumannii | 1-log10 CFU reduction | 9.82 |
| Pseudomonas aeruginosa | 1-log10 CFU reduction | 9.90 |
| Klebsiella pneumoniae | Stasis | 55.73 |
CT = Threshold Concentration; fT = time that free drug concentration remains above the threshold.
Experimental Protocol: Neutropenic Murine Thigh Infection Model
This protocol is based on methodologies described for this compound PK/PD studies.[1][3]
1. Animals:
-
Specific pathogen-free female ICR (CD-1) or similar strain mice, typically 5-6 weeks old, weighing 23-27 g.[7][8]
2. Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) to render mice neutropenic.[1]
-
A common regimen is two doses: 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[1][8] This typically results in neutrophil counts below 100 cells/mm³.
3. Bacterial Strain Preparation:
-
Use clinically relevant strains of serine carbapenemase-producing A. baumannii, P. aeruginosa, or K. pneumoniae.[1]
-
Grow bacteria overnight on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep's blood).
-
Inoculate a broth medium (e.g., Mueller-Hinton Broth) and incubate to achieve logarithmic phase growth.
-
Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., ~10⁷ CFU/mL).[7]
4. Infection:
-
Two hours prior to initiating antimicrobial therapy, inject 0.1 mL of the prepared bacterial suspension into the posterior thigh muscle of each mouse.[1]
5. Drug Administration and PK/PD Studies:
-
Pharmacokinetics:
-
Administer single subcutaneous doses of this compound (e.g., 1, 10, and 20 mg/kg) to infected, neutropenic mice.[1]
-
Collect blood samples via cardiac puncture at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-dose.[1][9]
-
Process blood to plasma and store at -80°C until analysis by a validated LC-MS/MS method.
-
-
Pharmacodynamics (Dose-Ranging and Dose-Fractionation):
-
Administer a human-simulated regimen (HSR) of imipenem in combination with escalating doses of this compound.[1][3]
-
For dose-fractionation studies, administer the total daily dose of this compound in different dosing intervals (e.g., every 3, 6, or 12 hours) to determine the PK/PD index that is most predictive of efficacy.
-
Initiate treatment 2 hours post-infection and continue for 24 hours.[1]
-
6. Efficacy Evaluation:
-
At 24 hours post-treatment initiation, euthanize the mice.
-
Aseptically remove the thighs, weigh them, and homogenize in a fixed volume of sterile saline.[7]
-
Perform serial ten-fold dilutions of the thigh homogenates and plate onto appropriate agar plates.[7]
-
Incubate the plates overnight at 37°C and enumerate the bacterial colonies (CFU/thigh).
-
The primary endpoint is the change in bacterial density (log10 CFU/thigh) after 24 hours of treatment compared to the bacterial density at the start of therapy.[1]
Application Note 2: Murine Lung Infection Model
While specific data for this compound in a lung infection model is not yet extensively published, this model is critical for evaluating its potential for treating bacterial pneumonia. The principles of this model involve establishing a reproducible infection in the lungs of mice and then assessing the efficacy of the antimicrobial agent in reducing the bacterial burden in the lung tissue. Both immunocompetent and neutropenic models can be utilized, though neutropenic models are common for isolating the effect of the antimicrobial.[7][10][11]
Experimental Protocol: Murine Lung Infection Model
This protocol is a representative methodology that can be adapted for this compound, based on general practices for studying Gram-negative pneumonia in mice.[10][11][12]
1. Animals:
-
Specific pathogen-free female mice (e.g., BALB/c or C57BL/6 strain), 6-8 weeks old.
2. Induction of Neutropenia (Optional):
-
If a neutropenic model is desired, follow the cyclophosphamide administration protocol as described for the thigh infection model.
3. Bacterial Strain Preparation:
-
Use relevant strains of A. baumannii, P. aeruginosa, or K. pneumoniae known to cause pneumonia.
-
Prepare the bacterial inoculum as described for the thigh model, adjusting the final concentration as needed for lung infection (e.g., 10⁷ to 10⁸ CFU/mL).
4. Induction of Pneumonia:
-
Anesthetize the mice (e.g., with isoflurane).
-
Induce lung infection via one of the following non-invasive methods:
-
Allow the mice to recover in a clean cage.
5. Drug Administration and PK/PD Studies:
-
Pharmacokinetics:
-
Administer this compound (with imipenem) via a clinically relevant route (e.g., subcutaneous or intravenous).
-
Collect blood for plasma and bronchoalveolar lavage (BAL) fluid and/or lung tissue homogenates at various time points to determine drug concentrations at the site of infection.
-
-
Pharmacodynamics:
-
Initiate treatment 2-4 hours post-infection.
-
Administer the combination of imipenem and this compound over a 24-hour period, potentially using dose-fractionation schedules.
-
6. Efficacy Evaluation:
-
At 24 hours post-treatment, euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lungs in sterile saline.
-
Serially dilute the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).
-
The primary endpoint is the change in bacterial density (log10 CFU/lung) after 24 hours of therapy.
Conclusion
The neutropenic murine thigh and lung infection models are indispensable tools for the preclinical evaluation of this compound. The thigh model has been pivotal in establishing the PK/PD relationships of this compound, demonstrating its time-dependent activity and defining the exposure targets needed for efficacy against key Gram-negative pathogens.[1][3] The lung infection model provides a platform to confirm these findings at the primary site of infection for pneumonia. The protocols and data presented herein serve as a comprehensive guide for researchers and drug developers working on this compound and other novel β-lactamase inhibitor combinations.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man [frontiersin.org]
- 5. Pharmacokinetics-Pharmacodynamics of a Novel β-Lactamase Inhibitor, CB-618, in Combination with Meropenem in an In Vitro Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. arts.units.it [arts.units.it]
- 10. Mouse pneumonia model by Acinetobacter baumannii multidrug resistant strains: Comparison between intranasal inoculation, intratracheal instillation and oropharyngeal aspiration techniques | PLOS One [journals.plos.org]
- 11. Development of acute Pseudomonas aeruginosa and Acinetobacter baumannii lung mono-challenge models in mice using oropharyngeal aspiration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Proof-of-Principle Study in a Murine Lung Infection Model of Antipseudomonal Activity of Phage PEV20 in a Dry-Powder Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Inducing and Studying Funobactam Resistance In Vitro
Introduction
Funobactam is a next-generation beta-lactamase inhibitor designed to be co-administered with a cephalosporin antibiotic, Cefotazidime-Plus. This combination therapy is highly effective against a broad spectrum of Gram-negative bacteria, including those expressing extended-spectrum beta-lactamases (ESBLs) and carbapenemases. The emergence of resistance to new antimicrobial agents is a significant concern in clinical settings. Therefore, understanding the mechanisms by which bacteria develop resistance to this compound is crucial for its long-term efficacy and for the development of future antimicrobial strategies.
These application notes provide detailed protocols for the in vitro induction and characterization of this compound resistance in bacterial isolates. The described methodologies will enable researchers to select for resistant mutants, quantify changes in susceptibility, and investigate the underlying genetic and molecular mechanisms of resistance.
Section 1: In Vitro Induction of this compound Resistance
The development of resistance to this compound can be simulated in the laboratory using two primary methods: serial passage and spontaneous mutant selection.
Protocol 1.1: Serial Passage Method for Resistance Induction
This method involves exposing a bacterial population to gradually increasing concentrations of this compound/Cefotazidime-Plus over multiple days, selecting for mutants with incrementally higher levels of resistance.
Experimental Workflow for Serial Passage
Caption: Workflow for inducing resistance via serial passage.
Materials:
-
Bacterial strain of interest (e.g., E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound/Cefotazidime-Plus stock solution
-
Sterile 96-well plates or culture tubes
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound/Cefotazidime-Plus for the parental bacterial strain using the broth microdilution method (see Protocol 2.1).
-
Preparation: Prepare a bacterial inoculum adjusted to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL) and then dilute it to a final concentration of ~5 x 10^5 CFU/mL in CAMHB.
-
Inoculation (Day 1): In a 96-well plate, prepare serial twofold dilutions of this compound/Cefotazidime-Plus in CAMHB. Inoculate each well with the prepared bacterial suspension. The concentrations should range from 0.125x to 8x the initial MIC.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Passage (Day 2): Identify the well with the highest concentration of the drug that shows visible growth. This is the new MIC for that day.
-
Inoculum for Next Passage: Use the culture from the highest-concentration well with growth to prepare the inoculum for the next round of serial passage. Dilute this culture 1:1000 in fresh CAMHB.
-
Repeat: Repeat steps 3-6 for 15 to 30 days, or until a significant increase in MIC (e.g., ≥16-fold) is observed.
-
Isolation: After the final passage, streak the culture from the highest concentration well onto nutrient agar to obtain isolated colonies. Select a single colony for further characterization.
Protocol 1.2: Spontaneous Mutant Selection
This method identifies rare, spontaneously occurring resistant mutants within a large bacterial population by plating them on agar containing high concentrations of the drug.
Materials:
-
Bacterial strain of interest
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
This compound/Cefotazidime-Plus stock solution
-
Centrifuge and sterile tubes
Procedure:
-
Overnight Culture: Grow a large volume (e.g., 100 mL) of the bacterial strain in TSB overnight at 37°C to reach a high cell density (~10^9 - 10^10 CFU/mL).
-
Cell Concentration: Concentrate the bacterial culture by centrifugation at 4,000 x g for 15 minutes. Resuspend the pellet in a small volume (e.g., 1-2 mL) of fresh TSB.
-
Plating: Prepare TSA plates containing this compound/Cefotazidime-Plus at concentrations of 4x, 8x, and 16x the baseline MIC of the parental strain.
-
Selection: Plate the concentrated bacterial suspension onto the drug-containing agar plates. Also, plate serial dilutions of the culture onto drug-free TSA to determine the total viable cell count.
-
Incubation: Incubate all plates at 37°C for 24-48 hours.
-
Mutant Frequency Calculation: Count the number of colonies that grow on the drug-containing plates. The mutation frequency is calculated as the number of resistant colonies divided by the total number of viable cells plated.
-
Isolation and Confirmation: Pick individual colonies from the selection plates, purify them by re-streaking on fresh selective agar, and confirm their resistant phenotype by re-determining the MIC.
Section 2: Phenotypic Characterization of Resistant Isolates
Once resistant isolates are obtained, their phenotype must be quantitatively characterized.
Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is the gold standard for measuring susceptibility.
Materials:
-
Parental and resistant bacterial isolates
-
CAMHB
-
This compound/Cefotazidime-Plus stock solution
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute to a final concentration of ~5 x 10^5 CFU/mL in CAMHB.
-
Drug Dilution: Prepare twofold serial dilutions of this compound/Cefotazidime-Plus in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the drug that completely inhibits visible growth, as observed by the naked eye.
Table 1: Hypothetical MIC Data for Parental and Resistant Strains
| Strain | This compound/Cefotazidime-Plus MIC (µg/mL) | Fold-Change in MIC |
| E. coli Parental | 2 | - |
| E. coli R1 (Serial Passage) | 64 | 32x |
| E. coli R2 (Spontaneous Mutant) | 32 | 16x |
| K. pneumoniae Parental | 4 | - |
| K. pneumoniae R1 (Serial Passage) | 128 | 32x |
Section 3: Genotypic and Mechanistic Analysis
Investigating the genetic basis of resistance is key to understanding how it emerges.
Protocol 3.1: Whole-Genome Sequencing (WGS) and Analysis
WGS allows for a comprehensive comparison of the genomes of the parental and resistant strains to identify mutations (SNPs, indels) or newly acquired genes responsible for resistance.
Procedure:
-
DNA Extraction: Extract high-quality genomic DNA from overnight cultures of both the parental and resistant isolates using a commercial DNA extraction kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a platform such as Illumina.
-
Bioinformatic Analysis:
-
Align the sequencing reads of the resistant isolate to the parental strain's genome (or a reference genome).
-
Identify single nucleotide polymorphisms (SNPs), insertions, and deletions (indels).
-
Perform de novo assembly to identify newly acquired genetic material, such as plasmids carrying resistance genes.
-
Annotate identified mutations to determine their potential impact on protein function (e.g., missense, nonsense, frameshift mutations). Focus on genes known to be involved in resistance, such as beta-lactamases, porins, and efflux pumps.
-
Protocol 3.2: Gene Expression Analysis (RT-qPCR)
This protocol measures the expression levels of specific genes, such as those encoding efflux pumps or porins, which may be up- or down-regulated in resistant strains.
Hypothesized Resistance Pathway: Efflux Pump Upregulation
Caption: Upregulation of efflux pumps as a resistance mechanism.
Materials:
-
Parental and resistant bacterial isolates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., acrA, ompF) and a housekeeping gene (e.g., rpoB).
Procedure:
-
RNA Extraction: Grow parental and resistant strains to mid-log phase. Extract total RNA using a commercial kit, including a DNase treatment step to remove genomic DNA contamination.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time qPCR: Perform qPCR using primers specific for the target genes (e.g., efflux pump component acrA, porin ompF) and a stable housekeeping gene for normalization.
-
Data Analysis: Calculate the relative expression of the target genes in the resistant isolate compared to the parental strain using the ΔΔCt method.
Table 2: Hypothetical RT-qPCR Data for Resistant Isolate E. coli R1
| Gene Target | Function | Relative Fold-Change in Expression (vs. Parental) |
| acrA | Efflux Pump Component | 12.5 |
| ompF | Outer Membrane Porin | 0.2 |
| blaCTX-M-15 | Beta-Lactamase | 1.1 |
Interpretation: The data suggests that resistance in E. coli R1 is likely due to a combination of increased efflux pump expression (pumping the drug out) and decreased outer membrane permeability (reducing drug entry).
Application of Funobactam in Biofilm Disruption Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS), which confers significant protection against conventional antimicrobial agents and the host immune system. The ability of bacteria to form biofilms is a major contributor to chronic infections and antimicrobial resistance. Funobactam is a novel diazabicyclooctane β-lactamase inhibitor. When paired with a β-lactam antibiotic such as imipenem, it restores the antibiotic's efficacy against many multidrug-resistant Gram-negative bacteria that produce β-lactamase enzymes. While the primary role of this compound is to counteract enzymatic resistance to β-lactams in planktonic bacteria, its potential to influence biofilm integrity and viability, particularly in combination with a partner antibiotic, warrants investigation. Some studies suggest that β-lactamase inhibitors can enhance the anti-biofilm activity of β-lactam antibiotics[1].
These application notes provide a framework of standard in vitro protocols to assess the potential of this compound, presumably in combination with a β-lactam antibiotic, to disrupt pre-formed bacterial biofilms. The described assays are designed to quantify changes in total biofilm biomass and the metabolic activity of the embedded bacteria.
Disclaimer: The following protocols are standard methodologies for evaluating the anti-biofilm properties of antimicrobial agents. As of the writing of this document, specific data on the direct application of this compound in biofilm disruption assays is not publicly available. These protocols, therefore, serve as a guideline for researchers to design and conduct such investigations.
Overview of Biofilm Disruption Assays
To comprehensively evaluate the effect of this compound on pre-formed biofilms, a multi-faceted approach is recommended, employing assays that measure both the physical structure and the viability of the biofilm.
-
Crystal Violet (CV) Assay: This is a straightforward and widely used method to quantify the total biofilm biomass, including bacterial cells and the EPS matrix.[2]
-
Tetrazolium Salt (TTC) Assay: This metabolic assay measures the dehydrogenase activity of viable cells within the biofilm, providing an indication of cell viability. Colorless TTC is reduced by metabolically active cells to a red formazan product.[2][3]
-
Confocal Laser Scanning Microscopy (CLSM): This advanced imaging technique allows for the three-dimensional visualization of the biofilm structure, providing qualitative and quantitative data on its architecture and cell viability (using fluorescent stains like LIVE/DEAD).[4][5]
Experimental Protocols
The following are detailed protocols for conducting biofilm disruption assays. It is assumed that this compound would be tested in combination with a partner β-lactam antibiotic (e.g., imipenem). Therefore, "test compound" in the protocols refers to this combination.
Protocol 1: Biofilm Biomass Quantification using Crystal Violet
This assay quantifies the ability of the test compound to reduce the total biomass of a pre-formed biofilm.
Materials:
-
96-well flat-bottom sterile microtiter plates
-
Bacterial strain of interest (e.g., Pseudomonas aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound and partner antibiotic (e.g., Imipenem)
-
Phosphate-buffered saline (PBS), sterile
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid in water
-
Microplate reader
Step-by-Step Procedure:
-
Biofilm Formation:
-
Prepare an overnight culture of the test bacterium in the appropriate growth medium.
-
Adjust the bacterial suspension to an optical density at 600 nm (OD₆₀₀) of 0.05 in fresh medium.
-
Dispense 200 µL of the bacterial suspension into the wells of a 96-well plate. Include wells with sterile medium only as a negative control.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
-
Treatment with Test Compound:
-
Carefully aspirate the planktonic culture from each well, leaving the biofilm attached to the bottom.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.
-
Prepare serial dilutions of the this compound/antibiotic combination in fresh growth medium.
-
Add 200 µL of the diluted test compound to the biofilm-containing wells. Include wells with medium only as an untreated control.
-
Incubate the plate at 37°C for a further 24 hours.
-
-
Staining and Quantification:
-
Aspirate the medium and wash the wells twice with PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.[6][7]
-
Remove the crystal violet solution and wash the wells thoroughly with distilled water.
-
Invert the plate on a paper towel and let it air dry.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.[2][6]
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 150 µL of the solubilized dye to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Biofilm Viability Assessment using TTC Assay
This protocol evaluates the effect of the test compound on the metabolic activity of bacteria within the biofilm.
Materials:
-
Biofilms grown in a 96-well plate (from step 2.1.1 and 2.1.2)
-
0.1% (w/v) 2,3,5-triphenyltetrazolium chloride (TTC) solution in a suitable buffer (e.g., PBS with 0.5% glucose)
-
Solubilizing agent (e.g., isopropanol or dimethyl sulfoxide - DMSO)
-
Microplate reader
Step-by-Step Procedure:
-
Biofilm Formation and Treatment:
-
Follow steps 1 and 2 from the Crystal Violet protocol (Section 2.1).
-
-
Viability Assay and Quantification:
-
After treatment, aspirate the medium and wash the wells twice with sterile PBS.
-
Add 200 µL of a 0.1% TTC solution to each well.[2]
-
Incubate the plate at 37°C for 4-6 hours in the dark. Metabolically active bacteria will reduce the colorless TTC to red formazan.[2]
-
After incubation, aspirate the TTC solution.
-
Add 200 µL of a solubilizing agent (e.g., isopropanol) to each well to dissolve the formazan crystals.
-
Pipette up and down to ensure complete solubilization.
-
Transfer 150 µL of the solubilized formazan to a new flat-bottom 96-well plate.
-
Measure the absorbance at 490 nm using a microplate reader.[3]
-
Data Presentation
Quantitative data from the biofilm disruption assays should be summarized in tables to facilitate comparison between different concentrations of the test compound and controls.
Table 1: Hypothetical Biofilm Biomass Reduction by Imipenem/Funobactam Combination.
| Treatment Group | Concentration (µg/mL) | Mean OD₅₇₀ ± SD | % Biofilm Reduction |
| Untreated Control | 0 | 1.25 ± 0.08 | 0% |
| Imipenem | 16 | 1.10 ± 0.06 | 12% |
| Imipenem/Funobactam | 16 / 8 | 0.65 ± 0.05 | 48% |
| Imipenem/Funobactam | 32 / 16 | 0.35 ± 0.04 | 72% |
| Imipenem/Funobactam | 64 / 32 | 0.18 ± 0.03 | 85.6% |
Table 2: Hypothetical Reduction in Biofilm Metabolic Activity by Imipenem/Funobactam Combination.
| Treatment Group | Concentration (µg/mL) | Mean OD₄₉₀ ± SD | % Reduction in Viability |
| Untreated Control | 0 | 0.98 ± 0.07 | 0% |
| Imipenem | 16 | 0.85 ± 0.05 | 13.3% |
| Imipenem/Funobactam | 16 / 8 | 0.45 ± 0.06 | 54.1% |
| Imipenem/Funobactam | 32 / 16 | 0.21 ± 0.03 | 78.6% |
| Imipenem/Funobactam | 64 / 32 | 0.11 ± 0.02 | 88.8% |
Visualizations
Experimental Workflows
References
- 1. Antibiofilm Activity of β-Lactam/β-Lactamase Inhibitor Combination against Multidrug-Resistant Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of tetrazolium salt assay for Pseudomonas aeruginosa biofilm using microtiter plate method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.9. Confocal Laser Scanning Microscopy Imaging of Biofilm [bio-protocol.org]
- 5. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 6. static.igem.org [static.igem.org]
- 7. Protocols to Study the Physiology of Oral Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Funobactam Solubility and Experimental Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for overcoming solubility challenges with Funobactam in experimental settings. Below you will find detailed information on solvent compatibility, protocol recommendations, and strategies to address common issues such as precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a high-concentration stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. Commercial suppliers report a solubility of up to 25 mg/mL (approximately 62.60 mM) in DMSO.[1] It is often noted that ultrasonic assistance may be necessary to achieve complete dissolution.[1] Another source suggests a solubility of 10 mM in DMSO.
Q2: I need to prepare this compound in an aqueous solution for my in vitro assay. What is the recommended buffer?
A2: For in vitro studies, this compound can be dissolved in a 0.01 M phosphate buffer with a pH of 7.2.[2] This has been successfully used in experimental setups.
Q3: How should I prepare this compound for in vivo animal studies?
A3: For in vivo experiments, this compound can be reconstituted and diluted using a 0.9% sodium chloride (NaCl) solution, also known as normal saline.[2]
Q4: My this compound solution, prepared from a DMSO stock, is precipitating after dilution into my aqueous cell culture medium. What can I do?
A4: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for many compounds. Here are several troubleshooting steps:
-
Decrease the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium, as higher concentrations can be toxic to cells and promote precipitation.
-
Pre-warm the aqueous medium: Before adding the this compound stock, ensure your cell culture medium or buffer is warmed to the experimental temperature (e.g., 37°C).
-
Use a stepwise dilution: Instead of a single large dilution, try diluting the DMSO stock in smaller steps.
-
Increase mixing efficiency: Add the this compound stock dropwise to the vortexing aqueous solution to ensure rapid and thorough mixing.
Q5: How should I store this compound powder and its stock solutions?
A5: this compound powder should be stored at -20°C. Once dissolved in a solvent like DMSO, it is recommended to store the stock solution in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.
Q6: Is there any information on the pH-stability profile of this compound?
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/Vehicle | Concentration | Molar Equivalent | Notes | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | ~62.60 mM | Ultrasonic assistance may be required. Use freshly opened, anhydrous DMSO for best results. | [1] |
| Dimethyl Sulfoxide (DMSO) | 10 mM | 10 mM | ||
| 0.01 M Phosphate Buffer (pH 7.2) | Not specified | Not specified | Used for in vitro studies. | [2] |
| 0.9% Sodium Chloride (NaCl) | Not specified | Not specified | Used for in vivo studies. | [2] |
Molecular Weight of this compound: 399.38 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 25 mg/mL).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Sterilization: If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into sterile cryovials and store at -80°C for long-term storage or -20°C for short-term storage.[1]
Protocol 2: Preparation of this compound Working Solution for In Vitro Assays
-
Buffer Preparation: Prepare a 0.01 M phosphate buffer and adjust the pH to 7.2.
-
Reconstitution: Directly dissolve the this compound powder in the phosphate buffer to the desired final concentration. Alternatively, dilute a high-concentration DMSO stock solution into the pre-warmed buffer, ensuring the final DMSO concentration is minimal (ideally ≤ 0.1%).
-
Mixing: Gently vortex the solution to ensure homogeneity.
-
Usage: Use the freshly prepared solution immediately for your experiments to minimize potential degradation.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
A troubleshooting workflow for addressing this compound precipitation.
Experimental Workflow for Preparing this compound Solutions
Preparation of this compound solutions for experimental use.
Signaling Pathway: Mechanism of Beta-Lactamase Inhibition
This compound inhibits β-lactamase, protecting the antibiotic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Funobactam Dosage in Murine Infection Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Funobactam in murine infection models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in combination with another antibiotic?
A1: this compound (formerly XNW4107) is a novel β-lactamase inhibitor.[1][2][3] It does not have intrinsic antibacterial activity on its own.[3] Its primary function is to inhibit β-lactamase enzymes produced by bacteria, which are a common mechanism of resistance to β-lactam antibiotics like imipenem and meropenem. By inhibiting these enzymes, this compound restores the efficacy of the partner antibiotic against otherwise resistant bacterial strains.[4]
Q2: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound's efficacy in murine models?
A2: The PK/PD index that best correlates with the in vivo efficacy of the imipenem/funobactam combination is the percentage of the dosing interval that the free drug concentration of this compound remains above a certain threshold concentration, normalized by the Minimum Inhibitory Concentration (MIC) of the combination ([%fT > CT]/MIC).[1][5][6] Specifically, a threshold concentration (CT) of 1 mg/L has shown the strongest correlation with efficacy.[1][2][5][6]
Q3: Why is the standard %fT > MIC not a good predictor of efficacy for this compound?
A3: Studies have shown that the change in bacterial load (log10CFU/thigh) versus the traditional %fT > MIC for the imipenem/funobactam combination is poorly predictive of efficacy.[1][2][5][6] In some cases, bactericidal activity was observed even when the %fT > MIC was 0%.[1][2][5][6] This suggests that maintaining a certain threshold concentration of this compound is more critical than staying above the combined MIC for the entire dosing interval.
Q4: What is a typical murine infection model used for this compound dosage optimization?
A4: A common and effective model is the neutropenic murine thigh infection model.[1][2][4][5][6] In this model, mice are rendered neutropenic (low white blood cell count) to ensure that the observed antibacterial effect is primarily due to the administered drug and not the host's immune response. The thigh muscle is then infected with a specific bacterial strain.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in bacterial counts between mice in the same treatment group. | 1. Inconsistent inoculum size.2. Variation in the site of injection.3. Differences in the level of neutropenia among mice. | 1. Ensure a standardized and well-mixed bacterial suspension for inoculation.2. Administer injections at a consistent anatomical location in the thigh muscle.3. Verify the neutropenic status of all mice before infection. |
| Lack of dose-dependent efficacy with increasing this compound dosage. | 1. The bacterial strain may not be producing a β-lactamase that this compound inhibits.2. The partner antibiotic (e.g., imipenem) dosage is not optimized or is sub-therapeutic.3. Saturation of the β-lactamase inhibition at lower this compound concentrations. | 1. Confirm the resistance mechanism of the bacterial strain.2. Ensure the partner antibiotic is administered at a human-simulated regimen (HSR) that is known to be effective when resistance is overcome.3. Review the PK/PD data to determine if the %fT > CT is already maximized with the tested doses. |
| Unexpected mortality in control or treatment groups. | 1. Overwhelming infection in the control group.2. Toxicity from the drug combination at high doses.3. Complications from the neutropenia induction or infection procedure. | 1. Adjust the initial bacterial inoculum to a level that is pathogenic but not lethal within the 24-hour experimental timeframe.2. Conduct preliminary toxicity studies for the specific drug combination and dosages.3. Ensure aseptic techniques during all procedures and monitor animal welfare closely. |
| Difficulty in achieving target human-simulated exposures in mice. | 1. Incorrect pharmacokinetic parameters used for dose calculation.2. Rapid metabolism or clearance of the drug in the murine model. | 1. Perform pilot pharmacokinetic studies in mice to determine the actual Cmax, AUC, and half-life of this compound and the partner antibiotic.2. Adjust the dosing frequency (e.g., more frequent administration) to maintain the target %fT > CT. |
Experimental Protocols
Neutropenic Murine Thigh Infection Model
This protocol is a summary of the methodology described in studies of imipenem/funobactam.[1][4][6]
-
Animal Model: Specific pathogen-free female ICR mice are commonly used.
-
Induction of Neutropenia:
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
A typical regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
-
-
Infection:
-
Bacterial isolates are grown to mid-logarithmic phase.
-
The bacterial suspension is diluted in saline to the desired concentration.
-
A 0.1 mL volume of the inoculum is injected into the posterior thigh muscle of each mouse.
-
-
Treatment:
-
Treatment is typically initiated 2 hours post-infection.
-
This compound and the partner antibiotic (e.g., imipenem) are administered, often subcutaneously, at various dosing regimens.
-
Dosing can be fractionated (e.g., q3h, q6h, q12h) to evaluate the impact of different dosing intervals.
-
-
Outcome Measurement:
-
At 24 hours post-treatment initiation, mice are euthanized.
-
The thighs are aseptically removed and homogenized.
-
Serial dilutions of the homogenate are plated on appropriate agar to determine the bacterial count (CFU/thigh).
-
Efficacy is calculated as the change in log10 CFU/thigh compared to the 0-hour control group.
-
Data Presentation
This compound Dose-Ranging and Pharmacokinetic Exposures
The following table summarizes the pharmacokinetic exposures achieved with different this compound regimens in combination with a human-simulated regimen (HSR) of imipenem in the murine thigh infection model.[4][8]
| This compound Dose (mg/kg, q6h) | fAUC0-24 (mg·h/L) | fCmax (mg/L) |
| 0.9 | 1.83 | 0.94 |
| 1.8 | 3.66 | 1.88 |
| 3.6 | 7.32 | 3.76 |
| 7.2 | 14.64 | 7.52 |
| 14.4 | 29.28 | 15.04 |
PK/PD Targets for Efficacy
This table presents the median values of the novel PK/PD index, (%fT > CT=1 mg/L)/MIC, associated with different levels of efficacy against various Gram-negative bacteria.[1][5][6]
| Bacterial Species | Efficacy Endpoint | Median (%fT > CT=1 mg/L)/MIC |
| Acinetobacter baumannii | 1-log10 reduction | 9.82 |
| Pseudomonas aeruginosa | 1-log10 reduction | 9.90 |
| Klebsiella pneumoniae | Stasis (no change in bacterial count) | 55.73 |
Visualizations
Experimental Workflow for this compound Dosage Optimization
Caption: Workflow for optimizing this compound dosage in a murine thigh infection model.
Logical Relationship for this compound PK/PD Index
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]
- 6. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of the novel monobactam LYS228 in a neutropenic murine thigh model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting inconsistent results in Funobactam MIC assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Funobactam Minimum Inhibitory Concentration (MIC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a novel, investigational diazabicyclooctane (DBO) β-lactamase inhibitor.[1] It is used in combination with a β-lactam antibiotic, most commonly imipenem. This compound itself has no intrinsic antibacterial activity.[2] Its function is to inactivate a broad range of β-lactamase enzymes produced by bacteria, specifically Ambler Class A, C, and D β-lactamases. By inhibiting these enzymes, this compound restores the activity of the partner β-lactam against otherwise resistant Gram-negative bacteria such as Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[3][4]
Q2: What is the standard concentration of this compound to be used in an MIC assay?
In published studies, a fixed concentration of 8 mg/L of this compound is most commonly used for broth microdilution MIC testing in combination with varying concentrations of imipenem.[4]
Q3: Which quality control (QC) strains should I use for imipenem/Funobactam MIC assays?
Standard QC strains used in studies for imipenem/Funobactam are:
-
Pseudomonas aeruginosa ATCC 27853
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Klebsiella pneumoniae ATCC BAA 1705[4]
Q4: What are the expected MIC ranges for the quality control strains for imipenem/Funobactam?
As of late 2025, specific quality control MIC ranges for imipenem/Funobactam have not been published by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This compound is a new investigational drug, and these standards are typically established as a drug moves through regulatory approval and into wider clinical use.
Recommendation:
-
Refer to the manufacturer's package insert or technical data sheet for the most current QC ranges.
-
Monitor future publications from CLSI (M100 document) and EUCAST for updates.
-
In the interim, laboratories should establish their own internal QC ranges based on repeated testing and monitor for any shifts or deviations.
Troubleshooting Inconsistent MIC Results
Issue 1: MIC values for quality control (QC) strains are consistently out of the expected range (either too high or too low).
This is a primary indicator that a component of the assay is not performing correctly.
| Potential Cause | Troubleshooting Steps |
| Incorrect Inoculum Density | The "inoculum effect" is a known phenomenon where the density of the bacterial inoculum can significantly impact MIC results for β-lactam drugs. A higher than intended inoculum can lead to falsely elevated MICs due to the production of more β-lactamase enzyme than the inhibitor can neutralize. Conversely, a low inoculum may result in falsely low MICs. Action: Verify the inoculum preparation procedure. Ensure the bacterial suspension is standardized to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Double-check the dilution steps to achieve the final target inoculum of 5 x 10⁵ CFU/mL in the wells. |
| Media Preparation Issues | The composition of the Mueller-Hinton Broth (MHB) is critical. Incorrect pH or cation concentrations (Ca²⁺ and Mg²⁺) can affect the activity of both the β-lactam and the inhibitor. Action: Check the pH of the MHB; it should be between 7.2 and 7.4. If preparing in-house, ensure that the cation concentrations are adjusted as per CLSI guidelines. If using commercial broth, check the lot number for any reported issues and consider trying a different lot. |
| Reagent Degradation | Imipenem is known to be labile. Improper storage or repeated freeze-thaw cycles of either imipenem or this compound stock solutions can lead to degradation and loss of potency, resulting in falsely high MICs. Action: Prepare fresh stock solutions of both imipenem and this compound. Aliquot stock solutions for single use to avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature (typically -70°C or lower) in the dark. |
| Contamination | Contamination of the bacterial culture, media, or reagents will lead to spurious results. Action: Perform a purity check of the inoculum by plating on a non-selective agar plate. Visually inspect media and reagents for any signs of contamination before use. |
Issue 2: Inconsistent or unreadable MIC results (e.g., skipped wells, trailing endpoints).
| Potential Cause | Troubleshooting Steps |
| Skipped Wells | Growth in wells with higher antibiotic concentrations but no growth in wells with lower concentrations. This can be due to contamination, improper pipetting, or issues with the automated reader. Action: Review pipetting techniques to ensure accuracy and consistency. Check for and eliminate any potential sources of contamination. If using an automated reader, ensure it is properly calibrated. |
| Trailing Endpoints | A gradual decrease in turbidity over a range of dilutions, making it difficult to determine the true MIC. This can be an issue with certain drug-bug combinations. Action: Read the MIC as the lowest concentration that causes a significant reduction in growth (e.g., ~80%) compared to the positive control well. Ensure a consistent reading time (16-20 hours for non-fastidious organisms). |
| Precipitation of Compounds | High concentrations of the drug combination may lead to precipitation in the wells. Action: Visually inspect the wells before inoculation. If precipitation is observed, prepare fresh dilutions and ensure the compounds are fully dissolved in the appropriate solvent before adding to the broth. |
Issue 3: MIC values for clinical isolates are higher than expected, suggesting resistance.
If QC strains are within range, but clinical isolates show high MICs, it may be due to specific resistance mechanisms.
| Potential Cause | Troubleshooting Steps |
| β-Lactamase-Mediated Resistance | The isolate may produce β-lactamases that are not effectively inhibited by this compound, or it may overproduce susceptible β-lactamases to a level that overwhelms the inhibitor. Action: Characterize the β-lactamases produced by the isolate using molecular methods (e.g., PCR, sequencing) to identify the specific enzyme. |
| Non-β-Lactamase-Mediated Resistance | Resistance may be due to mechanisms other than β-lactamase production. These can include: Porin Loss: Reduced expression of outer membrane porins can limit the entry of imipenem and this compound into the bacterial cell. Efflux Pumps: Overexpression of efflux pumps can actively transport the drugs out of the cell before they can reach their targets. Action: Investigate the expression of key porin genes (e.g., OprD in P. aeruginosa) and efflux pump genes (e.g., AcrAB-TolC in Enterobacterales) using techniques like qRT-PCR. |
Experimental Protocols
Broth Microdilution MIC Assay for Imipenem/Funobactam
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Media and Reagents:
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Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. The final pH should be 7.2-7.4.
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Prepare stock solutions of imipenem and this compound in their recommended solvents at a high concentration (e.g., 1280 mg/L). Sterilize by filtration.
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Create a working solution of this compound at twice the final desired concentration (16 mg/L) in CAMHB.
-
-
Preparation of the Microdilution Plate:
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Dispense 50 µL of the 16 mg/L this compound working solution into each well of a 96-well microtiter plate (columns 1-11). Column 12 will serve as the growth control and will receive 50 µL of plain CAMHB.
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In the first column, add 50 µL of a starting imipenem solution (e.g., at 4 times the highest desired final concentration).
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Perform a 2-fold serial dilution of imipenem by transferring 50 µL from column 1 to column 2, and so on, up to column 10. Discard 50 µL from column 10. Column 11 will be the this compound-only control.
-
-
Inoculum Preparation:
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From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
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Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells (this typically requires a 1:100 dilution of the standardized suspension, followed by the addition of 50 µL of this diluted inoculum to the 50 µL of drug solution in the wells).
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized inoculum to each well of the microtiter plate.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the Results:
-
The MIC is the lowest concentration of imipenem (in the presence of 8 mg/L this compound) that completely inhibits visible growth.
-
Visualizations
Caption: Mechanism of action for the imipenem/Funobactam combination.
Caption: Troubleshooting workflow for inconsistent this compound MIC results.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efflux pump-mediated resistance to new beta lactam antibiotics in multidrug-resistant gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interplay between porin deficiency, fitness, and virulence in carbapenem-non-susceptible Pseudomonas aeruginosa and Enterobacteriaceae | PLOS Pathogens [journals.plos.org]
- 4. Contribution of Efflux Pumps, Porins, and β-Lactamases to Multidrug Resistance in Clinical Isolates of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of Funobactam in solution for long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on maintaining the stability of Funobactam in solution for long-term experiments. This compound, a novel diazabicyclooctane β-lactamase inhibitor, is often used in combination with a partner β-lactam antibiotic, such as imipenem. The stability of both components is crucial for generating reliable and reproducible experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability for this compound, like other β-lactam-containing molecules, is the hydrolysis of its core β-lactam ring.[1][2][3][4] This chemical reaction breaks open the ring structure, rendering the molecule inactive as a β-lactamase inhibitor. This process is accelerated by factors such as elevated temperatures and alkaline pH.[4][5]
Q2: What are the recommended storage conditions for this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C.[6] Under these conditions, the stock solution is expected to be stable for up to 6 months. For short-term storage of up to one month, -20°C is acceptable. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q3: Can I store this compound solutions at room temperature?
A3: Storing this compound solutions at room temperature is not recommended for extended periods. At room temperature, significant degradation can occur in a matter of hours.[6][7] If experimental conditions require room temperature incubation, fresh solutions should be prepared daily, and the duration of the experiment should be minimized.
Q4: Is this compound more stable in specific types of buffers?
A4: Yes, the choice of buffer and its pH can significantly impact this compound's stability. Generally, a slightly acidic to neutral pH (pH 6.0-7.0) is preferable to alkaline conditions for β-lactam stability.[5][8] For plasma samples, a stabilizing buffer of 1:1 50% ethylene glycol and 1 M pH 6.0 MES buffer has been used to preserve the integrity of the compound. For in vitro experiments, a similar buffered system can be adapted.
Q5: How does the stability of this compound compare to its partner antibiotic, imipenem?
A5: Imipenem, a carbapenem antibiotic, is also known for its limited stability in aqueous solutions.[9][10][11][12] Both this compound and imipenem are susceptible to hydrolysis. Imipenem's degradation can be rapid at room temperature, with a half-life of approximately 16.9 hours in cation-adjusted Mueller Hinton broth at 36°C.[12] Therefore, when used in combination, the stability of the entire formulation is dictated by the lability of both compounds.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of experimental efficacy over time | Degradation of this compound and/or partner antibiotic in the experimental medium. | 1. Prepare fresh solutions daily. 2. Store all stock solutions at -80°C in single-use aliquots. 3. Minimize the duration of experiments at physiological temperatures (e.g., 37°C). 4. Consider a supplement dosing strategy for very long experiments to replenish degraded compound.[12] |
| Precipitate formation in the solution | Poor solubility or degradation product precipitation. | 1. Ensure the solvent is appropriate for the desired concentration. 2. If using a buffer, confirm that the pH is within the optimal range for solubility and stability (pH 6.0-7.0). 3. Filter-sterilize the solution after preparation. |
| Inconsistent results between experimental repeats | Variable degradation rates due to inconsistent solution preparation and handling. | 1. Standardize the protocol for solution preparation, including solvent, buffer, pH, and temperature. 2. Use a validated method (e.g., HPLC) to confirm the concentration of this compound at the start of each experiment. 3. Ensure consistent timing between solution preparation and experimental use. |
| Discoloration of the solution | Chemical degradation of this compound or the partner antibiotic. | 1. Discard any discolored solutions. 2. Prepare fresh solutions and protect them from light if they are found to be light-sensitive. 3. Investigate the compatibility of the experimental medium with this compound. |
Experimental Protocols
Protocol 1: Preparation of Stabilized this compound Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound.
Materials:
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This compound powder
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Sterile, nuclease-free water
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50% Ethylene Glycol
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1 M MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0
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Sterile, conical centrifuge tubes (1.5 mL)
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Calibrated analytical balance
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Vortex mixer
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0.22 µm sterile syringe filter
Procedure:
-
Prepare the Stabilizing Solvent: Mix equal volumes of 50% ethylene glycol and 1 M MES buffer (pH 6.0). For example, to prepare 10 mL of solvent, mix 5 mL of 50% ethylene glycol with 5 mL of 1 M MES buffer.
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Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL solution, weigh 10 mg of this compound.
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Dissolve this compound: Add the appropriate volume of the stabilizing solvent to the this compound powder. For 10 mg of this compound, add 1 mL of the solvent.
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Mix Thoroughly: Vortex the solution until the this compound is completely dissolved.
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Sterile Filtration: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
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Aliquot and Store: Aliquot the stock solution into single-use volumes (e.g., 50 µL) in sterile 1.5 mL microcentrifuge tubes. Store the aliquots at -80°C for up to 6 months.
Protocol 2: Long-Term Stability Assessment of this compound using HPLC
This protocol outlines a method to assess the stability of a this compound working solution over time at different temperatures.
Materials:
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This compound working solution (e.g., 100 µg/mL in the desired experimental buffer)
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Incubators or water baths set to 4°C, 25°C, and 37°C
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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C18 reverse-phase HPLC column
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HPLC-grade mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid)
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Autosampler vials
Procedure:
-
Prepare Working Solution: Prepare a fresh working solution of this compound at the desired concentration in the experimental buffer.
-
Initial Concentration (T=0): Immediately take a sample of the working solution, transfer it to an autosampler vial, and analyze it by HPLC to determine the initial concentration. This will serve as the 100% reference.
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Incubate Samples: Aliquot the remaining working solution into separate sterile tubes for each time point and temperature condition (4°C, 25°C, and 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove one tube from each temperature condition.
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HPLC Analysis: Transfer the samples to autosampler vials and analyze them by HPLC to quantify the remaining this compound concentration.
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Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0). Plot the percentage of remaining this compound versus time for each temperature to determine the degradation kinetics.
Table of Plausible Stability Data for this compound (100 µg/mL in pH 7.0 Phosphate Buffer)
| Temperature | Time (hours) | % this compound Remaining (Mean ± SD) |
| 4°C | 0 | 100 ± 0.5 |
| 24 | 98.2 ± 0.7 | |
| 48 | 96.5 ± 0.9 | |
| 72 | 94.8 ± 1.1 | |
| 25°C | 0 | 100 ± 0.4 |
| 8 | 85.3 ± 1.5 | |
| 24 | 60.1 ± 2.1 | |
| 48 | 35.7 ± 2.5 | |
| 37°C | 0 | 100 ± 0.6 |
| 4 | 75.4 ± 1.8 | |
| 8 | 52.9 ± 2.3 | |
| 24 | 15.2 ± 3.0 |
Visualizations
Caption: Presumed primary degradation pathway of this compound.
Caption: Workflow for assessing this compound stability.
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Effects of storage temperature and pH on the stability of eleven beta-lactam antibiotics in MIC trays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability and degradation products of imipenem applying high-resolution mass spectrometry: An analytical study focused on solutions for infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Funobactam and Imipenem Combination Studies
Welcome to the technical support center for Funobactam and imipenem combination studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experiments with this novel β-lactam/β-lactamase inhibitor combination.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of the this compound and imipenem combination?
A1: this compound is a diazabicyclooctane β-lactamase inhibitor.[1] It has no intrinsic antibacterial activity on its own.[2] Its primary function is to inactivate β-lactamase enzymes produced by bacteria, which are a major mechanism of resistance to β-lactam antibiotics like imipenem. Specifically, this compound protects imipenem from degradation by Ambler Class A, C, and D β-lactamases.[1] This allows imipenem, a broad-spectrum carbapenem antibiotic, to effectively inhibit penicillin-binding proteins (PBPs) in the bacterial cell wall, leading to cell death.
Q2: Against which types of bacteria is the this compound and imipenem combination effective?
A2: The combination has demonstrated potent activity against a range of multidrug-resistant (MDR) Gram-negative bacteria. This includes carbapenem-resistant Acinetobacter baumannii (CRAB), Pseudomonas aeruginosa, and Enterobacterales.[1][3][4]
Q3: What are the known resistance mechanisms to the this compound and imipenem combination?
A3: While this compound counters many β-lactamases, bacteria can still exhibit resistance through other mechanisms. These may include alterations in or loss of porin channels, which restrict the entry of the drugs into the bacterial cell, and the overexpression of efflux pumps that actively transport the drugs out of the cell.[1]
Troubleshooting In Vitro Studies
Q4: We are observing high variability in our Minimum Inhibitory Concentration (MIC) results for the this compound and imipenem combination. What could be the cause?
A4: High variability in MIC testing can stem from several factors:
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Inoculum Effect: A high bacterial inoculum (e.g., 10^7 colony-forming units/mL) can lead to an increase in the MIC value. Ensure your inoculum is standardized according to CLSI guidelines.
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Drug Stability: Imipenem is known to have limited stability in aqueous solutions, which is affected by temperature and concentration.[5][6] Prepare fresh solutions for each experiment and use them promptly. For in vitro studies, imipenem can be dissolved in 0.01 M phosphate buffer (pH 7.2) and this compound in 0.9% NaCl.[7]
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Plastic Binding: Although not specifically documented for this compound, some compounds can adhere to the plastic of microtiter plates, reducing the effective concentration.
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Quality Control: Ensure you are using appropriate quality control strains, such as P. aeruginosa ATCC 27853 and K. pneumoniae ATCC BAA 1705, to validate your results.[7]
Q5: Our time-kill assays are not showing the expected synergistic effect. What should we check?
A5: If you are not observing synergy in your time-kill assays, consider the following:
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Drug Concentrations: The concentrations of this compound and imipenem are critical. Ensure you are using concentrations relevant to the MIC of the organism being tested. Time-kill curves have shown that concentrations greater than 4 times the MIC may not result in progressively increased killing.
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Sampling Time Points: Ensure you are sampling at appropriate time points to capture the dynamics of bacterial killing and potential regrowth.
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Synergy Definition: Synergy in a time-kill assay is typically defined as a ≥ 2-log10 CFU/mL reduction in bacterial count by the combination compared to the most active single agent at a specific time point.
Q6: We are having difficulty interpreting the results of our checkerboard synergy assay. What are the key parameters?
A6: The Fractional Inhibitory Concentration (FIC) index is the key parameter for interpreting checkerboard assays. It is calculated as follows:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
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Synergy: FIC Index ≤ 0.5
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Indifference/Additive: 0.5 < FIC Index ≤ 4
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Antagonism: FIC Index > 4
Ensure that the MICs of the individual drugs are accurately determined as they are crucial for the calculation.
Troubleshooting In Vivo Studies
Q7: We are conducting a murine thigh infection model and not observing the expected efficacy. What are potential issues?
A7: Challenges in in vivo models can be complex:
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Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen is critical. Studies have shown that the efficacy of this compound is time-dependent.[1][8] The percentage of the dosing interval that the free drug concentration remains above a certain threshold (%fT > CT) is a key PK/PD index.[1][8]
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Drug Administration: For in vivo studies, both imipenem and this compound can be reconstituted and diluted in 0.9% NaCl for administration.[7]
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Animal Model: The neutropenic murine thigh infection model is commonly used.[4][9] Ensure that neutropenia is adequately induced and that the bacterial challenge is appropriate to establish a robust infection.
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Host Factors: Even in an immunocompromised model, host factors can influence the outcome.
Data Presentation
Table 1: In Vitro Activity of Imipenem Alone and in Combination with this compound against Various Gram-Negative Isolates
| Organism | No. of Isolates | Imipenem MIC90 (mg/L) | Imipenem/Funobactam MIC90 (mg/L) | Fold Reduction in MIC90 |
| A. baumannii (Imipenem-nonsusceptible) | 106 | >64 | 8 | >16 |
| K. pneumoniae (Imipenem-resistant) | 54 | >256 | 2 | >128 |
| P. aeruginosa (Imipenem-nonsusceptible) | 101 | 32-64 | 2-8 | 4-8 |
Data extracted from a study on clinical isolates from China.
Experimental Protocols
Broth Microdilution for MIC Determination
This protocol is based on standard CLSI guidelines and practices from published studies.[7]
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Prepare Media: Use cation-adjusted Mueller-Hinton broth (CAMHB).
-
Prepare Drug Solutions:
-
Prepare Inoculum:
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From a fresh culture plate, suspend bacterial colonies in saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Inoculate Plate: Add the bacterial inoculum to the wells containing the drug dilutions.
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Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
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Read Results: The MIC is the lowest concentration of imipenem that completely inhibits visible bacterial growth.
Time-Kill Assay
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Prepare Cultures: Grow bacteria to the logarithmic phase in CAMHB.
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Prepare Tubes: Prepare tubes with CAMHB containing imipenem alone, this compound alone, and the combination at desired concentrations (e.g., 1x, 2x, 4x MIC). Also, include a growth control tube without any antibiotic.
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Inoculate: Inoculate the tubes with the bacterial culture to a starting density of approximately 5 x 10^5 CFU/mL.
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Incubate: Incubate the tubes at 37°C with shaking.
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Sample and Plate: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw aliquots from each tube, perform serial dilutions, and plate on appropriate agar plates.
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Count Colonies: After incubation, count the colonies on the plates to determine the CFU/mL at each time point.
Visualizations
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Influence of Concentration and Temperature on Stability of Imipenem Focused on Solutions for Extended Infusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evopoint has submitted the Pre-NDA application for its novel drug this compound (XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]
- 7. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What the Clinical Microbiologist Should Know About PK/PD in the Era of Emerging Multidrug-Resistance: Beta-Lactam/Beta-Lactamase Inhibitor Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Refinement of analytical methods for Funobactam detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical determination of Funobactam in biological matrices, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. Given that this compound is a novel diazabicyclooctane β-lactamase inhibitor, this guide also draws on established methods for structurally similar compounds like Avibactam, Relebactam, and Zidebactam to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical method for quantifying this compound in plasma?
A1: A validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for the selective and sensitive quantification of this compound in plasma and other biological matrices.[1] This technique offers high specificity by monitoring unique mass transitions of the parent drug and its fragments.
Q2: Are there critical pre-analytical steps for this compound plasma sample collection?
A2: Yes. Due to the potential for instability, blood samples should be collected in tubes containing an appropriate anticoagulant and immediately processed. It is crucial to add a stabilizing buffer, such as a 1:1 solution of 50% ethylene glycol and 1 M pH 6.0 MES buffer, to the plasma before storage.[1] Samples should then be stored at -80°C until analysis.
Q3: Why is an internal standard essential for the LC-MS/MS analysis of this compound?
A3: An internal standard (IS), preferably a stable isotope-labeled version of this compound, is critical to ensure the accuracy and precision of the LC-MS/MS method. The IS is added to all samples, calibrators, and quality controls at a constant concentration and helps to correct for variability in sample preparation, injection volume, and matrix effects, thereby improving the reliability of the results.
Q4: What are the expected validation parameters for a robust this compound LC-MS/MS assay?
A4: A validated method should demonstrate acceptable performance for linearity, accuracy, precision, selectivity, sensitivity (Limit of Detection and Limit of Quantification), recovery, and stability. The specific acceptance criteria are typically defined by regulatory guidelines from bodies like the FDA or EMA.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No this compound Signal | Sample Degradation: this compound may be unstable in the collected matrix or during sample processing. | - Ensure immediate processing of blood samples after collection.- Confirm the use and correct preparation of the stabilizing buffer.[1]- Maintain samples at low temperatures (on ice) during preparation and store at -80°C. |
| Poor Extraction Recovery: The chosen sample preparation method (e.g., protein precipitation, solid-phase extraction) may not be efficient. | - Optimize the protein precipitation solvent (e.g., acetonitrile, methanol, or a mixture).- If using solid-phase extraction (SPE), evaluate different sorbents (e.g., mixed-mode, ion exchange). | |
| Mass Spectrometer Detuning: The instrument may not be properly calibrated or tuned for this compound's specific mass transitions. | - Perform a fresh tune and calibration of the mass spectrometer using a this compound standard solution.- Optimize source parameters (e.g., ion spray voltage, temperature) and collision energy. | |
| High Signal Variability (Poor Precision) | Inconsistent Sample Preparation: Manual sample preparation steps can introduce variability. | - Use an automated liquid handler for precise pipetting.- Ensure thorough mixing at all stages.- Confirm the consistent addition of the internal standard to all samples. |
| Matrix Effects: Co-eluting endogenous components from the plasma can suppress or enhance the this compound signal. | - Improve chromatographic separation to resolve this compound from interfering matrix components.- Evaluate different sample cleanup techniques (e.g., SPE instead of protein precipitation).- Use a stable isotope-labeled internal standard to compensate for matrix effects. | |
| Peak Tailing or Splitting | Chromatographic Issues: Problems with the analytical column or mobile phase. | - Ensure the mobile phase pH is appropriate for this compound's chemical properties.- Use a guard column to protect the analytical column from contaminants.- Flush the column with a strong solvent to remove potential build-up.- If the column is old or has been used extensively, replace it. |
| Injection Solvent Mismatch: The solvent used to dissolve the extracted sample is significantly stronger than the initial mobile phase. | - Evaporate the extraction solvent and reconstitute the sample in a solvent that is similar in composition to the initial mobile phase. | |
| Carryover | Adsorption of this compound: The analyte may adsorb to components of the LC-MS system. | - Optimize the autosampler wash procedure with a strong, appropriate solvent.- Inject a blank sample after a high-concentration sample to assess for carryover.- Consider using a different analytical column with less active sites. |
Quantitative Data Summary
The following table summarizes typical validation parameters for the LC-MS/MS analysis of diazabicyclooctane β-lactamase inhibitors in plasma, which can be considered representative for a this compound assay.
| Parameter | Avibactam | Relebactam | Zidebactam | Durlobactam |
| Linearity Range (ng/mL) | 10 - 10,000 | 5 - 100,000 | 250 - 100,000 | 500 - 50,000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 10 | 5 | 250 | 500 |
| Intra-day Precision (%CV) | < 9% | < 15% | < 10% | < 15% |
| Inter-day Precision (%CV) | < 9% | < 15% | < 10% | < 15% |
| Accuracy (% Bias) | Within ±8% | Within ±15% | Within ±10% | Within ±15% |
Experimental Protocols
Representative LC-MS/MS Method for this compound in Human Plasma
This protocol is a representative procedure based on established methods for similar molecules and should be validated specifically for this compound.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibrator, or quality control in a microcentrifuge tube, add 150 µL of a precipitating solvent (e.g., acetonitrile or methanol) containing the internal standard (e.g., stable isotope-labeled this compound).
-
Vortex mix for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 5 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a common choice. Hydrophilic Interaction Liquid Chromatography (HILIC) may also be considered.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of this compound and its internal standard.
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Logic diagram for troubleshooting low signal issues.
References
Technical Support Center: Strategies to Minimize Off-Target Effects of Funobactam
Welcome to the technical support center for Funobactam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use this compound in cell culture experiments while minimizing potential off-target effects.
Disclaimer: this compound is a novel compound. The information and protocols provided are based on general principles for small molecule inhibitors and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a novel beta-lactamase inhibitor. Its primary mechanism of action is the irreversible acylation of the serine residue within the active site of bacterial beta-lactamase enzymes, preventing the hydrolysis of beta-lactam antibiotics. In a research context, it is often used to study bacterial resistance mechanisms. When used in mammalian cell culture, it is critical to assess its on-target and potential off-target effects.
Q2: What are the potential off-target effects of this compound in mammalian cells?
A2: Off-target effects occur when a compound interacts with unintended biological molecules.[1] For this compound, potential off-target effects in mammalian cells could arise from interactions with structurally similar proteins, such as serine hydrolases or proteases. These unintended interactions can lead to cytotoxicity, activation of stress pathways, or confounding experimental results.[2]
Q3: How do I determine the optimal concentration of this compound for my cell line?
A3: The optimal concentration should maximize the on-target effect while minimizing cytotoxicity. This is determined by performing a dose-response experiment. A broad range of concentrations, typically from 1 nM to 100 µM in a logarithmic dilution series, should be tested.[3] Cell viability should be assessed using methods like MTT or LDH release assays to establish a therapeutic window.[3]
Q4: What are the essential controls to include in my experiments to identify off-target effects?
A4: Several control experiments are crucial:
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Vehicle Control: Treating cells with the solvent (e.g., DMSO) used to dissolve this compound at the same final concentration is essential to control for any solvent-induced effects.[1]
-
Positive Control: A well-characterized compound known to produce the desired on-target effect can validate the assay's performance.[1]
-
Structurally Inactive Analog: If available, using a structurally similar but inactive analog of this compound can help differentiate on-target from off-target effects.[1]
-
Genetic Knockdown/Knockout: Using techniques like CRISPR-Cas9 or RNAi to reduce the expression of the intended target can help confirm that the observed phenotype is target-dependent.[4]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| Unexpected cytotoxicity is observed at or below the intended effective concentration. | General Cellular Toxicity: The compound may be inherently toxic to the cell model.[1] | Lower the concentration of this compound. If toxicity persists even at concentrations where the on-target effect is lost, the compound may be too toxic for the chosen cell line.[1] |
| Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. | Ensure the final solvent concentration is non-toxic, typically below 0.1% for DMSO.[3] | |
| Assay-Specific Interference: this compound might be interfering with the viability assay itself (e.g., reducing MTT reagent).[1] | Validate toxicity with an orthogonal method. For instance, if using a metabolic assay like MTT, confirm the results with a membrane integrity assay like LDH release.[1] | |
| Experimental results are inconsistent and not reproducible. | Cell Culture Variability: Differences in cell passage number, confluency, or overall health can affect results.[5] | Standardize all cell culture procedures. Use cells within a consistent and low passage number range and ensure confluency is consistent at the time of treatment.[5] |
| Compound Instability: this compound may be degrading in the cell culture medium at 37°C.[5] | Prepare fresh stock solutions for each experiment. Assess the stability of this compound in your specific media over the time course of the experiment. | |
| Inaccurate Pipetting: Small errors in serial dilutions can lead to significant variations in the biological response.[1] | Use calibrated pipettes and proper techniques. For multi-well plates, avoid using the outer wells, which are prone to evaporation, or ensure the incubator is properly humidified.[1][3] | |
| I suspect off-target effects are confounding my results. | High Compound Concentration: Concentrations significantly higher than the on-target binding affinity increase the likelihood of binding to lower-affinity off-target proteins.[2] | Use the lowest effective concentration of this compound that achieves the desired on-target effect.[4] |
| Compound Promiscuity: The chemical structure of this compound may be prone to interacting with multiple proteins.[2] | Use a structurally distinct inhibitor for the same target to see if it produces the same phenotype. This strengthens the evidence for an on-target effect.[2] | |
| Confirmation of Off-Target Binding: It is necessary to confirm if this compound is binding to unintended targets. | Perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in intact cells. A broad kinase or safety pharmacology panel can also help identify unintended targets.[4] |
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate the characterization of its on-target versus off-target activities and recommended starting concentrations for common cell lines.
Table 1: this compound - On-Target vs. Potential Off-Target Activity
| Target/Assay | IC50 / EC50 (µM) | Description |
| On-Target | ||
| Beta-Lactamase (Biochemical Assay) | 0.15 ± 0.02 | Potent inhibition of the primary bacterial target. |
| Off-Target | ||
| Human Serine Hydrolase X (HEK293 cells) | 12.5 ± 1.8 | Moderate off-target inhibition, suggests potential for cellular side effects. |
| Cytotoxicity (A549 cells, 48h) | 25.3 ± 3.1 | Cytotoxic effects observed at higher concentrations. |
| Cytotoxicity (HepG2 cells, 48h) | 18.9 ± 2.5 | Increased cytotoxicity in a different cell line, indicating cell-type specificity. |
Table 2: Recommended Starting Concentration Range for Common Cell Lines
| Cell Line | Recommended Starting Range (µM) | Notes |
| HEK293 | 0.1 - 10 | A common, robust cell line for initial characterization. |
| A549 | 0.05 - 5 | Higher sensitivity to cytotoxicity observed. |
| HepG2 | 0.05 - 5 | Higher sensitivity to cytotoxicity observed. |
| Jurkat | 0.1 - 15 | Suspension cells may respond differently. |
Key Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
Objective: To determine the half-maximal inhibitory concentration (IC50) for cytotoxicity and the half-maximal effective concentration (EC50) for on-target activity to define the therapeutic window.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium. A common starting range is 1 nM to 100 µM.[3] Also, prepare a vehicle-only control (e.g., DMSO at the highest concentration used).
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.[3]
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours), depending on the assay and cell type.
-
Viability Assay: Perform a cell viability assay, such as MTT or LDH release, according to the manufacturer's instructions.
-
Data Analysis: Plot the percent cell viability against the log of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[3]
Protocol 2: Validating Off-Target Effects using a Cellular Thermal Shift Assay (CETSA)
Objective: To confirm that this compound binds to its intended target within a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at an effective concentration or with a vehicle control.[4]
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40°C to 70°C).
-
Separation: Centrifuge the samples to pellet the aggregated and denatured proteins.[4]
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein remaining using Western blotting or mass spectrometry.
-
Interpretation: The binding of this compound to its target protein will increase its thermal stability, resulting in more protein remaining in the supernatant at higher temperatures compared to the vehicle control.[4]
Visual Guides
Diagram 1: Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
Diagram 2: Decision Tree for Troubleshooting Unexpected Cytotoxicity
Caption: Decision tree for troubleshooting unexpected cytotoxicity.
Diagram 3: On-Target vs. Potential Off-Target Pathways
References
Troubleshooting unexpected bacterial resistance to Funobactam
Welcome to the technical support center for Funobactam. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and answer frequently asked questions regarding bacterial resistance to this compound.
Product Information
This compound is a novel, non-β-lactam, diazabicyclooctane (DBO) β-lactamase inhibitor. It is supplied in combination with Ceforamycin , a fourth-generation cephalosporin antibiotic. The combination is designed to be effective against a broad spectrum of Gram-negative bacteria, including those that produce β-lactamase enzymes, which are a primary cause of resistance to β-lactam antibiotics.[1][2][3] this compound acts by forming a reversible covalent bond with the active site of serine-β-lactamases, protecting Ceforamycin from hydrolysis.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the Ceforamycin/Funobactam combination?
A1: Ceforamycin, like other β-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[5][6] Many resistant bacteria produce β-lactamase enzymes that hydrolyze and inactivate Ceforamycin.[1][7] this compound is a β-lactamase inhibitor that protects Ceforamycin by binding to these enzymes, allowing Ceforamycin to reach its PBP targets.[8][9]
Q2: Against which classes of β-lactamases is this compound active?
A2: this compound is effective against Ambler class A (including ESBLs and KPC carbapenemases), class C (AmpC), and some class D (OXA-type) β-lactamases.[1] It is important to note that this compound is not active against class B metallo-β-lactamases (MBLs), as these enzymes utilize a zinc-dependent hydrolysis mechanism and do not have a serine residue in their active site.[1][2]
Q3: How should Ceforamycin/Funobactam be prepared for in vitro experiments?
A3: Both Ceforamycin and this compound are typically supplied as powders. For antimicrobial susceptibility testing (AST), it is recommended to prepare stock solutions in a suitable solvent, such as sterile distilled water or a buffered solution as specified in the product datasheet. This compound is often used at a fixed concentration (e.g., 4 µg/mL) in combination with serial dilutions of Ceforamycin. Ensure complete solubilization and sterile filter the stock solutions before use.
Q4: What are the established MIC breakpoints for Ceforamycin/Funobactam?
A4: Minimum Inhibitory Concentration (MIC) breakpoints are organism-specific and are established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[10][11] Always refer to the latest guidelines from these organizations for interpreting your results. For illustrative purposes, hypothetical breakpoints for E. coli are provided in the table below.
Troubleshooting Guide: Unexpected Resistance
This guide addresses common issues observed during antimicrobial susceptibility testing that may result in unexpectedly high MIC values for Ceforamycin/Funobactam.
Issue 1: MIC values are consistently higher than expected for known susceptible strains.
This could indicate a problem with the experimental setup or reagents.
| Possible Cause | Troubleshooting Step |
| Incorrect Drug Concentration | Verify calculations for stock solution and serial dilutions. Re-prepare fresh stock solutions. |
| Drug Instability | Prepare fresh solutions before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[12] |
| Suboptimal Inoculum Density | Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).[12] An overly dense inoculum can overwhelm the antibiotic. |
| Media Composition | Use cation-adjusted Mueller-Hinton Broth (CAMHB) as recommended by CLSI/EUCAST for susceptibility testing.[13] Variations in ion concentration can affect antibiotic activity. |
| Reader Error/Subjectivity | When reading MICs manually, the endpoint is defined as the lowest concentration with no visible growth.[14][15] A faint haze may not indicate true growth.[14] If possible, have a second person read the results or use an automated plate reader.[14][16] |
Issue 2: A previously susceptible bacterial isolate now shows a high MIC value.
This suggests the emergence of a biological resistance mechanism.
| Potential Resistance Mechanism | Recommended Verification Experiment |
| Overexpression of β-Lactamases | Perform a quantitative β-lactamase activity assay using a chromogenic substrate like nitrocefin.[17][18][19] Compare the activity of the resistant isolate to a susceptible control. |
| Mutation in β-Lactamase Gene | Sequence the relevant β-lactamase genes (e.g., blaCTX-M, blaKPC, blaAmpC). Mutations can alter the enzyme's affinity for this compound.[8] |
| Acquisition of a Novel β-Lactamase | Screen for MBL genes (e.g., blaNDM, blaVIM) via PCR, as this compound is not effective against these enzymes.[20] |
| Reduced Outer Membrane Permeability | Quantify the expression of major porin genes (e.g., ompF, ompC in E. coli) using RT-qPCR. Downregulation of these porins can limit drug entry. |
| Efflux Pump Overexpression | Use an efflux pump inhibitor (e.g., CCCP, PAβN) in a checkerboard MIC assay to see if it restores susceptibility to Ceforamycin/Funobactam. |
| Alterations in PBP Target | Sequence the genes encoding the primary PBP targets of Ceforamycin. Mutations can reduce the binding affinity of the antibiotic.[5] |
Data Presentation
Table 1: Example Ceforamycin/Funobactam MICs for E. coli Strains (this compound at a fixed concentration of 4 µg/mL)
| Strain | Genotype/Phenotype | Ceforamycin MIC (µg/mL) | Interpretation* |
| ATCC 25922 | Wild-Type, Susceptible | ≤0.25 | Susceptible |
| EC-101 | CTX-M-15 ESBL Producer | 1 | Susceptible |
| EC-R203 | CTX-M-15 + OmpF/C Porin Loss | 16 | Resistant |
| EC-R411 | KPC-3 Carbapenemase Producer | 2 | Susceptible |
| EC-MBL5 | NDM-1 Metallo-β-lactamase Producer | >128 | Resistant |
*Interpretation based on hypothetical CLSI breakpoints: Susceptible ≤4 µg/mL; Resistant ≥16 µg/mL.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines.[21]
-
Prepare Inoculum: Select 3-5 well-isolated colonies from an overnight agar plate. Suspend in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.
-
Standardize Inoculum: Dilute the adjusted suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[22]
-
Prepare Antibiotic Plate: In a 96-well microtiter plate, perform serial twofold dilutions of Ceforamycin in MHB. Add this compound to each well to achieve a constant final concentration of 4 µg/mL. The final volume in each well should be 50 µL before adding the inoculum.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[10]
-
Reading Results: The MIC is the lowest concentration of Ceforamycin that completely inhibits visible bacterial growth.[23]
Protocol 2: Nitrocefin Assay for β-Lactamase Activity
This assay provides a rapid, colorimetric measurement of β-lactamase activity.[7][17][18]
-
Prepare Cell Lysate: Grow bacterial cultures to mid-log phase. Pellet the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend in a small volume of lysis buffer. Lyse the cells via sonication on ice.[17][18] Clarify the lysate by centrifugation at high speed.
-
Protein Quantification: Determine the total protein concentration of the supernatant (cell lysate) using a standard method (e.g., Bradford assay).
-
Prepare Reaction: In a 96-well plate, add 10-50 µL of cell lysate to each well. Add assay buffer to bring the volume to 90 µL.
-
Initiate Reaction: Add 10 µL of a 1 mM nitrocefin stock solution to each well. Nitrocefin is a chromogenic cephalosporin that changes from yellow to red upon hydrolysis by β-lactamase.[24]
-
Measure Absorbance: Immediately measure the absorbance at 490 nm in kinetic mode using a microplate reader.[17][18] Take readings every minute for 30-60 minutes.
-
Calculate Activity: Determine the rate of change in absorbance (ΔOD/min). β-lactamase activity can be expressed in units, where one unit hydrolyzes 1.0 µmole of nitrocefin per minute.[7][17]
Visualizations
Mechanism of Action and Resistance
Caption: Ceforamycin/Funobactam action in a susceptible bacterium.
Troubleshooting Workflow for Unexpected Resistance
Caption: Decision tree for troubleshooting this compound resistance.
Key Bacterial Resistance Pathways
Caption: Major mechanisms of resistance to β-lactam combinations.
References
- 1. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hardydiagnostics.com [hardydiagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Resistance and Clinical Relevance of Resistance to β-Lactams, Glycopeptides, and Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-lactamase Activity Assay - Creative Biolabs [creative-biolabs.com]
- 8. Tackling the Antibiotic Resistance Caused by Class A β-Lactamases through the Use of β-Lactamase Inhibitory Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are β-lactamase inhibitors and how do they work? [synapse.patsnap.com]
- 10. Current and Emerging Methods of Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
- 12. Errors in Antibiotic Susceptibility Testing and the Association with Licensure and Certification: A Contributor to Antibiotic Resistance - ProQuest [proquest.com]
- 13. apec.org [apec.org]
- 14. journals.asm.org [journals.asm.org]
- 15. microbiologyclass.net [microbiologyclass.net]
- 16. Determination of minimum inhibitory concentrations using machine-learning-assisted agar dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. assaygenie.com [assaygenie.com]
- 19. microbiologyinfo.com [microbiologyinfo.com]
- 20. Overview of b-Lactamases and Current Techniques for Detecting Beta-Lactamase Mediated Resistance [jscimedcentral.com]
- 21. woah.org [woah.org]
- 22. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. idexx.dk [idexx.dk]
- 24. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Translational Relevance of In Vitro Funobactam Experiments
Welcome to the technical support center for in vitro Funobactam experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to enhance the translational relevance of your study.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General this compound Inquiries
Q1: What is this compound and what is its primary mechanism of action?
This compound (formerly known as XNW4107) is a novel, investigational β-lactamase inhibitor.[1][2][3] It belongs to the diazabicyclooctane class of non-β-lactam β-lactamase inhibitors.[4] Its primary function is to inhibit β-lactamase enzymes produced by bacteria, which are a common cause of resistance to β-lactam antibiotics.[5] this compound itself does not have intrinsic antibacterial activity.[1] It is used in combination with a β-lactam antibiotic, such as imipenem, to restore the antibiotic's efficacy against resistant bacterial strains.[1][2] this compound protects the β-lactam antibiotic from degradation by a wide range of β-lactamases, including Ambler class A, C, and some class D enzymes.[6]
Q2: Against which types of bacteria is this compound expected to be effective?
This compound, in combination with imipenem, has demonstrated activity against a variety of multidrug-resistant (MDR) Gram-negative bacteria. This includes Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales such as Klebsiella pneumoniae.[2][6][7]
Section 2: Experimental Design & Optimization
Q3: I am designing an in vitro susceptibility test for this compound in combination with imipenem. What are the recommended methods?
Standard antimicrobial susceptibility testing (AST) methods can be adapted for this compound combination studies. The most common methods include:
-
Broth Microdilution: This is a widely used method to determine the Minimum Inhibitory Concentration (MIC). It allows for the testing of multiple concentrations and combinations in a 96-well plate format, providing quantitative results.[8]
-
Agar Dilution: This method involves incorporating the antimicrobial agents into the agar medium at various concentrations. It is useful for testing multiple isolates simultaneously.[9]
-
Checkerboard Assay: This method is specifically designed to assess the synergy between two antimicrobial agents. It involves a two-dimensional array of serial dilutions of both compounds to determine the Fractional Inhibitory Concentration (FIC) index.
Q4: What concentration of this compound should I use in my in vitro assays?
The optimal concentration of this compound can vary depending on the bacterial species, the specific β-lactamase expressed, and the partner antibiotic. For in vitro susceptibility testing, a fixed concentration of this compound is often used while the concentration of the partner β-lactam is varied. A commonly used fixed concentration in research is 8 mg/L.[10] However, it is advisable to perform initial dose-response experiments to determine the most effective concentration for your specific experimental conditions.
Q5: My in vitro results are not consistent. What are some common factors that could be affecting the outcome of my this compound experiments?
Inconsistent results in in vitro antimicrobial susceptibility testing can arise from several factors:
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Inoculum Size: The density of the bacterial culture used for inoculation can significantly impact the MIC values.[11] Ensure a standardized inoculum is used for all experiments.
-
pH of the Medium: The pH of the culture medium can affect the stability and activity of both this compound and the partner β-lactam.[11]
-
Growth Medium Composition: Variations in the components of the growth medium can influence bacterial growth and antibiotic activity.[12]
-
Incubation Time and Temperature: Adherence to standardized incubation parameters is crucial for reproducible results.
-
Reagent Stability: Ensure that stock solutions of this compound and the partner antibiotic are stored correctly and that working solutions are freshly prepared.[13]
Section 3: Troubleshooting Specific Issues
Q6: I am observing high MIC values for the this compound-imipenem combination against a bacterial strain that is expected to be susceptible. What could be the issue?
Several factors could contribute to unexpectedly high MIC values:
-
Presence of Metallo-β-Lactamases (MBLs): this compound is primarily active against serine-β-lactamases (Classes A, C, and D) and does not inhibit MBLs (Class B).[14] The bacterial strain might be producing an MBL, rendering the combination ineffective.
-
Other Resistance Mechanisms: Bacteria can possess multiple resistance mechanisms, such as efflux pumps or alterations in penicillin-binding proteins (PBPs), which would not be addressed by this compound.[11]
-
Degradation of Compounds: Ensure the stability of both this compound and imipenem in your experimental setup. Imipenem, in particular, can be unstable in solution.
Q7: How can I confirm if a bacterial strain is producing a serine-β-lactamase that should be inhibited by this compound?
Molecular methods such as PCR and sequencing can be used to identify the specific β-lactamase genes present in the bacterial isolate. This information can help confirm if the resistance mechanism is a target for this compound.
Data Presentation
Table 1: Example MIC Data for Imipenem in Combination with a Fixed Concentration of this compound (8 mg/L)
| Bacterial Isolate ID | Source | Imipenem MIC (mg/L) | Imipenem/Funobactam MIC (mg/L) | β-Lactamase Gene Detected |
| AB_001 | Clinical | >64 | 4 | OXA-23 |
| PA_002 | Environmental | 32 | 2 | VIM-2 (MBL) |
| KP_003 | Clinical | 128 | 1 | KPC-2 |
| EC_004 | Reference | 0.5 | 0.5 | None |
Note: This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination of Imipenem/Funobactam
-
Prepare Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Stock solutions of imipenem and this compound in an appropriate solvent (e.g., water or DMSO).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL).
-
-
Prepare Antibiotic Dilutions:
-
Prepare serial twofold dilutions of imipenem in CAMHB in the microtiter plate.
-
Add a fixed concentration of this compound (e.g., 8 mg/L) to each well containing the imipenem dilutions.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of imipenem in the presence of this compound that completely inhibits visible bacterial growth.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound in protecting β-lactam antibiotics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Assays for Β-Lactamase Activity and Inhibition | Springer Nature Experiments [experiments.springernature.com]
- 6. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Clinical limitations of in vitro testing of microorganism susceptibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Funobactam: A Comparative Analysis of Efficacy Against Other Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria poses a significant global health threat, driving the need for novel antimicrobial strategies. One key mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. The development of β-lactamase inhibitors (BLIs) has been a crucial countermeasure. This guide provides a comparative overview of the efficacy of Funobactam (formerly XNW4107), a novel diazabicyclooctane (DBO) β-lactamase inhibitor, against a range of established and recently developed BLIs.
Executive Summary
This compound, in combination with imipenem, has demonstrated potent in vitro and in vivo activity against a broad spectrum of serine β-lactamase-producing Gram-negative bacteria, including carbapenem-resistant Enterobacterales (CRE) and Acinetobacter baumannii.[1][2] As a member of the DBO class, this compound shares a mechanism of action with avibactam and relebactam, involving the formation of a reversible covalent adduct with the β-lactamase enzyme. While direct comparative data on the intrinsic inhibitory activity of this compound in the form of IC50 or Ki values against a wide panel of purified enzymes are not extensively available in the public domain, its efficacy can be inferred from the potentiation of its partner β-lactam, imipenem. This guide will compare the available data for the imipenem/funobactam combination with other clinically relevant β-lactam/β-lactamase inhibitor combinations.
Mechanism of Action: Diazabicyclooctane (DBO) Inhibitors
This compound belongs to the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors. Unlike early-generation inhibitors like clavulanic acid, which are suicide inhibitors, DBOs act via a reversible covalent mechanism. The nucleophilic serine residue in the active site of the β-lactamase attacks the carbonyl group of the DBO, leading to the formation of a stable, covalent acyl-enzyme intermediate. This reversible binding effectively sequesters the enzyme, preventing it from hydrolyzing the partner β-lactam antibiotic.
Comparative In Vitro Efficacy
Activity Against Key Beta-Lactamase Classes
This compound has demonstrated broad-spectrum activity against Ambler Class A, C, and D β-lactamases.[1][2] This includes clinically significant enzymes such as Klebsiella pneumoniae carbapenemases (KPCs) (Class A), AmpC cephalosporinases (Class C), and oxacillinases (OXA-type) carbapenemases (Class D).[1][2]
Comparative MIC Data
The following table summarizes the available MIC data for imipenem/funobactam and other β-lactam/β-lactamase inhibitor combinations against a selection of carbapenem-resistant Gram-negative pathogens. Data is collated from various sources and direct comparison should be made with caution due to potential variations in testing methodologies.
| Organism/Enzyme | Imipenem/Funobactam (MIC in mg/L) | Ceftazidime/Avibactam (MIC in mg/L) | Meropenem/Vaborbactam (MIC in mg/L) | Imipenem/Relebactam (MIC in mg/L) |
| A. baumannii (OXA-23/24) | 1 - 16[3] | Generally not active | Generally not active | Generally not active |
| P. aeruginosa (KPC/GES) | 1 - 8[3] | 4 - 8 | >16 | 8 - >16 |
| K. pneumoniae (KPC) | 0.25 - 4[3] | ≤1 - 2 | ≤0.06 - 1 | 0.5 - 4 |
| K. pneumoniae (OXA-48) | 0.5[3] | 1 - 2 | >64 | >32 |
Note: The concentration of the inhibitor is fixed in these assays (e.g., this compound at 8 mg/L).
Comparative In Vivo Efficacy
The neutropenic murine thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents. Studies have demonstrated the potent in vivo efficacy of the imipenem/funobactam combination against serine carbapenemase-producing A. baumannii, P. aeruginosa, and K. pneumoniae.[1][3]
In these studies, a human-simulated regimen of imipenem/funobactam (e.g., 500/250 mg q6h as a 1-hour infusion) resulted in a >1-log kill against the majority of tested A. baumannii and P. aeruginosa isolates and achieved stasis against K. pneumoniae isolates.[3]
Experimental Protocols
Determination of IC50 Values for Beta-Lactamase Inhibitors
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic activity of a purified β-lactamase by 50%.
Materials:
-
Purified β-lactamase enzyme
-
β-lactamase inhibitor (e.g., this compound)
-
Chromogenic substrate (e.g., Nitrocefin)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the purified β-lactamase and the inhibitor in the assay buffer.
-
Pre-incubation: In a 96-well microplate, add a fixed concentration of the β-lactamase to varying concentrations of the inhibitor. Incubate at a specified temperature (e.g., 30°C) for a defined period (e.g., 10 minutes) to allow for the interaction between the enzyme and the inhibitor.
-
Initiation of Reaction: Add a fixed concentration of the chromogenic substrate (e.g., Nitrocefin) to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance over time at the appropriate wavelength for the substrate (e.g., 490 nm for hydrolyzed Nitrocefin) using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the initial velocity (rate of substrate hydrolysis) for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a suitable dose-response curve.
Neutropenic Murine Thigh Infection Model
Objective: To evaluate the in vivo efficacy of a β-lactam/β-lactamase inhibitor combination in a mammalian infection model.
Procedure:
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 relative to infection.
-
Infection: On day 0, mice are inoculated in the thigh muscle with a standardized suspension of the test bacterium.
-
Treatment: At a specified time post-infection (e.g., 2 hours), treatment with the antimicrobial agent(s) or vehicle control is initiated. Dosing regimens are designed to simulate human pharmacokinetic profiles.
-
Efficacy Assessment: At 24 hours post-infection, mice are euthanized, and the thigh muscles are aseptically removed and homogenized.
-
Bacterial Load Determination: Serial dilutions of the thigh homogenates are plated on appropriate agar media to determine the number of colony-forming units (CFU) per thigh.
-
Data Analysis: The efficacy of the treatment is determined by calculating the change in bacterial load (log10 CFU/thigh) at 24 hours compared to the bacterial load at the initiation of therapy (0-hour controls).
Conclusion
This compound is a promising new-generation diazabicyclooctane β-lactamase inhibitor with a broad spectrum of activity against clinically important serine β-lactamases. When combined with imipenem, it demonstrates potent in vitro and in vivo efficacy against many multidrug-resistant Gram-negative pathogens, including those resistant to carbapenems. While a direct comparison of its intrinsic inhibitory potency with other BLIs is limited by the lack of publicly available IC50 and Ki data, the performance of the imipenem/funobactam combination suggests it is a valuable addition to the armamentarium against challenging bacterial infections. Further studies providing direct comparative inhibitory kinetics will be crucial for a more definitive positioning of this compound within the landscape of β-lactamase inhibitors.
References
Funobactam's Efficacy Against Diverse Bacterial Strains: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Funobactam, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, demonstrates significant promise in restoring the activity of β-lactam antibiotics against challenging Gram-negative pathogens. This guide provides a comparative analysis of this compound's activity, primarily in combination with imipenem, against key bacterial strains, supported by experimental data and detailed protocols.
Comparative In Vitro Activity of Imipenem/Funobactam
The combination of imipenem and this compound has shown potent in vitro activity against a range of multidrug-resistant (MDR) Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of imipenem/Funobactam and comparator agents against Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
Table 1: Comparative MICs against Acinetobacter baumannii
| Antibiotic Combination | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Imipenem/Funobactam | 0.25–16 | - | - |
| Imipenem | - | - | - |
| Piperacillin/Tazobactam | - | - | >80% resistance noted in some studies[1] |
| Ceftazidime/Avibactam | - | - | - |
| Meropenem/Vaborbactam | - | - | - |
Note: Direct comparative MIC data for all listed combinations against the same A. baumannii isolates was not available in the searched literature. Imipenem/Funobactam data is from a study by Fratoni et al. (2023)[2].
Table 2: Comparative MICs against Pseudomonas aeruginosa
| Antibiotic Combination | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Imipenem/Funobactam | 0.25–16 | - | - |
| Imipenem/Relebactam | - | - | 91.7% susceptibility |
| Ceftazidime/Avibactam | 2 | 16 | 79.2% susceptibility |
| Meropenem/Vaborbactam | - | - | Mostly resistant |
Note: Imipenem/Funobactam data is from a study by Fratoni et al. (2023)[2]. Comparative data for other agents is from a 2024 study on carbapenem-resistant isolates[3][4][5].
Table 3: Comparative MICs against Klebsiella pneumoniae
| Antibiotic Combination | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |
| Imipenem/Funobactam | 0.25–16 | - | - |
| Imipenem/Relebactam | - | - | 95.8% susceptibility |
| Ceftazidime/Avibactam | - | - | 93.8% susceptibility |
| Meropenem/Vaborbactam | - | - | 93.8% susceptibility |
Note: Imipenem/Funobactam data is from a study by Fratoni et al. (2023)[2]. Comparative data for other agents is from a 2024 study on carbapenem-resistant isolates and showed comparable activity[3][4][5].
Mechanism of Action: β-Lactamase Inhibition
This compound, as a diazabicyclooctane β-lactamase inhibitor, works by inactivating bacterial β-lactamase enzymes. These enzymes are the primary mechanism of resistance to β-lactam antibiotics, as they hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic ineffective. This compound covalently binds to the active site of the β-lactamase, forming a stable, long-lived acyl-enzyme intermediate. This prevents the enzyme from breaking down the β-lactam antibiotic, thus restoring its antibacterial activity.
Caption: Mechanism of this compound's action.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution
A standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Funobactam and Avibactam: A New Frontier in Beta-Lactamase Inhibition
For Immediate Release
In the ongoing battle against antimicrobial resistance, the development of novel β-lactamase inhibitors is paramount. This guide provides a detailed comparative analysis of two such inhibitors, Funobactam and Avibactam, for researchers, scientists, and drug development professionals. Both belong to the diazabicyclooctane (DBO) class of non-β-lactam β-lactamase inhibitors and are crucial in restoring the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria.
Executive Summary
This compound, a novel β-lactamase inhibitor, is currently in Phase III clinical trials in combination with imipenem/cilastatin for treating complicated urinary tract infections (cUTIs) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1] Avibactam, a more established inhibitor, is already approved and used in combination with ceftazidime and aztreonam for various infections. This comparison delves into their mechanisms of action, in vitro efficacy against key β-lactamases, and available clinical data to provide a comprehensive overview for the scientific community.
Mechanism of Action
Both this compound and Avibactam are covalent, reversible inhibitors of a wide range of serine β-lactamases, encompassing Ambler Class A, C, and some Class D enzymes.[1][2][3] Their mechanism involves the formation of a covalent acyl-enzyme intermediate with the active site serine of the β-lactamase. A key feature of this class of inhibitors is the reversibility of this covalent bond, allowing the inhibitor to be released intact, which is a departure from the mechanism of older, suicidal inhibitors.[1][3][4][5]
Avibactam's mechanism has been well-characterized, involving an initial acylation step followed by a slower deacylation process that regenerates the active inhibitor.[1][4][5] The efficiency of acylation (k₂/Kᵢ) and the rate of deacylation (k₋₂) vary depending on the specific β-lactamase.[2] For instance, the deacylation half-life from the TEM-1 enzyme is approximately 16 minutes.[1]
While detailed kinetic studies on This compound are less publicly available, its classification as a DBO inhibitor suggests a similar covalent reversible mechanism of action.
dot
Figure 1. General mechanism of DBO beta-lactamase inhibitors.
Comparative In Vitro Efficacy
Direct comparative in vitro studies profiling the inhibitory concentrations (IC₅₀) or inhibition constants (Kᵢ) of this compound and Avibactam against a wide panel of β-lactamases are limited in publicly available literature. However, data from various sources allow for an indirect comparison of their activity spectra.
| β-Lactamase Class | Enzyme Examples | This compound Activity (in combination with Imipenem) | Avibactam Activity (IC₅₀/Kᵢ or in combination) |
| Class A | KPC-2, KPC-3, CTX-M-15 | Potent activity observed in MIC studies against KPC-producing K. pneumoniae.[6] | IC₅₀: Potent inhibitor.[1] k₂/Kᵢ: 1.0 x 10⁵ M⁻¹s⁻¹ for CTX-M-15.[2] Highly effective against KPC producers.[7] |
| Class C | AmpC | Confers protection against Class C β-lactamases.[1] | Potent inhibitor of AmpC.[3] |
| Class D | OXA-23, OXA-24, OXA-48 | Confers protection against OXA-23 and OXA-24.[1] Limited data on OXA-48. | k₂/Kᵢ: 1.1 x 10¹ M⁻¹s⁻¹ for OXA-10.[2] Effective against OXA-48.[8] |
| Class B | Metallo-β-lactamases (NDM, VIM, IMP) | Not active. | Not active.[9] |
Table 1: Comparative In Vitro Activity Profile
Pharmacokinetics and Pharmacodynamics
This compound , in combination with imipenem, has demonstrated time-dependent killing in a neutropenic murine thigh infection model.[1] The pharmacodynamic index that best correlated with efficacy was the percentage of the dosing interval that the free drug concentration remains above a certain threshold concentration (%fT > CT).[1][10]
Avibactam also exhibits time-dependent pharmacodynamics.[11] For effective β-lactamase inhibition, it is crucial for avibactam concentrations to remain above a threshold for a sufficient duration of the dosing interval.
| Parameter | This compound (in combination with Imipenem) | Avibactam (in combination with Ceftazidime) |
| Partner Drug | Imipenem/Cilastatin | Ceftazidime, Aztreonam |
| Administration | Intravenous | Intravenous |
| Key PK/PD Index | %fT > CT | %fT > CT |
| Clinical Development | Phase III trials for cUTI and HABP/VABP.[1] | Approved for various indications. |
Table 2: Pharmacokinetic and Pharmacodynamic Summary
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are summaries of methodologies commonly employed in the evaluation of β-lactamase inhibitors.
Determination of Minimum Inhibitory Concentration (MIC)
The in vitro activity of β-lactam/β-lactamase inhibitor combinations is typically assessed by determining the MIC using broth microdilution methods according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
dot
Figure 2. Workflow for MIC determination.
β-Lactamase Inhibition Assays (IC₅₀ and Kinetic Parameters)
The inhibitory activity against purified β-lactamase enzymes is determined using spectrophotometric assays. The half-maximal inhibitory concentration (IC₅₀) is a common measure of potency. Kinetic parameters such as the acylation rate (k₂) and the dissociation constant (Kᵢ) provide a more detailed understanding of the inhibitor's mechanism. These are often determined using techniques like stopped-flow spectroscopy.[1]
dot
Figure 3. Biochemical assay for beta-lactamase inhibition.
In Vivo Efficacy Models
The neutropenic murine thigh infection model is a standard preclinical model to evaluate the in vivo efficacy of new antimicrobial agents.[1][10] This model allows for the determination of the pharmacokinetic/pharmacodynamic (PK/PD) indices that best predict therapeutic outcomes.
dot
Figure 4. Workflow of the murine thigh infection model.
Conclusion and Future Directions
Both this compound and Avibactam are promising diazabicyclooctane β-lactamase inhibitors with broad-spectrum activity against key serine β-lactamases. Avibactam is a well-established agent with a significant body of clinical data supporting its use. This compound, while earlier in its clinical development, has shown potent in vivo efficacy and holds promise, particularly in its combination with imipenem against multidrug-resistant Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales.[1]
Direct comparative studies are needed to fully elucidate the nuanced differences in their inhibitory profiles and clinical efficacy. Future research should focus on generating head-to-head in vitro kinetic data and comparative clinical trial results to guide the optimal use of these important therapeutic agents in the fight against antimicrobial resistance. The continued development of novel β-lactamase inhibitors like this compound is critical to expanding our therapeutic armamentarium against challenging Gram-negative pathogens.
References
- 1. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetics of avibactam inhibition against Class A, C, and D β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Avibactam and Class C β-Lactamases: Mechanism of Inhibition, Conservation of the Binding Pocket, and Implications for Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative In Vitro Activity of Ceftazidime-Avibactam, Imipenem-Relebactam, and Meropenem-Vaborbactam against Carbapenem-Resistant Clinical Isolates of Klebsiella pneumoniae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical exploration of β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interaction of Avibactam with Class B Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro efficacy of relebactam versus avibactam against Mycobacterium abscessus complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Funobactam: In Vitro and In Vivo Efficacy Against Multidrug-Resistant Gram-Negative Bacilli
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria represents a critical global health challenge, necessitating the development of novel therapeutic agents. Funobactam (formerly XNW4107), a novel diazabicyclooctane (DBO) β-lactamase inhibitor, in combination with the carbapenem antibiotic imipenem, has emerged as a promising candidate to address this unmet medical need. This guide provides a comprehensive cross-validation of the in vitro and in vivo results for imipenem/funobactam, with a comparative analysis against established and recently approved β-lactam/β-lactamase inhibitor combinations, imipenem/relebactam and meropenem.
Executive Summary
Imipenem/funobactam has demonstrated potent in vitro activity against a range of serine carbapenemase-producing Gram-negative bacteria, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacterales. In vivo studies using the neutropenic murine thigh infection model have corroborated these findings, showcasing the combination's efficacy in reducing bacterial burden. This guide presents a detailed comparison of its performance with imipenem/relebactam and meropenem, supported by experimental data and detailed protocols to aid researchers in their evaluation of this novel therapeutic agent.
Data Presentation: In Vitro Susceptibility
The in vitro efficacy of imipenem/funobactam and its comparators was evaluated by determining the Minimum Inhibitory Concentrations (MICs) against a panel of challenging Gram-negative isolates. The data, summarized below, highlights the potency of this compound in restoring imipenem's activity against resistant strains.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Imipenem/Funobactam and Comparators Against Key Gram-Negative Pathogens
| Organism | Drug Combination | MIC Range | MIC50 | MIC90 | Reference |
| Acinetobacter baumannii | Imipenem/Funobactam | 0.25 - 16 | - | - | [1][2][3][4] |
| Imipenem/Relebactam | - | >16 | >16 | [5][6] | |
| Meropenem | - | - | - | [7][8] | |
| Pseudomonas aeruginosa | Imipenem/Funobactam | 0.25 - 16 | - | - | [1][2][3][4] |
| Imipenem/Relebactam | - | 0.5 | 2 | [5][6] | |
| Meropenem | - | - | - | [7][8] | |
| Klebsiella pneumoniae | Imipenem/Funobactam | 0.25 - 16 | - | - | [1][2][3][4] |
| Imipenem/Relebactam (KPC-producing) | - | 0.25 | 1 | [9][10] | |
| Meropenem | - | - | - | [11][12] |
Note: MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Dashes indicate where specific data for these metrics were not available in the cited literature for a direct comparison.
Data Presentation: In Vivo Efficacy
The neutropenic murine thigh infection model is a standard for evaluating the in vivo efficacy of antimicrobial agents. The following table summarizes the available data for imipenem/funobactam in this model.
Table 2: In Vivo Efficacy of Imipenem/Funobactam in the Neutropenic Murine Thigh Infection Model
| Organism | Treatment Regimen | Change in Bacterial Load (log10 CFU/thigh) at 24h | Reference |
| Acinetobacter baumannii | Imipenem/Funobactam (Human-Simulated Regimen) | >1-log kill in 6/7 isolates | [1][2][3][4] |
| Pseudomonas aeruginosa | Imipenem/Funobactam (Human-Simulated Regimen) | >1-log kill in 4/4 isolates | [1][2][3][4] |
| Klebsiella pneumoniae | Imipenem/Funobactam (Human-Simulated Regimen) | Stasis in 4/4 isolates | [1][2][3][4] |
Note: A "log kill" indicates a 10-fold reduction in bacterial count. "Stasis" indicates no net change in bacterial count.
Experimental Protocols
In Vitro Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)
The determination of Minimum Inhibitory Concentrations (MICs) is performed following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16][17]
-
Preparation of Inoculum: Bacterial isolates are cultured on appropriate agar plates for 18-24 hours. Colonies are then suspended in a saline or broth solution to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This suspension is further diluted to a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations. For combination testing, the concentration of the β-lactamase inhibitor (e.g., this compound) is typically held constant.
-
Inoculation and Incubation: Each well containing the antimicrobial dilution is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
In Vivo Efficacy Testing: Neutropenic Murine Thigh Infection Model
This model assesses the in vivo activity of antimicrobial agents in immunocompromised mice.[18][19][20][21][22]
-
Induction of Neutropenia: Female ICR mice (or a similar strain) are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen involves two doses: 150 mg/kg administered four days prior to infection and 100 mg/kg administered one day before infection.[18][20] This leads to a significant reduction in neutrophil counts, making the mice more susceptible to bacterial infection.
-
Infection: Mice are anesthetized and then infected via intramuscular injection into the thigh with a bacterial suspension (typically 0.1 mL) containing a predetermined inoculum (e.g., 106 - 107 CFU/thigh).
-
Antimicrobial Administration: Treatment with the antimicrobial agent(s) or placebo is initiated at a specified time post-infection (e.g., 2 hours). The drugs are administered via a route that mimics clinical use (e.g., subcutaneous or intravenous) at various dosing regimens. Human-simulated regimens are often used to mimic the pharmacokinetic profiles observed in humans.[1][3]
-
Determination of Bacterial Burden: At the end of the study period (e.g., 24 hours), mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and homogenized in a sterile buffer. The homogenate is then serially diluted and plated onto appropriate agar media to determine the number of viable bacteria (CFU/thigh). Efficacy is measured by the change in bacterial count compared to the initial inoculum or an untreated control group.
Mandatory Visualizations
Signaling Pathway: Mechanism of β-Lactamase Inhibition by this compound
Caption: Mechanism of Imipenem/Funobactam action.
Experimental Workflow: In Vitro and In Vivo Evaluation
Caption: Workflow for in vitro and in vivo antibiotic testing.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Activity of Imipenem with Relebactam against Gram-Negative Pathogens from New York City - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of meropenem and imipenem against Enterobacteriaceae, Acinetobacter baumannii, and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prevalence and antibiotic susceptibility of Acinetobacter baumannii, Pseudomonas aeruginosa and Klebsiella pneumoniae in Estonian intensive care units in comparison with European data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity of imipenem/relebactam and comparators against KPC-producing Klebsiella pneumoniae and imipenem-resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. idus.us.es [idus.us.es]
- 11. Comparison of the Activity of a Human Simulated, High-Dose, Prolonged Infusion of Meropenem against Klebsiella pneumoniae Producing the KPC Carbapenemase versus That against Pseudomonas aeruginosa in an In Vitro Pharmacodynamic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. noblelifesci.com [noblelifesci.com]
- 19. Mouse Neutropenic Thigh Infection Model [bio-protocol.org]
- 20. Neutropenic mouse thigh infection model [bio-protocol.org]
- 21. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 22. imquestbio.com [imquestbio.com]
Funobactam: A Head-to-Head Comparison with Existing Antibiotic Adjuvants
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria constitutes a formidable challenge to global public health. The development of novel antibiotic adjuvants, particularly β-lactamase inhibitors, is a critical strategy to preserve the efficacy of existing β-lactam antibiotics. Funobactam (formerly XNW4107), a novel diazabicyclooctane β-lactamase inhibitor, is currently in late-stage clinical development in combination with imipenem/cilastatin. This guide provides a comprehensive head-to-head comparison of this compound with established and contemporary antibiotic adjuvants, supported by available preclinical and clinical data.
Overview of this compound
This compound is a potent inhibitor of Ambler class A, C, and D serine β-lactamases.[1] Its combination with the carbapenem antibiotic imipenem (and the renal dehydropeptidase inhibitor cilastatin) aims to restore imipenem's activity against a broad spectrum of carbapenem-resistant Gram-negative bacteria.
In Vitro Efficacy: A Comparative Snapshot
The in vitro potency of this compound in combination with imipenem has been evaluated against a range of multidrug-resistant pathogens. The addition of this compound leads to a significant reduction in the minimum inhibitory concentrations (MICs) of imipenem.
Table 1: Comparative In Vitro Activity (MIC) of Imipenem/Funobactam and Comparators
| Organism | Drug Combination | MIC90 (mg/L) | Fold Reduction in Imipenem MIC90 | Reference |
| Imipenem-nonsusceptible Acinetobacter baumannii | Imipenem | >64 | - | [2] |
| Imipenem/Funobactam | 8 | 16 | [2] | |
| Imipenem-resistant Klebsiella pneumoniae | Imipenem | >256 | - | [2] |
| Imipenem/Funobactam | 2 | 128 | [2] |
Note: MIC90 represents the concentration required to inhibit the growth of 90% of the tested isolates.
Head-to-Head In Vivo Efficacy
A crucial assessment of a new antibiotic adjuvant is its performance in preclinical infection models compared to existing therapies. A neutropenic murine thigh infection model has been utilized to compare the in vivo efficacy of the human-simulated regimen (HSR) of imipenem/funobactam with other commercially available β-lactam/β-lactamase inhibitor combinations against serine carbapenemase-producing Klebsiella pneumoniae.
Table 2: Comparative In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model against KPC-producing K. pneumoniae
| Drug Combination (Human-Simulated Regimen) | Mean Change in log10 CFU/thigh at 24h | Outcome | Reference |
| Imipenem/Funobactam (500/250 mg q6h) | Stasis | Bacteriostatic | [3][4] |
| Imipenem/Relebactam | Comparable CFU reduction to Imipenem/Funobactam | Bacteriostatic | [4] |
| Meropenem/Vaborbactam | Comparable CFU reduction to Imipenem/Funobactam | Bacteriostatic | [4] |
| Ceftazidime/Avibactam | Greater CFU reduction than other regimens | Bactericidal | [4] |
Note: KPC = Klebsiella pneumoniae carbapenemase. CFU = Colony Forming Units. Stasis indicates no net change in bacterial count.
The data indicates that while imipenem/funobactam demonstrates potent in vivo efficacy, achieving stasis against KPC-producing K. pneumoniae, the ceftazidime/avibactam combination showed a greater bactericidal effect in this specific preclinical model.[4] Against multidrug-resistant Acinetobacter baumannii and Pseudomonas aeruginosa, the imipenem/funobactam HSR produced a >1-log kill against the majority of isolates tested.[1][3][5]
Clinical Trials: The Ultimate Head-to-Head Test
The most definitive comparison comes from randomized controlled clinical trials. A multicenter, randomized, double-blind, comparative Phase 3 clinical study (NCT05204368) is underway to directly evaluate the efficacy and safety of intravenous imipenem/cilastatin/funobactam against imipenem/cilastatin/relebactam in adult patients with hospital-acquired or ventilator-associated bacterial pneumonia.[6] The results of this trial will be pivotal in defining the clinical positioning of this compound relative to relebactam.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of imipenem/funobactam and comparator agents is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Neutropenic Murine Thigh Infection Model
This in vivo model is a standard for evaluating the efficacy of antimicrobial agents.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
Infection: Mice are inoculated intramuscularly in the thigh with a standardized bacterial suspension.
-
Treatment: Human-simulated regimens of the test compounds (e.g., imipenem/funobactam) and comparators are administered, typically intravenously or subcutaneously, at specified intervals to mimic human plasma concentration-time profiles.
-
Assessment: At 24 hours post-infection, mice are euthanized, and the thighs are homogenized to determine the bacterial load (CFU/thigh). The change in bacterial count from the start of therapy is the primary endpoint.
Mechanism of Action: A Logical Comparison
This compound, like avibactam and relebactam, is a diazabicyclooctane derivative. These inhibitors function as non-β-lactam β-lactamase inhibitors. In contrast, older adjuvants like clavulanic acid and sulbactam are themselves β-lactams and act as "suicide inhibitors," being irreversibly inactivated upon binding to the β-lactamase. Vaborbactam is distinct, belonging to the class of boronic acid inhibitors.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of a novel β-lactamase inhibitor combination imipenem/XNW4107 against recent clinical Gram-negative bacilli from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Confirming the Molecular Target of Funobactam: A Comparative Guide Based on Genetic and In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Funobactam and its alternatives, focusing on the experimental evidence that confirms their molecular target as serine β-lactamases. While direct, publicly available genetic manipulation studies specifically for this compound are limited, this document compiles the existing in vitro evidence against genetically characterized bacterial strains. This data, when viewed alongside the genetic studies performed on alternative β-lactamase inhibitors, provides a strong framework for understanding and validating this compound's mechanism of action.
Executive Summary
This compound is a novel diazabicyclooctane (DBO) β-lactamase inhibitor (BLI) under development, designed to counteract antibiotic resistance in Gram-negative bacteria.[1] Its primary molecular target is the broad spectrum of serine β-lactamases, which are enzymes that degrade β-lactam antibiotics, rendering them ineffective.[2][3] this compound is intended for use in combination with a β-lactam antibiotic, such as imipenem, to restore its efficacy against resistant pathogens.[2] This guide will delve into the experimental data supporting this mechanism and compare it with established alternatives like Avibactam and Vaborbactam.
Comparative Efficacy Against Characterized β-Lactamase-Producing Strains
The most direct evidence for this compound's targeting of serine β-lactamases comes from its potent in vitro activity when combined with imipenem against bacterial strains genetically characterized to produce specific β-lactamase enzymes. Minimum Inhibitory Concentration (MIC) values are significantly reduced in the presence of this compound, indicating its effectiveness in neutralizing these resistance enzymes.
| β-Lactamase Class | Enzyme | Organism | Imipenem MIC (μg/mL) | Imipenem/Funobactam MIC (μg/mL) | Alternative BLI Combination MICs (μg/mL) |
| Class A | KPC-2 | Klebsiella pneumoniae | 16 | 0.5 | Meropenem/Vaborbactam: ≤ 0.06; Ceftazidime/Avibactam: 1 |
| KPC-3 | Klebsiella pneumoniae | >64 | 1 | Meropenem/Vaborbactam: 1; Ceftazidime/Avibactam: 2 | |
| SHV-11, CTX-M-55, OXA-48 | Klebsiella pneumoniae | >32 | 0.5 | Meropenem/Vaborbactam: 64; Ceftazidime/Avibactam: 1 | |
| Class C | AmpC | Enterobacter cloacae | >32 | ≤1 | Ceftazidime/Avibactam: ≤0.25/4 |
| Class D | OXA-23, OXA-24 | Acinetobacter baumannii | 64 | 8 | - |
| OXA-48 | Klebsiella pneumoniae | >64 | 0.25 | Meropenem/Vaborbactam: >64; Ceftazidime/Avibactam: 1 |
Note: Data is compiled from multiple sources and serves as a representative comparison.[2][4] this compound concentration is fixed at 8 mg/L in the combination MIC testing.
Experimental Protocols for Target Validation
While specific genetic validation studies for this compound are not yet widely published, the following standard experimental protocols are crucial for confirming the molecular target of any novel β-lactamase inhibitor.
Gene Knockout and Complementation Studies
Objective: To demonstrate that the presence of a specific β-lactamase gene is essential for the resistance phenotype and that the inhibitor's activity is dependent on this gene.
Methodology:
-
Strain Selection: Start with a clinical isolate exhibiting high-level resistance to the partner β-lactam (e.g., imipenem) and known to carry a specific β-lactamase gene (e.g., blaKPC-2).
-
Gene Knockout: Create a targeted deletion of the β-lactamase gene using a technique like homologous recombination.
-
Phenotypic Analysis: Perform MIC testing on the wild-type, knockout, and a complemented strain (knockout strain with the β-lactamase gene reintroduced on a plasmid).
-
Inhibitor Testing: Determine the MIC of the partner β-lactam in combination with the inhibitor (e.g., imipenem/funobactam) for all three strains.
Expected Results: The knockout strain should show significantly increased susceptibility to the partner β-lactam alone. The complemented strain should restore the resistance phenotype. The inhibitor combination should show potent activity against the wild-type and complemented strains, but its effect will be less pronounced in the already susceptible knockout strain.
Site-Directed Mutagenesis of the Target Enzyme
Objective: To identify key amino acid residues within the β-lactamase active site that are critical for inhibitor binding and to rule out off-target effects.
Methodology:
-
Target Residue Selection: Based on structural modeling or homology to other β-lactamases, identify putative key residues in the active site (e.g., the serine residue in serine β-lactamases).
-
Mutagenesis: Introduce point mutations into the cloned β-lactamase gene to alter these residues.
-
Protein Expression and Purification: Express and purify both the wild-type and mutant β-lactamase enzymes.
-
Enzyme Kinetics: Perform kinetic assays (e.g., using a chromogenic substrate like nitrocefin) to determine the effect of the mutation on the enzyme's catalytic activity and on the inhibitory constants (Ki) of the drug .
Expected Results: Mutations in critical active site residues are expected to reduce or abolish the enzyme's hydrolytic activity and significantly increase the Ki of the inhibitor, indicating a loss of binding.
In Vitro Inhibition Assays with Purified Enzymes
Objective: To directly measure the inhibitory activity of the compound against a panel of purified β-lactamase enzymes.
Methodology:
-
Enzyme Panel: Purify a diverse panel of β-lactamases from different Ambler classes (A, C, D).
-
Kinetic Measurements: Determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) of the inhibitor for each enzyme. This is typically done by measuring the rate of hydrolysis of a chromogenic substrate in the presence of varying concentrations of the inhibitor.
Expected Results: A potent inhibitor like this compound will exhibit low IC50 or Ki values against the targeted serine β-lactamases, confirming its direct interaction.
Visualizing Experimental Workflows and Mechanisms
Experimental Workflow for Target Validation
Caption: Genetic workflow for β-lactamase target validation.
Mechanism of Action: β-Lactamase Inhibition
Caption: this compound protects β-lactams from hydrolysis.
Conclusion
The available in vitro data strongly supports the designation of serine β-lactamases as the molecular target of this compound. Its ability to restore the activity of imipenem against a wide array of genetically characterized resistant strains is a powerful indicator of its mechanism. While direct genetic manipulation studies on this compound are anticipated to be published as it progresses through clinical development, the established methodologies and the comparative data from alternative inhibitors provide a robust framework for its validation. The continued development of novel β-lactamase inhibitors like this compound is a critical strategy in the ongoing battle against antimicrobial resistance.
References
- 1. β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
Comparative pharmacodynamics of Funobactam in different animal species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacodynamics (PD) of Funobactam, a novel diazabicyclooctane β-lactamase inhibitor, across different animal species. This compound is under investigation in combination with Imipenem/Cilastatin for treating complex infections caused by multidrug-resistant Gram-negative bacteria.[1][2][3] It restores the activity of imipenem by protecting it from degradation by Ambler Class A, C, and D β-lactamases.[1][4]
The data presented herein is derived from published murine studies and supplemented with illustrative hypothetical data for other species to provide a comparative framework.
Mechanism of Action: Restoring β-Lactam Efficacy
This compound itself possesses no intrinsic antibacterial activity.[5] Its primary function is to inhibit bacterial β-lactamase enzymes, which are the primary mechanism of resistance to β-lactam antibiotics like imipenem. By binding to and inactivating these enzymes, this compound allows the partner antibiotic to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis, leading to cell death.
Caption: this compound inhibits β-lactamase, protecting Imipenem to enable cell wall synthesis disruption.
Comparative In Vivo Pharmacodynamics
In vivo efficacy of the Imipenem/Funobactam combination has been rigorously evaluated using the neutropenic murine thigh infection model.[1][2][6] Studies have identified the percentage of the dosing interval that free drug concentrations remain above a critical threshold concentration (%fT > CT), normalized to the minimum inhibitory concentration (MIC), as the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts efficacy.[1][2]
Table 1: In Vivo Efficacy of Imipenem/Funobactam in the Murine Thigh Model
This table summarizes the PK/PD targets for Imipenem/Funobactam against key serine carbapenemase-producing Gram-negative pathogens in mice. Data is based on achieving bacteriostasis or a 1-log10 reduction in colony-forming units (CFU) over 24 hours.
| Pathogen Species | Strain(s) | Endpoint | Median PK/PD Target ([%fT > CT=1mg/L]/MIC) |
| Acinetobacter baumannii | 7 clinical isolates | 1-log kill | 9.82[1][2] |
| Pseudomonas aeruginosa | 4 clinical isolates | 1-log kill | 9.90[1][2] |
| Klebsiella pneumoniae | 4 clinical isolates | Stasis | 55.73[1][2] |
Table 2: Comparative Pharmacokinetic & Pharmacodynamic Parameters
This table compares key parameters across species. The murine data is from published studies.[1][6] Data for rat and cynomolgus monkey models are illustrative/hypothetical and included to demonstrate the importance of interspecies comparisons in preclinical development.
| Parameter | Mouse (ICR) | Rat (Sprague-Dawley) | Cynomolgus Monkey |
| Pharmacokinetics | |||
| This compound Half-life (t1/2) | ~0.5 h | ~0.8 h | ~1.2 h |
| Plasma Protein Binding | ~15% | ~20% | ~25% |
| Primary Clearance Route | Renal | Renal | Renal |
| Pharmacodynamics | |||
| Efficacy Model | Neutropenic Thigh | Neutropenic Thigh | Pneumonia Model |
| Key PK/PD Index | (%fT > CT)/MIC | (%fT > CT)/MIC | (%fT > CT)/MIC |
| Target Exposure (Stasis vs. K. pneumoniae) | ~55 | ~60 | ~75 |
| Target Exposure (1-log kill vs. A. baumannii) | ~10 | ~12 | ~15 |
Key Experimental Protocols
Detailed and validated animal infection models are crucial for determining the PK/PD targets that guide clinical dose selection.[7]
Neutropenic Murine Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antimicrobials.[1][7]
-
Animal Model: Specific-pathogen-free female ICR mice (20-22 g) are typically used.[1][6]
-
Neutropenia Induction: Mice are rendered neutropenic via intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg at 4 days prior and 100 mg/kg at 1 day prior to infection).[1]
-
Renal Impairment (Optional): To simulate human-like drug exposures by reducing clearance, uranyl nitrate (5 mg/kg) may be administered 3 days before inoculation.[1]
-
Inoculation: A bacterial suspension (e.g., ~107 CFU/mL) of the target pathogen is injected into the thigh muscle.[1]
-
Drug Administration: Therapy with this compound, typically in combination with a human-simulated regimen of imipenem, begins 2 hours post-inoculation. Dosing can be fractionated (e.g., every 3, 6, or 12 hours) to determine the time-dependent nature of the drug.[1][6]
-
Endpoint Analysis: At 24 hours post-treatment initiation, mice are euthanized. The thighs are excised, homogenized, and serially diluted for CFU counting. Efficacy is measured as the change in log10 CFU/thigh compared to the 0-hour controls.[1]
In Vitro Time-Kill Kinetics Assay
Time-kill assays provide foundational data on the concentration- and time-dependent bactericidal activity of a drug combination.[8][9]
-
Bacterial Culture: Isolates are grown to logarithmic phase in a standard cation-adjusted Mueller-Hinton broth.
-
Drug Exposure: The bacterial suspension is diluted to a starting inoculum of ~5x105 CFU/mL and exposed to various concentrations of Imipenem/Funobactam (e.g., 0.25x to 32x the MIC).[8] A growth control without antibiotics is included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), serially diluted, and plated onto agar.
-
Quantification: Colonies are counted after overnight incubation. The results are plotted as log10 CFU/mL versus time. A ≥3-log10 reduction in CFU/mL is typically defined as bactericidal activity.[9]
Visualized Experimental Workflow
The following diagram illustrates the typical workflow for an in vivo pharmacodynamic study as described above.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bactericidal Activity, Absence of Serum Effect, and Time-Kill Kinetics of Ceftazidime-Avibactam against β-Lactamase-Producing Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Funobactam: A New Frontier in Combating Carbapenem-Resistant Gram-Negative Infections
A comparative analysis of Funobactam (XNW4107) against standard-of-care treatments for complicated urinary tract infections (cUTI) and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).
The rise of carbapenem-resistant Gram-negative bacteria presents a formidable challenge to global public health. In response, a new generation of β-lactamase inhibitors is emerging, offering renewed hope in the fight against these resilient pathogens. This compound, a novel diazabicyclooctane (DBO) β-lactamase inhibitor, developed by Evopoint Biosciences, is at the forefront of this wave. When combined with imipenem/cilastatin, this compound has demonstrated potent activity against a broad spectrum of serine β-lactamase-producing bacteria, including carbapenem-resistant Enterobacteriaceae (CRE) and Acinetobacter baumannii (CRAB).[1][2] This guide provides a comprehensive comparison of this compound's performance with current standard-of-care treatments, supported by available preclinical and clinical data.
Mechanism of Action: Restoring Carbapenem Efficacy
This compound's primary role is to inhibit serine β-lactamases, enzymes produced by bacteria that degrade β-lactam antibiotics like imipenem, rendering them ineffective.[1] By binding to and inactivating these enzymes, this compound effectively restores the antibacterial activity of imipenem. This mechanism is crucial for treating infections caused by bacteria that have acquired resistance to carbapenems, a last-resort class of antibiotics. This compound itself does not possess intrinsic antibacterial activity.[2]
The following diagram illustrates the general mechanism of β-lactamase inhibition:
Caption: Mechanism of β-lactamase inhibition by this compound.
Preclinical Performance: Potent In Vivo Efficacy
In preclinical studies, the combination of imipenem and this compound has shown significant efficacy against serine carbapenemase-producing Gram-negative bacteria. A neutropenic murine thigh infection model demonstrated the potent in vivo activity of this combination against various isolates of Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.[1][3][4][5]
Table 1: In Vivo Efficacy of Imipenem/Funobactam in a Murine Thigh Infection Model [1]
| Bacterial Species | Number of Isolates | Imipenem/Funobactam MIC Range (mg/L) | 24h Change in log10 CFU/thigh (Imipenem/Funobactam HSR*) |
| Acinetobacter baumannii | 7 | 1-16 | -0.46 to -3.77 |
| Pseudomonas aeruginosa | 4 | 1-8 | -2.33 to -3.76 |
| Klebsiella pneumoniae | 4 | 0.25-16 | Stasis to >1-log kill |
*Human-Simulated Regimen (HSR) of imipenem 500 mg and this compound 250 mg administered every 6 hours.
Clinical Trials: Benchmarking Against Standard of Care
This compound, in combination with imipenem/cilastatin, has advanced to Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis, and hospital-acquired/ventilator-associated bacterial pneumonia (HABP/VABP).[1]
Complicated Urinary Tract Infections (cUTI)
The ongoing Phase 3 trial (NCT05204368) is a multicenter, randomized, double-blind, double-dummy study comparing the efficacy and safety of intravenous imipenem/cilastatin/Funobactam to meropenem in hospitalized adults with cUTI.[6] While the results are not yet fully published, the study design provides a direct comparison to a standard-of-care carbapenem.
Table 2: Comparison of this compound Combination and Standard of Care for cUTI
| Feature | Imipenem/Cilastatin/Funobactam | Meropenem (Standard of Care) | Meropenem/Vaborbactam (Novel Therapy) |
| Mechanism of Action | Carbapenem + DBO β-lactamase inhibitor | Carbapenem | Carbapenem + Boronic acid β-lactamase inhibitor |
| Spectrum of Activity | Active against serine β-lactamase producers | Active against many Gram-negatives, but susceptible to carbapenemases | Active against KPC-producing CRE |
| Reported Efficacy (Clinical Cure Rate in cUTI) | Data pending from NCT05204368 | Varies based on resistance patterns | ~98% in TANGO-I trial |
| Safety Profile | Expected to be similar to imipenem/cilastatin | Generally well-tolerated; potential for seizures | Generally well-tolerated; similar to piperacillin/tazobactam |
Hospital-Acquired/Ventilator-Associated Bacterial Pneumonia (HABP/VABP)
A completed Phase 3 registration trial (XNW4107-302) evaluated the efficacy, safety, and tolerability of this compound/imipenem/cilastatin compared to intravenous imipenem/cilastatin/relebactam (Recarbrio) in 449 adults with HABP/VABP caused by Gram-negative bacteria.[7]
According to a press release from Evopoint Biosciences, the study met its primary endpoint, demonstrating that this compound/imipenem/cilastatin was non-inferior to the comparator in 14-day all-cause mortality.[7] Furthermore, the this compound combination reportedly showed superior results in terms of clinical treatment success rate and clearance of multidrug-resistant microorganisms.[7] The detailed data from this study are anticipated to be presented at upcoming academic conferences and published in scientific journals.[7]
Table 3: Comparison of this compound Combination and Standard of Care for HABP/VABP
| Feature | Imipenem/Cilastatin/Funobactam | Imipenem/Cilastatin/Relebactam (Standard of Care) | Piperacillin/Tazobactam (Standard of Care) |
| Mechanism of Action | Carbapenem + DBO β-lactamase inhibitor | Carbapenem + DBO β-lactamase inhibitor | Penicillin + β-lactamase inhibitor |
| Spectrum of Activity | Broad activity against serine β-lactamase producers, including CRAB and CRE | Activity against KPC and AmpC-producing Enterobacteriaceae and P. aeruginosa | Broad spectrum, but not reliable against many carbapenemase producers |
| Reported Efficacy (All-Cause Mortality in HABP/VABP) | Non-inferior to imipenem/cilastatin/relebactam (detailed data pending) | 15.9% (Day 28) in RESTORE-IMI 2 trial | 21.3% (Day 28) in RESTORE-IMI 2 trial |
| Safety Profile | Favorable tolerability and satisfactory safety profile reported | Generally well-tolerated; similar to piperacillin/tazobactam | Generally well-tolerated |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of the methodologies employed in key studies of this compound.
In Vivo Murine Thigh Infection Model[1][3]
-
Animal Model: Neutropenic ICR mice.
-
Bacterial Strains: A selection of clinical isolates of A. baumannii, P. aeruginosa, and K. pneumoniae with confirmed carbapenem resistance and serine β-lactamase production.
-
Infection: Intramuscular injection of a bacterial suspension into the thigh.
-
Treatment: Subcutaneous administration of human-simulated regimens of imipenem alone or in combination with this compound. Dosing was initiated two hours post-infection.
-
Primary Endpoint: The change in bacterial density (log10 CFU/thigh) over a 24-hour period compared to 0-hour controls.
The following diagram outlines the general workflow of this preclinical experiment:
Caption: Experimental workflow for the neutropenic murine thigh infection model.
Phase 3 Clinical Trial for HABP/VABP (XNW4107-302)[8][9][10]
-
Study Design: A prospective, international, multicenter, double-blind, randomized, positive-controlled, non-inferiority trial.
-
Participants: Adults with a clinical diagnosis of HABP or VABP caused by Gram-negative bacteria.
-
Intervention: Intravenous this compound/imipenem/cilastatin.
-
Comparator: Intravenous imipenem/cilastatin/relebactam.
-
Primary Endpoint: All-cause mortality at Day 14.
-
Secondary Endpoints: Clinical response, microbiological response, and safety.
The general logical relationship for patient progression through this clinical trial is depicted below:
Caption: Logical workflow of the Phase 3 HABP/VABP clinical trial.
Conclusion
This compound, in combination with imipenem/cilastatin, represents a promising new therapeutic option for serious infections caused by carbapenem-resistant Gram-negative pathogens. Preclinical data demonstrates potent in vivo activity, and preliminary results from Phase 3 clinical trials suggest non-inferiority and potential superiority in certain endpoints compared to a current standard-of-care β-lactam/β-lactamase inhibitor combination. The forthcoming publication of detailed clinical trial data will be crucial for fully elucidating the clinical utility of this compound and its place in the evolving landscape of antimicrobial therapeutics. For researchers and drug development professionals, this compound's journey from discovery to late-stage clinical development underscores the potential of novel β-lactamase inhibitors to address the urgent threat of antimicrobial resistance.
References
- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo activities of a novel β-lactamase inhibitor combination imipenem/XNW4107 against recent clinical Gram-negative bacilli from China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1722. In vivo Activity of Imipenem/XNW4107 Human-Simulated Regimen against Serine Carbapenemase-Producing Acinetobacter baumannii and Pseudomonas aeruginosa in the Neutropenic Murine Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing | Semantic Scholar [semanticscholar.org]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Evopoint has submitted the Pre-NDA application for its novel drug this compound (XNW4107), offering new hope for HABP/VABP patients [evopointbio.com]
Independent Verification of Published Funobactam Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Funobactam's performance with alternative β-lactamase inhibitors, supported by experimental data from published research. It is intended to offer a comprehensive overview for researchers, scientists, and drug development professionals engaged in the field of antibacterial drug discovery and development.
In Vitro Efficacy: this compound in Combination with Imipenem
This compound is a novel β-lactamase inhibitor that has demonstrated significant potency in restoring the activity of imipenem against carbapenem-resistant Gram-negative bacteria. A key study evaluating its in vitro efficacy was conducted against a collection of recent clinical isolates from China. The results, summarized below, highlight the substantial reduction in minimum inhibitory concentrations (MICs) for imipenem when combined with this compound.
Table 1: Comparative In Vitro Activity of Imipenem/Funobactam and Imipenem Alone against Imipenem-Nonsusceptible Gram-Negative Isolates from China[1]
| Organism (n) | Agent | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Acinetobacter baumannii (106) | Imipenem/Funobactam | 0.5 - >128 | 4 | 8 |
| Imipenem | 16 - >128 | 64 | 128 | |
| Klebsiella pneumoniae (54) | Imipenem/Funobactam | 0.125 - 64 | 1 | 2 |
| Imipenem | 16 - >128 | 128 | >128 | |
| Pseudomonas aeruginosa (101) | Imipenem/Funobactam | 0.5 - 64 | 8 | 32 |
| Imipenem | 8 - >128 | 32 | >128 |
Note: this compound was tested at a fixed concentration of 8 mg/L.
Comparative In Vitro Performance Against Other β-Lactamase Inhibitor Combinations
To provide a broader context, the following tables summarize the in vitro activity of other commercially available carbapenem/β-lactamase inhibitor combinations against relevant Gram-negative pathogens. It is important to note that these data are compiled from different studies and direct head-to-head comparisons should be made with caution.
Table 2: In Vitro Activity of Imipenem/Relebactam against Carbapenem-Resistant Enterobacterales and Pseudomonas aeruginosa[2][3]
| Organism (n) | Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| KPC-producing Enterobacterales (110) | Imipenem/Relebactam | 0.25 | 1 |
| Imipenem-resistant P. aeruginosa | Imipenem/Relebactam | 2 | 8 |
Note: Relebactam was tested at a fixed concentration of 4 mg/L.
Table 3: In Vitro Activity of Meropenem/Vaborbactam against KPC-producing Enterobacterales
| Organism (n) | Agent | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| KPC-producing K. pneumoniae | Meropenem/Vaborbactam | 0.12 | 0.5 |
Note: Vaborbactam was tested at a fixed concentration of 8 mg/L.
In Vivo Efficacy: Murine Thigh Infection Model
The in vivo efficacy of imipenem/funobactam has been evaluated in a neutropenic murine thigh infection model against serine carbapenemase-producing Gram-negative bacteria. The data demonstrate a significant reduction in bacterial burden compared to imipenem alone.
Table 4: In Vivo Efficacy of Human-Simulated Regimens of Imipenem/Funobactam against Serine Carbapenemase-Producing Isolates[4]
| Organism | Strain | Imipenem/Funobactam MIC (mg/L) | 24h Change in log₁₀ cfu/thigh (Imipenem/Funobactam) | 24h Change in log₁₀ cfu/thigh (Imipenem alone) |
| A. baumannii | ACB 160 | 4 | -3.77 | +2.89 |
| A. baumannii | ACB 258 | 4 | -3.22 | +2.95 |
| P. aeruginosa | PSA 1862 | 1 | -3.76 | +2.01 |
| P. aeruginosa | PSA 1869 | 8 | -2.33 | +2.11 |
| K. pneumoniae | KP 651 | 1 | Stasis (~0) | +2.50 |
| K. pneumoniae | KP 827 | 2 | Stasis (~0) | +2.75 |
Experimental Protocols
Determination of Minimum Inhibitory Concentrations (MICs)
MICs are determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: A standardized inoculum of each bacterial isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Preparation of Antibiotic Dilutions: Serial two-fold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination testing, the β-lactamase inhibitor is maintained at a fixed concentration in each well.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Checkerboard Synergy Assay[5][6][7]
The checkerboard assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
-
Plate Setup: Two antimicrobial agents are serially diluted in a two-dimensional array in a 96-well microtiter plate. One agent is diluted along the x-axis, and the other along the y-axis.
-
Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension (as described for MIC testing) and the plates are incubated.
-
Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula: FIC Index = FIC of Drug A + FIC of Drug B where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
-
Interpretation:
-
Synergy: FIC index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
β-Lactamase Inhibition Assay (Nitrocefin Assay)[8][9][10]
This assay is used to determine the inhibitory activity of a compound against β-lactamase enzymes.
-
Reagent Preparation:
-
A stock solution of the chromogenic substrate nitrocefin is prepared in dimethyl sulfoxide (DMSO).
-
The β-lactamase enzyme is diluted to an appropriate concentration in a suitable buffer (e.g., phosphate buffer, pH 7.0).
-
Serial dilutions of the inhibitor compound are prepared.
-
-
Assay Procedure:
-
The β-lactamase enzyme and the inhibitor are pre-incubated for a defined period.
-
The reaction is initiated by the addition of the nitrocefin solution.
-
The hydrolysis of nitrocefin, which results in a color change from yellow to red, is monitored spectrophotometrically at 486 nm in a kinetic mode.
-
-
Data Analysis: The initial reaction rates are determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated for each inhibitor concentration. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[1]
Visualized Mechanisms and Workflows
Diagram 1: Mechanism of β-Lactam Antibiotic Action and Resistance
Caption: Mechanism of β-lactam action and resistance with this compound's role.
Diagram 2: Experimental Workflow for In Vitro Synergy Testing
Caption: Workflow for determining antibiotic synergy using the checkerboard method.
References
Safety Operating Guide
Navigating the Disposal of Funobactam: A Guide to Safe and Compliant Laboratory Practices
For Immediate Implementation by Laboratory Personnel
The proper disposal of Funobactam, a β-lactamase inhibitor, is critical to ensure laboratory safety, environmental protection, and prevent the development of antimicrobial resistance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this compound waste, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for maintaining a safe and compliant laboratory environment.
Core Disposal Principles
All this compound waste, including pure compound, stock solutions, and contaminated labware, must be treated as hazardous chemical waste. Disposal procedures should always be in accordance with local, state, and federal regulations, as well as institutional Environmental Health & Safety (EHS) guidelines.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound waste.
-
Avoid generating dust or aerosols.
-
Handle all waste in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on the nature of the waste. The following decision-making workflow should be followed:
Caption: Decision workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols
Chemical Inactivation of this compound Stock Solutions (Hydrolysis)
As a β-lactam compound, this compound can be chemically inactivated through hydrolysis, which opens the β-lactam ring. This procedure should only be performed if approved by your institution's EHS department.
Materials:
-
This compound stock solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Appropriate hazardous waste container
-
pH indicator strips or pH meter
-
1 M Hydrochloric Acid (HCl) for neutralization
Procedure:
-
Working in a chemical fume hood, carefully add an equal volume of 1 M NaOH solution to the this compound stock solution.
-
Stir the mixture at room temperature for a minimum of 4 hours to ensure complete hydrolysis of the β-lactam ring.
-
After the incubation period, check the pH of the solution. It will be highly basic.
-
Neutralize the solution by slowly adding 1 M HCl while stirring. Monitor the pH until it is between 6.0 and 8.0.
-
Collect the neutralized solution in a clearly labeled hazardous waste container for disposal through your institution's hazardous waste program.
Data Presentation: Summary of Disposal Methods
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused/Expired Solid this compound | Collect as hazardous chemical waste. | Do not mix with other waste streams. Keep in the original, sealed container if possible. |
| High-Concentration Stock Solutions | Collect in a labeled, leak-proof hazardous waste container. Consider chemical inactivation (hydrolysis) if approved by EHS. | Never dispose of down the drain. Ensure the container is compatible with the solvent used (e.g., DMSO). |
| Contaminated Culture Media | The heat stability of this compound is not widely documented. Therefore, as a precaution, treat all media containing this compound as chemical waste. After autoclaving to kill biological agents, collect for chemical waste disposal. | Autoclaving may not inactivate the chemical properties of this compound.[1] |
| Contaminated Labware (non-sharps) | Decontaminate by soaking in a 10% bleach solution or by autoclaving. Dispose of in the appropriate chemical or biohazardous waste stream as per institutional guidelines. | Ensure complete submersion during decontamination. |
| Contaminated Sharps | Place directly into a designated sharps container for hazardous waste. | Do not recap, bend, or break needles. |
Logical Relationships in Waste Management
The proper management of this compound waste follows a clear logical hierarchy to ensure safety and compliance.
Caption: Hierarchy of guidelines for this compound waste management.
Disclaimer: This document provides general guidance based on best practices for β-lactam antibiotics. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health & Safety (EHS) department for definitive disposal procedures.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Funobactam
Essential protocols for the safe management, use, and disposal of the novel β-lactamase inhibitor, Funobactam, are critical for ensuring the well-being of laboratory personnel and maintaining a secure research environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes best practices for handling potent pharmaceutical compounds, providing a robust framework for operational and safety procedures.
Researchers and drug development professionals must adhere to stringent safety measures when working with investigational new drugs like this compound. The following procedural guidance, compiled from established protocols for managing potent pharmaceutical agents, offers a comprehensive approach to minimize exposure risk and ensure proper disposal.
Personal Protective Equipment (PPE) for Handling this compound
The primary objective when handling any potent compound is to prevent direct contact and inhalation. A multi-layered approach to personal protection is essential. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Powder Form) | - Respirator: N95 or higher-rated respirator to prevent inhalation of fine particles. - Eye Protection: Chemical splash goggles. - Gloves: Double-gloving with nitrile gloves is recommended. - Lab Coat: A dedicated lab coat, preferably disposable or made of a low-permeability fabric. - Sleeve Covers: Disposable sleeve covers to protect arms. |
| Working with Solutions | - Eye Protection: Safety glasses with side shields. - Gloves: Nitrile gloves. - Lab Coat: Standard laboratory coat. |
| General Laboratory Operations | - Eye Protection: Safety glasses. - Gloves: Nitrile gloves. - Lab Coat: Standard laboratory coat. |
Operational Plan for Safe Handling
A systematic workflow is crucial to minimize the risk of contamination and exposure. The following diagram illustrates the key stages for the safe handling of this compound, from initial preparation to final disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
